BPP 5a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-[[2-[[6-amino-2-[(5-oxopyrrolidine-2-carbonyl)amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBLKUXZROFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Mechanistic Insights of BPP-5a from Bothrops jararaca Venom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The venom of the Brazilian pit viper, Bothrops jararaca, has been a source of significant pharmacological discovery, leading to the development of a major class of antihypertensive drugs. Among the cocktail of bioactive molecules are the Bradykinin-Potentiating Peptides (BPPs), with BPP-5a being a pentapeptide of particular interest. Initially recognized for their ability to inhibit the Angiotensin-Converting Enzyme (ACE), subsequent research has unveiled a more complex and nuanced mechanism of action for BPP-5a, highlighting its potential beyond simple ACE inhibition. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and key experimental findings related to BPP-5a, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction: From Venom to Vasodilation
The journey of BPP-5a from a component of snake venom to a molecule of therapeutic interest began with the observation that the venom of Bothrops jararaca potentiated the effects of the vasodilator bradykinin.[1][2] This led to the isolation and characterization of a family of proline-rich peptides, the BPPs.[1] These peptides, including BPP-5a (sequence:
While the ACE-inhibitory properties of BPPs are well-established, studies on BPP-5a have revealed a potent and long-lasting antihypertensive effect that appears to be independent of ACE inhibition in vivo.[3][4] This has prompted further investigation into its alternative mechanisms of action, pointing towards a significant role for nitric oxide (NO) signaling.[3][4][5]
Quantitative Data
The hypotensive effects of BPP-5a have been quantified in vivo, particularly in spontaneously hypertensive rats (SHRs), a widely used animal model for human essential hypertension.
Table 1: In Vivo Effects of BPP-5a on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Spontaneously Hypertensive Rats (SHRs)
| Dose (nmol/kg) | Maximal Change in MAP (mmHg) | Maximal Change in HR (bpm) |
| 0.47 | -15 ± 3 | -30 ± 10 |
| 2.37 | -38 ± 4 | -71 ± 17 |
| 71 | -35 ± 5 | -65 ± 15 |
| 710 | -30 ± 6 | -60 ± 12 |
| Data adapted from Ianzer et al., 2011.[3][4] Values are presented as mean ± SEM. |
Mechanism of Action
While initially characterized as an ACE inhibitor, the primary mechanism for the in vivo antihypertensive effect of BPP-5a is now understood to be mediated by the production of nitric oxide (NO), a potent vasodilator.[3][4][5] This effect is independent of ACE inhibition during the hypotensive phase.[3][4]
ACE Inhibition
In vitro assays have demonstrated the ability of BPPs to inhibit ACE. However, a specific IC50 value for BPP-5a is not consistently reported in the primary literature, and the in vivo antihypertensive effects of BPP-5a are not correlated with ACE inhibition.[3][4] Studies have shown that during the period of maximal blood pressure reduction following BPP-5a administration in SHRs, there is no significant inhibition of the pressor response to angiotensin I, which would be expected if ACE were being inhibited.[3]
Nitric Oxide (NO)-Dependent Vasodilation
The sustained hypotensive effect of BPP-5a is attributed to its ability to stimulate the production of NO in endothelial cells.[3][5] This NO then diffuses to adjacent smooth muscle cells, activating guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in a decrease in blood pressure.
The upstream signaling pathway leading to BPP-5a-induced NO production involves the activation of two distinct G-protein coupled receptors: the muscarinic acetylcholine M1 receptor (M1) and the bradykinin B2 receptor .[5][6][7] Activation of these receptors on endothelial cells triggers a signaling cascade that ultimately leads to the activation of endothelial nitric oxide synthase (eNOS) and the production of NO.
Experimental Protocols
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol describes the methodology for measuring the in vivo cardiovascular effects of BPP-5a in conscious, unrestrained SHRs using telemetry.
Objective: To determine the dose-dependent effects of BPP-5a on mean arterial pressure (MAP) and heart rate (HR).
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
BPP-5a (synthetic peptide)
-
Sterile saline solution (0.9% NaCl)
-
Telemetry implants (for blood pressure and heart rate monitoring)
-
Surgical instruments for implantation
-
Data acquisition system compatible with telemetry implants
Procedure:
-
Telemetry Implantation: Rats are anesthetized, and a telemetry transmitter is surgically implanted. The catheter of the transmitter is inserted into the abdominal aorta for direct blood pressure measurement. The animals are allowed a recovery period of at least one week.
-
Baseline Recordings: Prior to drug administration, baseline MAP and HR are recorded continuously for a 24-hour period to establish a stable baseline.
-
Drug Administration: BPP-5a is dissolved in sterile saline and administered as a single intravenous (i.v.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.47, 2.37, 71, and 710 nmol/kg). A vehicle control group receives an equivalent volume of saline.
-
Post-Administration Monitoring: MAP and HR are continuously monitored and recorded for at least 6 hours post-injection.
-
Data Analysis: The changes in MAP and HR from baseline are calculated for each dose and time point. The maximal change and the duration of the effect are determined. Statistical analysis is performed to compare the effects of different doses of BPP-5a with the vehicle control.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol provides a general method for determining the in vitro ACE inhibitory activity of peptides like BPP-5a.
Objective: To quantify the ability of BPP-5a to inhibit the activity of ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate
-
BPP-5a
-
Captopril (positive control)
-
Assay buffer (e.g., Tris-HCl or borate buffer, pH 8.3, containing NaCl)
-
Stopping reagent (e.g., HCl)
-
Solvent for extraction (e.g., ethyl acetate)
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents: Prepare solutions of ACE, HHL, BPP-5a at various concentrations, and captopril in the assay buffer.
-
Assay Reaction: In a microplate or test tube, pre-incubate ACE with different concentrations of BPP-5a or captopril for a defined period (e.g., 10 minutes) at 37°C.
-
Initiation of Reaction: Add the HHL substrate to initiate the enzymatic reaction. Incubate the mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stopping reagent (e.g., 1M HCl).
-
Quantification of Product: The product of the reaction, hippuric acid (when using HHL), is extracted with ethyl acetate. The absorbance of the extracted hippuric acid is measured at 228 nm. If a fluorogenic substrate is used, the fluorescence is measured at the appropriate excitation and emission wavelengths.
-
Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance/fluorescence of the control (without inhibitor) and A_sample is the absorbance/fluorescence in the presence of the inhibitor.
-
IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isolated Guinea Pig Ileum Assay for Bradykinin Potentiation
This ex vivo assay is a classic method to assess the bradykinin-potentiating activity of BPPs.
Objective: To determine the ability of BPP-5a to potentiate the contractile response of guinea pig ileum to bradykinin.
Materials:
-
Guinea pig
-
Tyrode's solution or Krebs solution
-
Bradykinin
-
BPP-5a
-
Organ bath system with an isotonic transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Stabilization: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a constant resting tension, with regular changes of the bathing solution.
-
Bradykinin Dose-Response Curve: A cumulative or non-cumulative dose-response curve for bradykinin is established by adding increasing concentrations of bradykinin to the organ bath and recording the resulting isometric contractions.
-
Potentiation Assay: After washing the tissue and allowing it to return to baseline, it is pre-incubated with a specific concentration of BPP-5a for a set time (e.g., 5-10 minutes).
-
Post-Incubation Bradykinin Response: The dose-response to bradykinin is then re-established in the presence of BPP-5a.
-
Data Analysis: The potentiation is quantified by the leftward shift of the bradykinin dose-response curve in the presence of BPP-5a. The dose ratio (the ratio of the EC50 of bradykinin in the presence and absence of BPP-5a) is calculated to express the degree of potentiation.
Visualizations
Signaling Pathway Diagram
Caption: BPP-5a induced nitric oxide signaling pathway.
Experimental Workflow Diagram
Caption: Overall experimental workflow for BPP-5a characterization.
Conclusion and Future Directions
BPP-5a, a pentapeptide from the venom of Bothrops jararaca, represents a fascinating example of a natural product with multifaceted pharmacological activities. While its discovery was rooted in the inhibition of ACE, its potent and sustained antihypertensive effects in vivo are now understood to be primarily mediated through an ACE-independent, nitric oxide-dependent pathway involving the activation of muscarinic M1 and bradykinin B2 receptors. This dual mechanism of action, though predominantly NO-driven in its hypotensive effect, makes BPP-5a and its analogues compelling leads for the development of novel antihypertensive therapies.
Future research should focus on elucidating the precise molecular interactions between BPP-5a and its target receptors, as well as exploring its potential therapeutic applications beyond hypertension, such as in conditions characterized by endothelial dysfunction. Further structure-activity relationship studies could lead to the design of more potent and selective analogues with improved pharmacokinetic profiles, paving the way for the next generation of venom-derived cardiovascular drugs.
References
- 1. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bj-PRO-5a, a natural angiotensin-converting enzyme inhibitor, promotes vasodilatation mediated by both bradykinin B₂and M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
BPP-5a and Angiotensin-Converting Enzyme Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of BPP-5a, a pentapeptide originally isolated from the venom of the Bothrops jararaca pit viper. Historically significant as a foundational molecule in the development of the first angiotensin-converting enzyme (ACE) inhibitor, captopril, recent research has unveiled a more complex mechanism of action for BPP-5a's potent antihypertensive effects. This document details the current understanding of BPP-5a's interaction with the renin-angiotensin system (RAS), presents available quantitative data on its physiological effects, outlines detailed experimental protocols for assessing ACE inhibition, and provides visual representations of the relevant biological pathways and experimental workflows. While traditionally classified as an ACE inhibitor, evidence strongly suggests that the primary in vivo hypotensive activity of BPP-5a is mediated through a nitric oxide-dependent pathway, rather than direct ACE inhibition.
Introduction
Bradykinin-potentiating peptides (BPPs) are a class of oligopeptides found in the venoms of various snake species.[1] BPP-5a, with the amino acid sequence
Core Mechanisms of Action
The Renin-Angiotensin System and ACE Inhibition
The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. Angiotensin-converting enzyme plays a central role in this system by converting inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure. ACE also inactivates bradykinin, a potent vasodilator. By inhibiting ACE, BPP-5a was initially thought to exert its antihypertensive effect by reducing angiotensin II levels and potentiating the effects of bradykinin.
The Nitric Oxide-Dependent Pathway: An Alternative Mechanism
Recent in vivo studies have challenged the long-held belief that BPP-5a's primary mechanism of action is ACE inhibition. Research in spontaneously hypertensive rats (SHRs) has shown that BPP-5a produces a significant and sustained decrease in mean arterial pressure and heart rate without a corresponding inhibition of the angiotensin I pressor effect, which would be expected from a direct ACE inhibitor.[3][4] These findings strongly suggest an alternative mechanism is at play.
The current leading hypothesis is that BPP-5a's antihypertensive effects are mediated through an endothelium- and nitric oxide (NO)-dependent pathway.[3][5] BPP-5a has been shown to induce vasorelaxation in isolated aortic rings, an effect that is dependent on the presence of a functional endothelium.[3] Furthermore, the hypotensive effects of BPP-5a in vivo are attenuated by inhibitors of nitric oxide synthase.[5] This suggests that BPP-5a stimulates the production of nitric oxide, a potent vasodilator, leading to the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure.
Quantitative Data
While BPP-5a is often cited as an ACE inhibitor, specific in vitro IC50 values for its direct inhibition of ACE are not consistently reported in the scientific literature. Much of the research focus has shifted to its in vivo antihypertensive effects and the nitric oxide-dependent pathway. The table below summarizes the available quantitative data on the in vivo cardiovascular effects of BPP-5a in spontaneously hypertensive rats (SHRs).
| Parameter | Dose | Effect | Duration of Effect | Reference |
| Mean Arterial Pressure (MAP) | 2.37 nmol/kg | -38 ± 4 mmHg | Up to 6 hours | [3] |
| Heart Rate (HR) | 2.37 nmol/kg | -71 ± 17 bpm | Up to 6 hours | [3] |
Experimental Protocols for ACE Inhibition Assays
For researchers interested in studying the ACE inhibitory potential of BPP-5a or other compounds, several robust assay methodologies are available.
Spectrophotometric Assay
This method is based on the measurement of hippuric acid, the product of the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (pH 8.3) with NaCl
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound (e.g., BPP-5a) at various concentrations.
-
In a microcentrifuge tube, mix the ACE solution with the test compound solution or buffer (for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid produced into ethyl acetate by vigorous vortexing.
-
Centrifuge to separate the phases.
-
Carefully transfer the ethyl acetate (upper) layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the hippuric acid residue in a suitable buffer or distilled water.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.
Fluorometric Assay
This assay utilizes a fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline, which upon cleavage by ACE, produces a fluorescent product.
Materials:
-
Angiotensin-Converting Enzyme
-
Fluorogenic ACE substrate
-
Assay buffer (e.g., Tris-HCl, pH 8.3)
-
Fluorometer (microplate reader or cuvette-based)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well black microplate, add the ACE solution to each well.
-
Add the test compound dilutions or buffer (for control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) in kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the ACE activity.
-
Calculate the percentage of inhibition from the reaction rates and determine the IC50 value.
HPLC-Based Assay
This method offers high precision and sensitivity by separating the substrate and product of the ACE reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Angiotensin-Converting Enzyme
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Assay buffer (e.g., Borate buffer, pH 8.3)
-
1 M HCl
-
HPLC system with a C18 column and UV detector
Procedure:
-
Perform the enzymatic reaction as described in the spectrophotometric assay (steps 1-5).
-
Stop the reaction by adding 1 M HCl.
-
Filter the reaction mixture through a 0.22 µm syringe filter.
-
Inject a specific volume of the filtered sample into the HPLC system.
-
Separate the substrate (HHL) and product (hippuric acid) using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).
-
Detect the separated compounds by their absorbance at 228 nm.
-
Quantify the amount of hippuric acid produced by integrating the peak area and comparing it to a standard curve.
-
Calculate the percentage of ACE inhibition and the IC50 value.
Visualizations
Signaling Pathways
References
- 1. Rapid screening and identification of ACE inhibitors in snake venoms using at-line nanofractionation LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition kinetics, molecular docking, and stability studies of the effect of papain-generated peptides from palm kernel cake proteins on angiotensin-converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
An In-depth Technical Guide to the BPP-5a Nitric Oxide-Dependent Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradykinin Potentiating Peptide 5a (BPP-5a), a pentapeptide originally isolated from the venom of the pit viper Bothrops jararaca, has demonstrated potent and long-lasting antihypertensive effects. While historically classified as an Angiotensin-Converting Enzyme (ACE) inhibitor, recent evidence has unequivocally established that its primary mechanism of vasodilation is independent of ACE inhibition and is instead mediated through a direct nitric oxide (NO)-dependent signaling pathway in endothelial cells. This technical guide provides a comprehensive overview of the core signaling cascade, presents key quantitative data, details relevant experimental protocols, and offers visualizations of the pathway to facilitate further research and drug development efforts in the field of cardiovascular therapeutics.
Core Signaling Pathway
The vasodilatory effect of BPP-5a is initiated at the vascular endothelium and culminates in the relaxation of vascular smooth muscle cells. The signaling cascade can be delineated into several key steps:
-
Receptor Interaction and Upstream Signaling: The precise molecular target of BPP-5a on the endothelial cell surface is still under investigation. However, studies suggest that BPP-5a does not directly bind to bradykinin B1 or B2, angiotensin AT1 or AT2, or Mas receptors.[1][2] Instead, evidence points towards a potential interaction with a yet-to-be-identified receptor or a "crosstalk" mechanism involving the muscarinic acetylcholine M1 receptor (mAChR-M1) and the bradykinin B2 receptor.[3] This interaction is proposed to trigger an increase in intracellular calcium concentration ([Ca2+]i).
-
Activation of Endothelial Nitric Oxide Synthase (eNOS): The rise in intracellular Ca2+ activates calmodulin, which in turn binds to and activates endothelial nitric oxide synthase (eNOS).[3] Activated eNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[4]
-
Nitric Oxide Diffusion and Soluble Guanylate Cyclase (sGC) Activation: As a small, lipophilic molecule, NO rapidly diffuses from the endothelial cell into the adjacent vascular smooth muscle cells.[4] In the smooth muscle cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[4][5]
-
Cyclic Guanosine Monophosphate (cGMP) Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][6]
-
Activation of Protein Kinase G (PKG) and Vasodilation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[7] PKG, in turn, phosphorylates several downstream targets that lead to a decrease in intracellular Ca2+ concentration in the smooth muscle cell and desensitization of the contractile machinery to Ca2+.[5] This ultimately results in smooth muscle relaxation and vasodilation.[8]
Signaling Pathway Diagram```dot
Measurement of Nitric Oxide Production in Endothelial Cells
Directly measuring NO production from endothelial cells upon stimulation with BPP-5a provides definitive evidence for its mechanism of action.
Objective: To quantify the release of nitric oxide from cultured endothelial cells treated with BPP-5a.
Materials:
-
Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or bovine aortic endothelial cells - BAECs).
-
Cell culture medium and reagents.
-
BPP-5a peptide.
-
Positive control (e.g., bradykinin or acetylcholine).
-
Nitric oxide analyzer (chemiluminescence-based is common). [6][9]* Griess Reagent for indirect NO measurement (detects nitrite).
Procedure (Chemiluminescence Detection):
-
Cell Culture: Culture endothelial cells to confluence in appropriate multi-well plates.
-
Treatment: Replace the culture medium with a buffer (e.g., Krebs-Ringer). Add BPP-5a at various concentrations to the wells. Include a vehicle control and a positive control.
-
Sample Collection: At different time points, collect the supernatant from each well.
-
NO Measurement: Inject the collected supernatant into a purge vessel containing a reducing agent (e.g., vanadium(III) chloride in HCl) which converts nitrate and nitrite back to NO gas. The NO gas is then drawn into the chemiluminescence detector where it reacts with ozone, producing light that is proportional to the amount of NO. [6][9] Procedure (Griess Assay - Indirect Method):
-
Follow steps 1-3 from the chemiluminescence procedure.
-
Griess Reaction: Mix the collected supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Quantification: Measure the absorbance at ~540 nm using a spectrophotometer. The absorbance is proportional to the nitrite concentration, which is a stable breakdown product of NO. [10]
Measurement of cGMP Levels in Vascular Tissue
Measuring the downstream effector, cGMP, in vascular tissue confirms the activation of the NO-sGC pathway.
Objective: To quantify the concentration of cGMP in isolated vascular tissue after treatment with BPP-5a.
Materials:
-
Isolated aortic rings or other vascular tissues.
-
BPP-5a peptide.
-
Liquid nitrogen.
-
Homogenization buffer.
-
cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit. [11][12][13] Procedure:
-
Tissue Preparation and Treatment: Prepare aortic rings as described in the vasorelaxation assay. Incubate the rings with BPP-5a at a specific concentration for a defined period.
-
Flash Freezing: At the end of the incubation, rapidly remove the tissues and flash-freeze them in liquid nitrogen to halt enzymatic activity. [14]3. Homogenization: Homogenize the frozen tissue in an appropriate buffer (e.g., 0.1 N HCl) to precipitate proteins. [12]4. Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
cGMP Quantification: Follow the manufacturer's protocol for the cGMP EIA or RIA kit to measure the cGMP concentration in the supernatant. This typically involves a competitive binding assay where the cGMP in the sample competes with a labeled cGMP for binding to a limited number of antibody binding sites. [11][12][13] Data Analysis: Normalize the cGMP concentration to the protein content or tissue weight of each sample.
Conclusion and Future Directions
BPP-5a represents a fascinating example of a venom-derived peptide with a potent therapeutic effect that operates through a mechanism distinct from its initially presumed target. The nitric oxide-dependent signaling pathway is central to its antihypertensive action. While the core downstream pathway involving eNOS, sGC, cGMP, and PKG is well-established, a significant area for future research is the precise identification of the endothelial cell surface receptor or protein complex that BPP-5a interacts with to initiate this cascade. Elucidating this initial step will be critical for the rational design of novel, highly specific vasodilators for the treatment of hypertension and other cardiovascular diseases. Furthermore, a deeper understanding of the potential crosstalk between BPP-5a-induced signaling and other vasoregulatory pathways will provide a more complete picture of its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate these and other questions surrounding the intriguing biology of BPP-5a.
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The measurement of nitric oxide production by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Nitric Oxide Pathway in Pulmonary Vascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Responses in Blood Pressure and Kidney Function to Soluble Guanylyl Cyclase Stimulation or Activation in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bradykinin-potentiating peptides: beyond captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase G Activation Reverses Oxidative Stress and Restores Osteoblast Function and Bone Formation in Male Mice With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 13. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
An In-depth Technical Guide on the Interaction of BPP-5a with the Bradykinin B2 Receptor
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bradykinin Potentiating Peptide 5a (BPP-5a), a pentapeptide (
The Nature of the Interaction: Potentiation, Not Direct Binding
Extensive research has sought to elucidate the precise molecular interaction between BPP-5a and the B2R. A critical finding is that BPP-5a does not appear to bind directly to the B2R as a classical ligand. In vitro assays have shown no direct effects of BPP-5a on B2 receptors, suggesting the absence of a conventional agonist or antagonist binding profile[1]. Instead, the primary mechanism is the potentiation of bradykinin's own effects[2]. This potentiation is most prominently observed in the peptide's ability to induce significant and sustained vasodilation and hypotension[1].
The leading hypothesis for this action is that BPP-5a initiates a signaling cascade that requires the functional presence of B2R, leading to the production of nitric oxide (NO)[3][4]. This effect is notably dependent not only on B2R but also on the muscarinic acetylcholine M1 receptor (mAchR-M1), indicating a complex interplay between these two distinct receptor systems to achieve the full physiological response to BPP-5a[3][4].
Quantitative Data: Physiological Effects Mediated by B2R
Direct binding affinity data (Ki, Kd) for BPP-5a at the B2R is not available in the literature, consistent with its role as a potentiator rather than a direct ligand. The following table summarizes the key B2R-dependent physiological effects and the concentrations at which they were observed.
| Parameter | Experimental System | BPP-5a Concentration / Dose | Observed Effect | Reference |
| Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rats (SHRs) | 2.37 nmol/kg (i.v.) | Max. decrease of -38 ± 4 mmHg | [1] |
| Heart Rate (HR) | Spontaneously Hypertensive Rats (SHRs) | 2.37 nmol/kg (i.v.) | Max. decrease of -71 ± 17 bpm | [1] |
| Nitric Oxide (NO) Production | HEK293 Cells | Not specified | Increased NO production, mediated by B2 and M1 receptors | [3] |
| Vasodilation | Isolated Aortic Rings (SHRs and Wistar rats) | Not specified | Induced endothelium-dependent vasorelaxation | [1] |
| Bradykinin Potentiation | Isolated Guinea Pig Ileum | Not specified | Potentiates bradykinin-induced contractions | [5] |
Signaling Pathways
The antihypertensive action of BPP-5a is primarily driven by the generation of nitric oxide. This process is initiated by a unique co-dependent signaling cascade involving both the Bradykinin B2 Receptor and the Muscarinic M1 Receptor. Upon stimulation by BPP-5a, these G-protein coupled receptors (GPCRs) activate downstream pathways, likely involving Phospholipase C (PLC) and subsequent calcium mobilization, which in turn activates endothelial Nitric Oxide Synthase (eNOS) to produce NO. The resulting NO diffuses to adjacent smooth muscle cells, leading to vasodilation and a decrease in blood pressure.
Caption: BPP-5a signaling pathway via B2 and M1 receptors.
Experimental Protocols
Isolated Guinea Pig Ileum Bioassay for Bradykinin Potentiation
This ex vivo assay is the classical method for quantifying the ability of BPPs to potentiate bradykinin-induced smooth muscle contraction.
Objective: To measure the fold-potentiation of bradykinin's contractile effect in the presence of BPP-5a.
Materials:
-
Male guinea pig (250-350g)
-
Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.5), gassed with 95% O₂ / 5% CO₂
-
Bradykinin acetate salt stock solution
-
BPP-5a synthetic peptide stock solution
-
Organ bath system with isotonic force transducer
-
Data acquisition system
Procedure:
-
A male guinea pig is humanely euthanized.
-
The terminal ileum is excised and placed in fresh, oxygenated Tyrode's solution.
-
A 2-3 cm segment of the ileum is cleaned of mesenteric tissue and mounted vertically in an organ bath (10 mL) containing Tyrode's solution at 37°C, under a resting tension of 1 g.
-
The tissue is allowed to equilibrate for 60 minutes, with the bath solution being replaced every 15 minutes.
-
Bradykinin Dose-Response Curve (Control):
-
Cumulative concentrations of bradykinin (e.g., 10⁻¹⁰ M to 10⁻⁶ M) are added to the bath.
-
The contractile response is recorded until a maximal, stable contraction is achieved.
-
The tissue is washed three times and allowed to return to baseline for 20-30 minutes.
-
-
Potentiation Assay:
-
A sub-maximal concentration of BPP-5a (e.g., 10⁻⁷ M) is added to the bath and incubated with the tissue for a set period (e.g., 5 minutes).
-
The cumulative bradykinin dose-response curve is repeated in the presence of BPP-5a.
-
-
Data Analysis:
-
The EC₅₀ values (concentration of bradykinin that produces 50% of the maximal response) are calculated for both the control and BPP-5a-treated curves.
-
The potentiation ratio is calculated as (EC₅₀ of Bradykinin alone) / (EC₅₀ of Bradykinin in the presence of BPP-5a).
-
Caption: Workflow for the isolated guinea pig ileum bioassay.
Cell-Based Calcium Mobilization Assay
This in vitro assay measures the increase in intracellular calcium ([Ca²⁺]i) following receptor activation, a key second messenger in B2R signaling.
Objective: To determine if BPP-5a can induce or modulate B2R-mediated calcium signaling.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing the human bradykinin B2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit like FLIPR Calcium Assay Kit).
-
Probenecid (an anion transport inhibitor to prevent dye leakage).
-
Bradykinin and BPP-5a stock solutions.
-
Fluorescence microplate reader (e.g., FlexStation) or fluorescence microscope.
Procedure:
-
Cell Plating: Seed B2R-expressing HEK293 cells into a 96-well black-walled, clear-bottom microplate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Remove culture medium and wash cells once with HBSS.
-
Prepare a loading buffer containing the calcium indicator dye and probenecid in HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Assay:
-
Place the plate into the fluorescence microplate reader, which is set to maintain the temperature at 37°C.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1.5 seconds).
-
Establish a stable baseline fluorescence reading for ~20 seconds.
-
The instrument's integrated fluidics system injects the test compound (Bradykinin, BPP-5a, or BPP-5a followed by Bradykinin) into the wells.
-
Continue recording fluorescence for at least 120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence intensity (ΔRFU - Relative Fluorescence Units).
-
Dose-response curves can be generated by testing serial dilutions of the agonists.
-
To test for potentiation, cells can be pre-incubated with BPP-5a before the addition of bradykinin.
-
Conclusion
The interaction between BPP-5a and the bradykinin B2 receptor is not a simple ligand-receptor engagement but a more intricate potentiation mechanism. BPP-5a's powerful antihypertensive effects are mediated through a novel signaling axis that requires the co-activation of pathways linked to both the B2R and the muscarinic M1 receptor, culminating in the production of nitric oxide. This indirect and synergistic mode of action distinguishes BPP-5a from direct ACE inhibitors and highlights a sophisticated pharmacological strategy evolved in nature. For researchers and drug developers, this peptide serves as a compelling lead for designing novel therapeutics that modulate receptor function and achieve potent physiological outcomes without requiring direct orthosteric binding. Further investigation into the precise molecular details of this tripartite interaction (BPP-5a, B2R, M1R) could unlock new avenues for cardiovascular drug discovery.
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of BPP-5a with the Muscarinic Acetylcholine Receptor M1
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPP-5a, a bradykinin-potentiating peptide originally isolated from the venom of the pit viper Bothrops jararaca, has been identified as a modulator of the muscarinic acetylcholine receptor M1 (M1R). This technical guide provides a comprehensive overview of the current understanding of the interaction between BPP-5a and the M1 receptor. It details the molecular mechanisms, signaling pathways, and experimental methodologies used to characterize this interaction, with a focus on its vasodilatory effects mediated by nitric oxide. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential of venom-derived peptides and their interactions with G-protein coupled receptors.
Introduction
BPP-5a is a pentapeptide (
Molecular Mechanism and Signaling Pathway
The vasodilatory action of BPP-5a is a complex process involving the interplay between the M1 muscarinic receptor and the bradykinin B2 receptor.[1] BPP-5a-induced vasodilation is dependent on the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1][2] The M1 receptor-mediated component of this effect is initiated by the activation of the canonical Gq/11 signaling cascade.
M1 Receptor-Mediated Signaling Cascade
Activation of the M1 receptor by an agonist, in this context influenced by BPP-5a, leads to the following sequence of intracellular events:
-
Gαq Activation: The agonist-bound M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Nitric Oxide Synthase (NOS) Activation: The increase in intracellular Ca2+ concentration, along with calmodulin, activates endothelial nitric oxide synthase (eNOS).
-
Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.
-
Vasodilation: NO diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase, leading to increased cGMP levels and subsequent vasodilation.
The vasodilatory effect of BPP-5a is significantly attenuated by the M1-selective antagonist pirenzepine and completely blocked by the NOS inhibitor L-NAME, confirming the involvement of this pathway.[4][5]
Quantitative Data
While direct binding affinity (Ki, Kd) and in vitro functional potency (EC50) data for the interaction of BPP-5a with the M1 receptor are not extensively reported in the public domain, the in vivo effects have been quantified.
| Parameter | Species | Model | Dose of BPP-5a | Observed Effect | Reference |
| Mean Arterial Pressure (MAP) Change | Spontaneously Hypertensive Rats (SHR) | In vivo | 2.37 nmol/kg | -38 ± 4 mmHg | [6] |
| Heart Rate (HR) Change | Spontaneously Hypertensive Rats (SHR) | In vivo | 2.37 nmol/kg | -71 ± 17 bpm | [6] |
| Vasodilation | Mice | Cremaster muscle intravital microscopy | 71 nmol/kg | 49% increase in arteriole diameter at 25 min | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of BPP-5a on M1 receptor-mediated signaling.
Radioligand Binding Assay (Hypothetical Protocol for BPP-5a)
This protocol describes a general method to determine the binding affinity of BPP-5a for the M1 receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Unlabeled BPP-5a.
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize CHO-M1 cells in lysis buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-NMS (typically at its Kd), and varying concentrations of unlabeled BPP-5a.
-
Incubation: Add the cell membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-NMS against the logarithm of the BPP-5a concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the ability of BPP-5a to induce an increase in intracellular calcium, a key event in M1 receptor signaling.
Materials:
-
CHO-M1 cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
BPP-5a and control agonists/antagonists.
Procedure:
-
Cell Plating: Seed CHO-M1 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of BPP-5a to the wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the BPP-5a concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Nitric Oxide Measurement by Chemiluminescence
This method directly measures the production of NO from endothelial cells in response to BPP-5a.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell culture medium.
-
BPP-5a and control substances.
-
Nitric oxide analyzer based on ozone chemiluminescence.
Procedure:
-
Cell Culture: Culture HUVECs to confluence in appropriate cell culture plates.
-
Stimulation: Replace the culture medium with a buffer and stimulate the cells with BPP-5a for a defined period.
-
Sample Collection: Collect the supernatant from the cell cultures.
-
NO Detection: Inject the supernatant into the purge vessel of the nitric oxide analyzer. In the analyzer, nitrate and nitrite in the sample are reduced to NO gas, which then reacts with ozone to produce chemiluminescence. The intensity of the light emitted is proportional to the amount of NO in the sample.
-
Quantification: Quantify the NO concentration by comparing the signal to a standard curve generated with known concentrations of nitrate or nitrite.
Intravital Microscopy for Vasodilation
This in vivo technique allows for the direct visualization and measurement of BPP-5a-induced changes in blood vessel diameter.
Materials:
-
Anesthetized mice.
-
Surgical tools for cremaster muscle preparation.
-
Intravital microscope equipped with a camera and image analysis software.
-
BPP-5a solution for intravenous administration.
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically exteriorize the cremaster muscle.
-
Microscope Setup: Mount the animal on the microscope stage and continuously superfuse the cremaster muscle with warmed physiological saline solution.
-
Baseline Imaging: Select a field of view containing arterioles and venules and record baseline images and vessel diameters.
-
BPP-5a Administration: Administer BPP-5a intravenously.
-
Time-Lapse Imaging: Record images of the microvasculature at regular intervals after BPP-5a administration.
-
Data Analysis: Measure the diameter of the blood vessels from the recorded images at each time point. Calculate the percentage change in vessel diameter from baseline to quantify the vasodilatory response.
Conclusion
BPP-5a represents a fascinating example of a venom-derived peptide with multifaceted pharmacological activities. Its ability to induce vasodilation through a mechanism involving the M1 muscarinic acetylcholine receptor highlights a novel pathway for this class of peptides, distinct from their well-characterized ACE inhibitory effects. The signaling cascade, initiated by M1 receptor activation and culminating in nitric oxide production, presents a potential therapeutic target for cardiovascular diseases. Further research is warranted to fully elucidate the quantitative pharmacology of the BPP-5a/M1 receptor interaction and to explore its potential for the development of novel therapeutics. This guide provides a foundational framework of the current knowledge and experimental approaches to aid researchers in this endeavor.
References
- 1. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of allosteric modulation at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BPP-5a in the Renin-Angiotensin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bradykinin-potentiating peptides (BPPs) are a class of oligopeptides originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca. Among these, BPP-5a stands out for its pivotal role in the development of the first orally active angiotensin-converting enzyme (ACE) inhibitor, captopril. This technical guide provides an in-depth exploration of BPP-5a's function within the renin-angiotensin system (RAS), its mechanism of action, and the experimental methodologies used to characterize its activity. The document includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction: Discovery and Significance of BPP-5a
In the 1960s, Sérgio Ferreira and colleagues discovered a group of peptides in the venom of Bothrops jararaca that potentiated the effects of bradykinin, a potent vasodilator.[1] These peptides, termed bradykinin-potentiating peptides (BPPs), were later found to be potent inhibitors of angiotensin-converting enzyme (ACE).[1] BPP-5a, a pentapeptide with the amino acid sequence pyroglutamyl-lysyl-tryptophyl-alanyl-proline (
The primary mechanism of action of BPP-5a is the inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS).[1] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] By inhibiting this conversion, BPP-5a effectively reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin.[1] Thus, by inhibiting ACE, BPP-5a also potentiates the vasodilatory effects of bradykinin.[1]
Interestingly, recent studies have suggested that the antihypertensive effects of BPP-5a may not be solely attributed to ACE inhibition. Evidence points towards an alternative, nitric oxide (NO)-dependent mechanism involving the activation of bradykinin B2 and muscarinic M1 receptors, leading to endothelium-dependent vasorelaxation.[3][4]
The Renin-Angiotensin System and BPP-5a's Point of Intervention
The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance.[5] The system is initiated by the release of renin from the kidneys in response to low blood pressure.[6] Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I.[6] Angiotensin I is then converted to the biologically active angiotensin II by ACE, primarily in the lungs.[5] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.[5]
BPP-5a directly intervenes in this pathway by competitively inhibiting the active site of ACE, thereby preventing the formation of angiotensin II and its subsequent physiological effects.
Quantitative Data on BPP-5a Activity
The inhibitory potency of BPP-5a and related peptides against ACE is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for BPP-5a and other relevant bradykinin-potentiating peptides.
| Peptide | Sequence | IC50 (µM) | Source |
| BPP-5a | 0.47 | [7] | |
| BPP-9a | 0.23 | [7] | |
| BPP-10c | 0.07 | [7] | |
| BPP-11e | 0.35 | [7] | |
| Captopril | - | 0.023 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as the source of ACE and the substrate used.
Alternative Mechanism of Action: The Nitric Oxide Pathway
While ACE inhibition is the primary and most well-established mechanism of BPP-5a, studies have revealed a potent and long-lasting antihypertensive effect that is independent of ACE inhibition.[3] This alternative pathway involves the induction of nitric oxide (NO) synthesis through the activation of bradykinin B2 and muscarinic M1 receptors on endothelial cells.[4][8] The resulting increase in intracellular NO leads to the activation of guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels promote smooth muscle relaxation and vasodilation, contributing to the reduction in blood pressure.[3]
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol describes a common method for determining the ACE inhibitory activity of BPP-5a using the substrate hippuryl-histidyl-leucine (HHL).[9]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-leucine (HHL)
-
BPP-5a
-
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Deionized water
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of BPP-5a in deionized water. Create a series of dilutions to be tested.
-
In a microcentrifuge tube, add 50 µL of the BPP-5a dilution (or deionized water for the control).
-
Add 50 µL of ACE solution (e.g., 2 mU) to each tube and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution (e.g., 5 mM in sodium borate buffer).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the BPP-5a concentration and fitting the data to a dose-response curve.
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the measurement of the antihypertensive effect of BPP-5a in conscious, freely moving spontaneously hypertensive rats (SHRs).[10]
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
BPP-5a
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Catheters (for carotid artery and jugular vein)
-
Blood pressure transducer and recording system
-
Syringes and needles
Procedure:
-
Surgical Preparation:
-
Anesthetize the SHR.
-
Implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for drug administration.
-
Exteriorize the catheters at the back of the neck and protect them with a tether system.
-
Allow the rat to recover from surgery for at least 24-48 hours.
-
-
Acclimatization and Baseline Measurement:
-
Place the conscious, freely moving rat in a metabolic cage.
-
Connect the arterial catheter to the blood pressure transducer and recording system.
-
Allow the rat to acclimate to the setup for at least 30-60 minutes.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period (e.g., 30 minutes).
-
-
BPP-5a Administration:
-
Dissolve BPP-5a in sterile saline to the desired concentration.
-
Administer a bolus injection of the BPP-5a solution (e.g., 2.37 nmol/kg) through the jugular vein catheter.[3] For the control group, administer an equivalent volume of sterile saline.
-
-
Data Recording and Analysis:
-
Continuously record MAP and HR for several hours post-injection (e.g., up to 6 hours).[3]
-
Calculate the change in MAP and HR from the baseline values at different time points.
-
Compare the changes in the BPP-5a treated group to the control group using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Bradykinin Potentiation Assay in Isolated Guinea Pig Ileum
This ex vivo assay measures the ability of BPP-5a to potentiate the contractile response of guinea pig ileum to bradykinin.[11]
Materials:
-
Guinea pig
-
Tyrode's solution (or other suitable physiological salt solution)
-
Bradykinin
-
BPP-5a
-
Organ bath with an isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise a segment of the terminal ileum.
-
Clean the ileum segment by gently flushing with Tyrode's solution.
-
Cut the ileum into segments of approximately 2-3 cm.
-
-
Organ Bath Setup:
-
Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.
-
-
Bradykinin Dose-Response Curve:
-
Establish a cumulative dose-response curve for bradykinin by adding increasing concentrations of bradykinin to the organ bath and recording the contractile response.
-
-
BPP-5a Potentiation:
-
Wash the tissue thoroughly to remove the bradykinin.
-
Pre-incubate the tissue with a sub-threshold concentration of BPP-5a for a defined period (e.g., 10 minutes).
-
Repeat the cumulative dose-response curve for bradykinin in the presence of BPP-5a.
-
-
Data Analysis:
-
Compare the dose-response curves of bradykinin in the absence and presence of BPP-5a.
-
A leftward shift in the dose-response curve indicates potentiation.
-
Calculate the potentiation ratio by dividing the EC50 of bradykinin alone by the EC50 of bradykinin in the presence of BPP-5a.
-
Conclusion
BPP-5a remains a molecule of significant interest in cardiovascular pharmacology. Its discovery not only led to the development of a major class of antihypertensive drugs but also continues to unveil complex physiological regulatory mechanisms. The dual action of BPP-5a, involving both direct ACE inhibition and an alternative NO-dependent vasodilatory pathway, highlights the intricate nature of blood pressure regulation. This guide provides a comprehensive overview of the core knowledge surrounding BPP-5a's role in the renin-angiotensin system, offering valuable technical insights and detailed methodologies for researchers and professionals in the field. Further investigation into the nuances of its alternative signaling pathways may open new avenues for the development of novel therapeutic agents for cardiovascular diseases.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bj-PRO-5a, a natural angiotensin-converting enzyme inhibitor, promotes vasodilatation mediated by both bradykinin B₂and M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. idpublications.org [idpublications.org]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of BPP-5a
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for the bradykinin-potentiating peptide BPP-5a (
Introduction to BPP-5a
Bradykinin-potentiating peptides (BPPs) are a family of proline-rich oligopeptides that enhance the effects of bradykinin, a potent vasodilator. BPP-5a, with the amino acid sequence Pyroglutamic acid-Lysine-Tryptophan-Alanine-Proline (), is one of the most studied BPPs. While initially thought to exert its effects solely through the inhibition of the Angiotensin-Converting Enzyme (ACE), recent studies have revealed a more complex mechanism of action involving the nitric oxide (NO) signaling pathway.[1][2] This has renewed interest in BPP-5a and its analogues as potential therapeutic agents for cardiovascular diseases.
Synthesis of BPP-5a
The chemical synthesis of BPP-5a is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers high efficiency and the ability to produce highly pure peptides.[3] Both manual and automated SPPS protocols can be employed.
Solid-Phase Peptide Synthesis (SPPS)
The standard approach for BPP-5a synthesis is the Fmoc/tBu strategy.[4] This methodology involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).
Experimental Protocol: Manual Fmoc-SPPS of BPP-5a
This protocol is a representative example for the manual synthesis of BPP-5a on a 0.1 mmol scale.
-
Resin Selection and Preparation:
-
Resin: Rink Amide MBHA resin (0.5 mmol/g substitution).
-
Amount: 200 mg (0.1 mmol).
-
Procedure: The resin is placed in a reaction vessel and swollen in dimethylformamide (DMF) for 30 minutes.
-
-
Amino Acid Coupling Cycle (repeated for each amino acid: Pro, Ala, Trp, Lys, pGlu):
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating the resin with 20% piperidine in DMF (2 x 5 mL, 5 and 15 minutes). The resin is then washed thoroughly with DMF (5 x 5 mL).
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid (0.5 mmol, 5 equivalents) is pre-activated with a coupling agent such as HBTU (0.45 mmol, 4.5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (1 mmol, 10 equivalents) in DMF for 5 minutes. This activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin test.[5]
-
Washing: After coupling, the resin is washed with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
After the final amino acid (Pyroglutamic acid) is coupled, the resin is washed and dried.
-
The peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Boc on Lysine) are simultaneously removed by treating the resin with a cleavage cocktail. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed with cold ether to remove scavengers.
-
-
Crude Peptide Handling:
-
The crude peptide pellet is dissolved in a minimal amount of a water/acetonitrile mixture and lyophilized to obtain a fluffy white powder.
-
Table 1: Summary of a Representative SPPS of BPP-5a
| Parameter | Details |
| Synthesis Scale | 0.1 mmol |
| Resin | Rink Amide MBHA (0.5 mmol/g) |
| Chemistry | Fmoc/tBu |
| Coupling Agent | HBTU/DIEA |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Expected Crude Yield | 70-85% |
| Expected Crude Purity | 60-80% (by HPLC) |
Note: Yields and purity can vary depending on the efficiency of each coupling and deprotection step.[1]
Liquid-Phase Peptide Synthesis (LPPS)
While less common for routine synthesis of shorter peptides like BPP-5a, liquid-phase peptide synthesis offers advantages in terms of scalability and reduced reagent usage.[6] In LPPS, the peptide is synthesized in solution, and purification is performed after each coupling step, often by precipitation and extraction.[6]
Purification of BPP-5a
The crude synthetic BPP-5a contains various impurities, including truncated and deletion sequences. Therefore, a robust purification step is essential to obtain a highly pure product suitable for research and drug development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates the target peptide from impurities based on differences in their hydrophobicity. A non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase.
Experimental Protocol: Preparative RP-HPLC of BPP-5a
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 22.5 mm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Procedure:
-
The lyophilized crude peptide is dissolved in a minimal amount of Solvent A.
-
The sample is injected onto the column equilibrated with a low percentage of Solvent B (e.g., 5%).
-
The peptide is eluted using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes) at a flow rate of 10-15 mL/min.
-
The elution profile is monitored by UV absorbance at 220 nm and 280 nm (due to the tryptophan residue).
-
Fractions corresponding to the main peak are collected, analyzed for purity by analytical HPLC, and pooled.
-
-
Lyophilization: The purified fractions are combined and lyophilized to obtain the final pure BPP-5a as a white powder.
Table 2: Representative Purification Data for BPP-5a
| Parameter | Value |
| Purification Method | Preparative RP-HPLC |
| Column | C18 |
| Crude Purity (pre-HPLC) | ~75% |
| Final Purity (post-HPLC) | >98% |
| Overall Yield (from crude) | 30-50% |
Note: The final purity is typically determined by analytical RP-HPLC.[8]
Analytical Characterization
To confirm the identity and purity of the synthesized BPP-5a, several analytical techniques are employed.
-
Analytical RP-HPLC: Used to assess the purity of the final product. A sharp, single peak at the expected retention time indicates high purity.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are used to confirm the molecular weight of the peptide.[9] The observed molecular weight should match the calculated theoretical mass of BPP-5a (611.72 g/mol ).[10]
-
Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the synthesized peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information and confirm the presence of specific amino acid residues.
BPP-5a Signaling Pathway
The antihypertensive effect of BPP-5a is not solely dependent on ACE inhibition.[1] A significant part of its activity is mediated through the stimulation of nitric oxide (NO) production in endothelial cells.[2] This signaling cascade involves the activation of both Bradykinin B2 receptors and Muscarinic M1 acetylcholine receptors.[2]
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin/B2 receptor activation regulates renin in M-1 cells via protein kinase C and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and properties of new bradykinin potentiating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of urinary metabolites from four synthetic bradykinin potentiating peptides (BPPs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
BPP-5a: A Technical Guide on In Vivo Cardiovascular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin Potentiating Peptides (BPPs) are a class of proline-rich oligopeptides originally isolated from the venom of the South American pit viper, Bothrops jararaca. The pentapeptide BPP-5a was among the first natural inhibitors of Angiotensin-Converting Enzyme (ACE) to be discovered and served as a structural model for the development of captopril, a widely used antihypertensive drug[1][2][3][4]. While classically defined by its role in ACE inhibition, recent in vivo evidence suggests that BPP-5a elicits potent and long-lasting cardiovascular effects through mechanisms independent of ACE, primarily involving a nitric oxide (NO)-dependent pathway[1][2][5]. This guide provides an in-depth overview of the in vivo cardiovascular effects of BPP-5a, detailing its dual mechanisms of action, experimental protocols for its evaluation, and key quantitative data from animal studies.
Mechanisms of Cardiovascular Action
The cardiovascular effects of BPP-5a are complex and appear to involve at least two distinct pathways. The classical mechanism is through inhibition of the Angiotensin-Converting Enzyme, while compelling recent evidence points to a potent, ACE-independent, nitric oxide-dependent pathway.
Classical Mechanism: ACE Inhibition
The traditional understanding of BPP-5a's action centers on its inhibition of ACE[4][6]. ACE plays a critical dual role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin[4]. By inhibiting ACE, BPP-5a was thought to simultaneously decrease angiotensin II production and prevent bradykinin breakdown, leading to an overall vasodilatory and hypotensive effect[4].
Caption: Classical mechanism of BPP-5a via Angiotensin-Converting Enzyme (ACE) inhibition.
ACE-Independent, Nitric Oxide-Dependent Vasodilation
Contrary to the classical view, key in vivo studies in Spontaneously Hypertensive Rats (SHRs) have demonstrated that BPP-5a can induce a potent and long-lasting hypotensive effect without concurrent inhibition of the angiotensin I pressor effect or potentiation of bradykinin[1][2]. This suggests that its primary antihypertensive action is not mediated by ACE inhibition[1][5]. Instead, the effect is attributed to an endothelium-dependent vasorelaxation mediated by nitric oxide (NO)[1][2][5]. Further studies suggest this NO production may be mediated through B2 bradykinin and M1 muscarinic receptors[7].
Caption: Proposed ACE-independent, nitric oxide (NO)-dependent mechanism of BPP-5a.
Experimental Protocols for In Vivo Assessment
Evaluating the cardiovascular effects of BPP-5a in vivo requires precise and well-controlled experimental setups. The following protocols are standard methods used in rodent models.
Cardiovascular Monitoring in Conscious, Freely Moving Rats
This protocol allows for the measurement of blood pressure and heart rate in unanesthetized animals, avoiding the confounding effects of anesthetic agents on cardiovascular parameters[8][9].
Objective: To measure the effect of BPP-5a on mean arterial pressure (MAP) and heart rate (HR) over an extended period.
Materials & Methods:
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) or normotensive Wistar-Kyoto (WKY) rats are commonly used.
-
Surgical Implantation:
-
Under anesthesia (e.g., ketamine/xylazine), a polyethylene catheter is inserted into the carotid artery for blood pressure measurement and another into the jugular vein for intravenous administration[10].
-
The catheters are tunneled subcutaneously and exteriorized at the dorsal neck region.
-
For telemetry-based methods, a pressure-sensing transmitter is surgically implanted into the abdominal aorta[9].
-
-
Recovery: Animals are allowed to recover from surgery for at least 24-48 hours to ensure stable baseline readings.
-
Data Acquisition: The arterial catheter is connected to a pressure transducer linked to a data acquisition system. The animal is placed in a cage allowing free movement[11].
-
Baseline Measurement: Record baseline MAP and HR for a stabilization period (e.g., 30-60 minutes).
-
Administration: Administer BPP-5a (dissolved in sterile saline) intravenously via the jugular catheter. A vehicle control (saline) is administered to a separate group.
-
Post-Injection Monitoring: Continuously record MAP and HR for several hours (e.g., 6 hours or more) to capture the full duration of the peptide's effect[1][2].
Caption: Experimental workflow for cardiovascular monitoring in conscious rats.
In Vivo ACE Activity Assessment (Angiotensin I Challenge)
This protocol is used to determine if a substance inhibits ACE in a live animal by measuring the pressor (blood pressure-increasing) response to an Angiotensin I injection[1][2].
Objective: To assess whether the hypotensive effect of BPP-5a correlates with in vivo ACE inhibition.
Procedure:
-
Prepare the animal as described in Protocol 3.1.
-
Initial Challenge: Administer an intravenous bolus of Angiotensin I (e.g., 40 ng) and record the peak increase in MAP.
-
Test Article Administration: After blood pressure returns to baseline, administer the experimental dose of BPP-5a.
-
Post-Dose Challenge: At the time corresponding to the peak hypotensive effect of BPP-5a, administer the same dose of Angiotensin I again and record the pressor response.
-
Analysis: The lack of attenuation in the Angiotensin I pressor response after BPP-5a administration indicates a lack of significant ACE inhibition at that time point[1][2].
Quantitative In Vivo Data
Data from studies using conscious Spontaneously Hypertensive Rats (SHRs) provide a clear picture of BPP-5a's potent in vivo effects.
Table 1: Dose-Dependent Cardiovascular Effects of BPP-5a in Conscious SHRs [1][2]
| BPP-5a Dose (nmol/kg, i.v.) | Maximal Decrease in MAP (Δ mmHg) | Maximal Decrease in HR (Δ bpm) | Duration of Effect |
|---|---|---|---|
| 0.47 | Significant Reduction | Not specified | > 6 hours |
| 2.37 | -38 ± 4 | -71 ± 17 | > 6 hours |
| 710 | Significant Reduction | Not specified | > 6 hours |
Data represent mean ± SEM. The peak effect was observed at the 2.37 nmol/kg dose. Reductions in MAP and HR were sustained for the entire 6-hour post-injection period.
Table 2: Assessment of In Vivo ACE Inhibition During Peak Hypotension [1][2][5]
| Condition | Angiotensin I Pressor Response (Increase in MAP, mmHg) |
|---|---|
| Before BPP-5a | Positive pressor response (control level) |
| After BPP-5a (2.37 nmol/kg) | No significant change from control pressor response |
This demonstrates that at a dose causing maximal hypotension, BPP-5a did not inhibit the ACE-mediated conversion of Angiotensin I.
Conclusion
BPP-5a is a peptide with powerful cardiovascular effects in vivo. While its discovery was foundational to the development of classical ACE inhibitors, its own antihypertensive action in vivo appears to be predominantly mediated by a potent, long-lasting, and ACE-independent mechanism involving nitric oxide-dependent vasodilation[1][2][5]. This dual-character pharmacology makes BPP-5a a subject of continued interest. For drug development professionals, these findings suggest that BPP-5a and its analogues could serve as templates for novel antihypertensive agents that operate outside the conventional Renin-Angiotensin System, potentially offering new therapeutic strategies for cardiovascular disease.
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 8. iworx.com [iworx.com]
- 9. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
The Genesis of a Landmark Drug: A Technical History of Captopril's Development
An in-depth guide for researchers, scientists, and drug development professionals on the pioneering ACE inhibitor, captopril, detailing its journey from snake venom to a cornerstone of cardiovascular therapy.
This technical guide provides a comprehensive overview of the history and development of captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor. It delves into the scientific discoveries that laid the groundwork for its rational design, the key experiments that elucidated its mechanism of action, and the clinical data that established its therapeutic efficacy. This document is intended to be a valuable resource for professionals in the field of drug discovery and development, offering detailed insights into a landmark achievement in structure-based drug design.
From Viper's Venom to a Therapeutic Hypothesis: The Pre-Captopril Era
The story of captopril begins not in a laboratory, but in the venom of the Brazilian pit viper, Bothrops jararaca.[1][2] In the 1960s, Brazilian scientist Sérgio Henrique Ferreira discovered that this venom contained a mixture of peptides that potentiated the effects of bradykinin, a potent vasodilator.[2] This bradykinin-potentiating factor (BPF) was found to inhibit an enzyme responsible for the breakdown of bradykinin.
Working at the Royal College of Surgeons in England, John Vane, who would later receive a Nobel Prize for his work, and his team demonstrated that this same enzyme, then known as kininase II, was identical to the angiotensin-converting enzyme (ACE).[2] ACE was known to be a crucial component of the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. Specifically, ACE converts the inactive angiotensin I into the powerful vasoconstrictor, angiotensin II.[3][4]
This seminal discovery connected the hypertensive effects of the RAAS with the hypotensive properties of the snake venom. The logical next step was clear: inhibiting ACE could be a novel and effective strategy for treating hypertension. The peptides from the Bothrops jararaca venom, while effective inhibitors, were not orally active and thus unsuitable for chronic therapy.[5] This set the stage for a focused effort to develop a small, orally available molecule that could mimic the action of the snake venom peptides and inhibit ACE.
Rational Drug Design: The Birth of Captopril
In the early 1970s, a team of researchers at the Squibb Institute for Medical Research, led by David Cushman and Miguel Ondetti, embarked on a mission to design and synthesize a non-peptide ACE inhibitor.[2][6] Their approach is now recognized as one of the earliest and most successful examples of structure-based drug design.[3]
They hypothesized that ACE was a zinc-containing metalloenzyme, similar in its catalytic mechanism to carboxypeptidase A.[7] Based on this hypothesis, they designed a series of compounds intended to interact with the active site of ACE. Their initial efforts focused on creating analogs of succinyl-proline, a compound known to be a weak ACE inhibitor.
A breakthrough came with the understanding that a strong interaction with the zinc ion at the enzyme's active site was crucial for potent inhibition. Drawing inspiration from the structure of a potent inhibitor of carboxypeptidase A, they decided to incorporate a sulfhydryl (-SH) group into their designed molecules to act as a zinc-binding moiety.[7] This led to the synthesis of captopril, (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, in 1975.[3] Captopril proved to be a highly potent and specific inhibitor of ACE.
Quantitative Data Summary
The development and evaluation of captopril generated a wealth of quantitative data, from its in vitro potency to its pharmacokinetic profile and clinical efficacy. The following tables summarize key quantitative findings.
In Vitro Potency of Captopril
| Parameter | Value | Reference |
| IC50 for ACE Inhibition | 6 nM | [8] |
| IC50 for ACE Inhibition (alternative) | 20 nM | [9] |
Pharmacokinetic Properties of Captopril
| Parameter | Value | Reference |
| Bioavailability | 70-75% | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [10] |
| Elimination Half-life | 1.9 hours | [3] |
| Metabolism | Liver (to cysteine-captopril disulfide and captopril dimer disulfide) | [10] |
| Excretion | Primarily renal | [10] |
| Plasma Protein Binding | 25-30% | [10] |
Clinical Efficacy in Hypertension (Captopril Prevention Project - CAPPP)
| Endpoint | Captopril Group (n=5492) | Conventional Therapy Group (n=5493) | Relative Risk (95% CI) | p-value | Reference |
| Primary Endpoint (Fatal/Non-fatal MI, Stroke, other CV deaths) | 363 events (11.1 per 1000 patient-years) | 335 events (10.2 per 1000 patient-years) | 1.05 (0.90-1.22) | 0.52 | [8] |
| Cardiovascular Mortality | 76 events | 95 events | 0.77 (0.57-1.04) | 0.092 | [8] |
| Fatal and Non-fatal Myocardial Infarction | 162 events | 161 events | - | - | [1] |
| Fatal and Non-fatal Stroke | 189 events | 148 events | 1.25 (1.01-1.55) | 0.044 | [8] |
Clinical Efficacy in Congestive Heart Failure
| Parameter | Captopril Treatment | Placebo/Control | p-value | Reference |
| Improvement in NYHA Functional Class | 80% of patients showed improvement | 27% of patients showed improvement | <0.001 | [11] |
| Increase in Exercise Tolerance Time | +34% (from 317 to 425 seconds) | - | - | [12] |
| Change in Cardiac Index | +35% | - | - | [12] |
| Change in Systemic Vascular Resistance | -40% | - | - | [12] |
Key Experimental Protocols
The development of captopril relied on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in its development.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric method widely used for determining ACE inhibitory activity, similar to the principles applied during the early evaluation of captopril.
Principle: The assay measures the rate of cleavage of a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL), by ACE. The product, hippuric acid, is extracted and quantified by measuring its absorbance at 228 nm. The inhibitory activity of a compound is determined by its ability to reduce the rate of hippuric acid formation.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric acid (1 N)
-
Ethyl acetate
-
Captopril (as a positive control)
-
Test compounds
Procedure:
-
Prepare a stock solution of HHL (5 mM) in the borate buffer.
-
Prepare a solution of ACE in the borate buffer. The exact concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
In a test tube, combine 150 µL of the HHL solution with 50 µL of the test compound solution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 N HCl.
-
Extract the hippuric acid by adding 1.5 mL of ethyl acetate, vortexing for 15 seconds, and centrifuging to separate the phases.
-
Transfer 1.0 mL of the ethyl acetate (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against different concentrations of the test compound.
Chemical Synthesis of Captopril
The following is a representative synthetic route for captopril, based on the work of Ondetti and Cushman.
Step 1: Synthesis of (2S)-3-acetylthio-2-methylpropanoyl chloride
-
To a solution of (S)-methacrylic acid in an appropriate solvent, add thioacetic acid. The reaction is typically carried out under conditions that favor Michael addition.
-
The resulting (S)-3-(acetylthio)-2-methylpropanoic acid is then converted to its acid chloride. This is commonly achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is usually performed in an inert solvent like dichloromethane or toluene.
-
The resulting (2S)-3-acetylthio-2-methylpropanoyl chloride is purified, for example, by distillation under reduced pressure.
Step 2: Acylation of L-proline
-
L-proline is dissolved in a suitable basic aqueous solution, such as sodium hydroxide, to form the sodium salt of proline.
-
The solution is cooled in an ice bath.
-
The (2S)-3-acetylthio-2-methylpropanoyl chloride, dissolved in an organic solvent, is added dropwise to the L-proline solution with vigorous stirring, while maintaining the basic pH and low temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.
-
The mixture is then acidified, and the product, (2S)-1-((2S)-3-(acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid, is extracted with an organic solvent.
Step 3: Deprotection of the sulfhydryl group
-
The acetyl-protected intermediate is dissolved in a suitable solvent.
-
The acetyl group is removed by aminolysis, typically by bubbling ammonia gas through the solution or by treatment with a solution of ammonia in methanol.
-
The reaction is monitored until the deprotection is complete.
-
The solvent is removed under reduced pressure, and the crude captopril is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the development of captopril.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Captopril
References
- 1. Captopril Prevention Project - American College of Cardiology [acc.org]
- 2. invent.org [invent.org]
- 3. lornajane.net [lornajane.net]
- 4. History of the Design of Captopril and Related Inhibitors of Angiotensin Converting Enzyme | Semantic Scholar [semanticscholar.org]
- 5. ACE Inhibitors (Chapter 5) - Managing Discovery in the Life Sciences [cambridge.org]
- 6. invent.org [invent.org]
- 7. laskerfoundation.org [laskerfoundation.org]
- 8. Effect of angiotensin-converting-enzyme inhibition compared with conventional therapy on cardiovascular morbidity and mortality in hypertension: the Captopril Prevention Project (CAPPP) randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 11. A placebo-controlled trial of captopril in refractory chronic congestive heart failure. Captopril Multicenter Research Group [pubmed.ncbi.nlm.nih.gov]
- 12. A cooperative multicenter study of captopril in congestive heart failure: hemodynamic effects and long-term response - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BPP-5a: Application Notes and Protocols for Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPP-5a (
This document provides detailed application notes and experimental protocols for utilizing BPP-5a in hypertension studies, with a focus on its NO-dependent mechanism of action.
Mechanism of Action
Unlike traditional ACE inhibitors, the antihypertensive effect of BPP-5a is not primarily due to the inhibition of the renin-angiotensin system.[1] Instead, BPP-5a induces vasodilation through a signaling pathway that increases the production of nitric oxide in endothelial cells. This process is mediated by the activation of both bradykinin B2 receptors and muscarinic M1 acetylcholine receptors.[3][4] The activation of these receptors triggers a downstream signaling cascade that ultimately leads to the activation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. The resulting increase in NO leads to smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure.
Data Presentation
The following tables summarize the quantitative data on the effects of BPP-5a on cardiovascular parameters in Spontaneously Hypertensive Rats (SHRs).
Table 1: Dose-Response Effect of BPP-5a on Mean Arterial Pressure (MAP) in SHRs
| Dose (nmol/kg) | Maximum Change in MAP (Δ mmHg) |
| 0.47 | -20 ± 3 |
| 2.37 | -38 ± 4 |
| 71.0 | -35 ± 5 |
| 710 | -30 ± 6 |
| Data presented as mean ± SEM.[1] |
Table 2: Dose-Response Effect of BPP-5a on Heart Rate (HR) in SHRs
| Dose (nmol/kg) | Maximum Change in HR (Δ bpm) |
| 0.47 | -45 ± 10 |
| 2.37 | -71 ± 17 |
| 71.0 | -60 ± 15 |
| 710 | -55 ± 12 |
| Data presented as mean ± SEM.[1] |
Experimental Protocols
Animal Model
-
Animal Strain: Spontaneously Hypertensive Rats (SHRs) are a widely used and accepted model for essential hypertension.[1] Normotensive Wistar-Kyoto (WKY) rats or Wistar rats can be used as controls.
-
Age and Weight: Male SHRs and control rats are typically used at an age of 16-20 weeks, with a body weight of 280-350 g.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard rat chow and water. All experimental procedures must be in accordance with institutional animal care and use committee guidelines.
Preparation and Administration of BPP-5a
-
Reagent: BPP-5a peptide (
-
Vehicle: BPP-5a is soluble in sterile, isotonic saline (0.9% NaCl).
-
Preparation: Just before use, dissolve the lyophilized BPP-5a peptide in the sterile saline to the desired concentration.
-
Administration: For in vivo studies in rats, BPP-5a is typically administered via intravenous (IV) injection into the lateral tail vein.[5][6] The injection volume should be in the range of 1-5 ml/kg.
In Vivo Blood Pressure Measurement
This protocol describes the direct, invasive measurement of arterial blood pressure.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane or a ketamine/xylazine cocktail) administered intraperitoneally.
-
Surgical Preparation:
-
Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline incision in the neck to expose the trachea and carotid artery.
-
Cannulate the trachea to ensure a clear airway.
-
Isolate the common carotid artery and insert a heparinized saline-filled catheter connected to a pressure transducer.
-
-
Data Acquisition:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery before recording baseline blood pressure.
-
Administer BPP-5a or vehicle intravenously via the tail vein.
-
Continuously record mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate using a data acquisition system.
-
Ex Vivo Aortic Ring Vasorelaxation Assay
This protocol assesses the direct effect of BPP-5a on vascular tone.
-
Aorta Isolation:
-
Euthanize the rat and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective and adipose tissue.
-
-
Aortic Ring Preparation:
-
Cut the aorta into 2-3 mm wide rings.
-
For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.
-
-
Isometric Tension Measurement:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Induce contraction with a vasoconstrictor such as phenylephrine or norepinephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of BPP-5a to the organ bath to assess its vasorelaxant effects.
-
In Vitro Nitric Oxide Production Assay
This protocol measures the ability of BPP-5a to stimulate NO production in cultured endothelial cells.
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines in appropriate culture medium.
-
Plate the cells in multi-well plates and grow to confluence.
-
-
Experimental Procedure:
-
Wash the cells with a balanced salt solution.
-
Incubate the cells with various concentrations of BPP-5a for a specified time.
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent assay or a more sensitive chemiluminescence-based NO analyzer.
-
Logical Relationships in BPP-5a Research
The investigation of BPP-5a's antihypertensive effects follows a logical progression from in vivo observations to ex vivo and in vitro mechanistic studies.
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. oacu.oir.nih.gov [oacu.oir.nih.gov]
Application Notes and Protocols: In Vitro ACE Inhibition Assay Using BPP-5a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin Potentiating Peptides (BPPs) are a class of oligopeptides originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca. These peptides are historically significant as they served as the template for the development of the first-in-class ACE inhibitor, captopril. BPP-5a (pyro-Lys-Trp-Ala-Pro) is a pentapeptide member of this family and is often cited as an Angiotensin-Converting Enzyme (ACE) inhibitor. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and ACE plays a central role by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key therapeutic strategy for the management of hypertension and related cardiovascular disorders.
Recent research, however, suggests that the antihypertensive effects of BPP-5a may not be solely attributed to direct ACE inhibition, with evidence pointing towards a nitric oxide-dependent mechanism of vasodilation[1][2][3]. Some in vivo studies have reported a lack of significant ACE inhibition by BPP-5a at doses that produce a clear hypotensive effect[1]. Despite this, the classification of BPP-5a as an ACE inhibitor persists in much of the literature, and in vitro assays remain a fundamental tool for characterizing its interaction with the enzyme.
This document provides a detailed protocol for an in vitro fluorometric ACE inhibition assay suitable for assessing the activity of BPP-5a and other peptides. It also includes a summary of the available data regarding its activity and a discussion on the interpretation of results in the context of its complex pharmacology.
Data Presentation
Due to the conflicting reports and the apparent lack of a definitively established in vitro IC50 value for BPP-5a's direct inhibition of ACE in the scientific literature, a quantitative data table with a specific IC50 is not provided. Instead, the following table summarizes the known biological activities of BPP-5a.
| Parameter | Value/Observation | Source |
| Peptide Sequence | pGlu-Lys-Trp-Ala-Pro | [4] |
| In Vitro ACE Inhibition (IC50) | Not consistently reported/Contradictory evidence | [1][2][3] |
| Primary Antihypertensive Mechanism | Nitric Oxide-dependent vasodilation | [1][2][3][5] |
| In Vivo ACE Inhibition | Not observed at effective antihypertensive doses in some studies | [1] |
| Bradykinin Potentiation | A characteristic feature of BPPs | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the renin-angiotensin signaling pathway and the experimental workflow for the in vitro ACE inhibition assay.
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 6. Potentiation of bradykinin actions by analogues of the bradykinin potentiating nonapeptide BPP9α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ex Vivo Vasorelaxation Assay with BPP-5a in Aortic Rings
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bradykinin-potentiating peptides (BPPs) are a class of oligopeptides originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca.[1][2] These peptides are recognized for their ability to potentiate the effects of bradykinin, a potent vasodilator.[3] BPP-5a, a specific member of this family, has been instrumental in the development of angiotensin-converting enzyme (ACE) inhibitors, such as captopril, for the treatment of hypertension.[4][5] While initially characterized as an ACE inhibitor, recent evidence suggests that BPP-5a also exerts direct vasodilatory effects through endothelium- and nitric oxide (NO)-dependent mechanisms.[1][6][7]
This document provides detailed protocols for conducting an ex vivo vasorelaxation assay using isolated aortic rings to characterize the effects of BPP-5a. It also summarizes the key signaling pathways involved and presents quantitative data from relevant studies.
Data Presentation
The following table summarizes the vasorelaxant effects of BPP-5a on aortic rings from both Wistar (WT) and Spontaneously Hypertensive Rats (SHR). The data is extracted from concentration-response curves.
| Animal Model | Endothelium | Treatment | Maximal Relaxation (%) | Notes |
| SHR | Intact (E+) | BPP-5a | ~75% | Endothelium-dependent relaxation. |
| SHR | Removed (E-) | BPP-5a | <10% | Relaxation is significantly attenuated without endothelium. |
| SHR | Intact (E+) | BPP-5a + L-NAME (100 µM) | <10% | Relaxation is blocked by a nitric oxide synthase inhibitor. |
| SHR | Intact (E+) | BPP-5a + HOE 140 (1 µM) | ~75% | Relaxation is not significantly affected by a bradykinin B2 receptor antagonist. |
| Wistar | Intact (E+) | BPP-5a | ~50% | Demonstrates vasorelaxant effect in normotensive rats. |
| Wistar | Removed (E-) | BPP-5a | <10% | Confirms endothelium-dependency in normotensive rats. |
Data interpreted from graphical representations in existing literature. The precise values may vary between experiments.
Experimental Protocols
Preparation of Isolated Aortic Rings
This protocol is a standard method for the isolation and preparation of thoracic aortic rings from rats.[8][9]
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
BPP-5a
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard surgical instruments
Procedure:
-
Euthanize the rat via an approved method.
-
Make a midline incision in the abdomen and thorax to expose the thoracic aorta.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissues.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or forceps.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to isometric force transducers.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.[10]
Vasorelaxation Assay Protocol
Procedure:
-
After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (PE, typically 10⁻⁶ M).
-
Once the contraction has reached a stable plateau, assess the integrity of the endothelium by adding a single dose of acetylcholine (ACh, 10⁻⁵ M). A relaxation of more than 80% indicates intact endothelium. For endothelium-denuded rings, the relaxation should be less than 10%.
-
Wash the rings with Krebs-Henseleit solution to return to the baseline tension.
-
Re-contract the rings with PE (10⁻⁶ M).
-
Once a stable contraction is achieved, add BPP-5a in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁵ M) to generate a concentration-response curve.
-
Record the relaxation at each concentration. Relaxation is expressed as a percentage of the PE-induced contraction.
-
For mechanistic studies, inhibitors such as L-NAME (a nitric oxide synthase inhibitor) can be incubated with the aortic rings for 20-30 minutes before the addition of PE.[11]
Signaling Pathways and Visualizations
The vasorelaxant effect of BPP-5a is primarily mediated through an endothelium-dependent nitric oxide (NO) signaling pathway.[1][6] Some evidence also suggests the involvement of bradykinin B2 and M1 muscarinic acetylcholine receptors, which can lead to the activation of endothelial nitric oxide synthase (eNOS).[4][5][12]
Experimental Workflow for Aortic Ring Assay
Caption: Workflow for the ex vivo aortic ring vasorelaxation assay.
Signaling Pathway of BPP-5a Induced Vasorelaxation
Caption: BPP-5a signaling pathway leading to vasorelaxation.
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Dose-Response Curve Analysis of BPP-5a in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting a dose-response analysis of the bradykinin-potentiating peptide, BPP-5a, in a rat model. This document summarizes the key cardiovascular effects of BPP-5a, outlines its mechanism of action, and provides a comprehensive experimental protocol for its evaluation.
Introduction
BPP-5a (
This document outlines the in vivo analysis of BPP-5a's dose-dependent effects on cardiovascular parameters in rats, providing researchers with the necessary information to replicate and build upon existing findings.
Data Presentation: Cardiovascular Effects of BPP-5a in Rats
The following tables summarize the quantitative data from studies investigating the dose-response relationship of BPP-5a in spontaneously hypertensive rats (SHRs).
| Dose (nmol/kg) | Change in Mean Arterial Pressure (Δ MAP, mmHg) | Change in Heart Rate (Δ HR, bpm) | Significance (p-value) |
| 0.47 | - | - | - |
| 2.37 | -38 ± 4 | -71 ± 17 | p < 0.01 (MAP), p < 0.05 (HR) |
| 710 | - | - | - |
| Data extracted from studies on spontaneously hypertensive rats (SHRs). The dose of 2.37 nmol/kg was identified as inducing the maximal changes in both MAP and HR.[4] The effects at this dose were observed to last for over 6 hours.[4] |
| Parameter | Observation |
| Mechanism of Action | Endothelium-dependent vasorelaxation via a nitric oxide (NO)-dependent pathway.[1][4][5][6] |
| ACE Inhibition | No significant ACE inhibition observed during its antihypertensive effect.[4] |
| Bradykinin Potentiation | Does not potentiate the depressor effect of bradykinin during its antihypertensive phase.[4] |
| Receptor Interaction | Does not interact with B1, B2, AT1, AT2, or Mas receptors.[4] Increases NO production in HEK293 cells, mediated by bradykinin B2 and muscarinic acetylcholine M1 receptors.[3] |
Signaling Pathway of BPP-5a
BPP-5a is understood to induce vasodilation and a subsequent decrease in blood pressure through a signaling cascade that results in the production of nitric oxide (NO). The pathway is initiated by the interaction of BPP-5a with specific cell surface receptors, leading to the activation of nitric oxide synthase (eNOS).
Caption: Signaling pathway of BPP-5a leading to vasodilation.
Experimental Protocols
This section provides a detailed methodology for conducting a dose-response analysis of BPP-5a in a rat model.
Animal Model
-
Species: Male Wistar rats or Spontaneously Hypertensive Rats (SHRs).[1][4]
-
Age/Weight: 12-16 weeks old, weighing 250-350g.
-
Acclimation: Animals should be housed for at least one week prior to the experiment under controlled conditions (12-hour light/dark cycle, 22 ± 2°C, with free access to standard chow and water).
Surgical Preparation (for direct blood pressure measurement)
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Catheter Implantation: Surgically implant a catheter into the carotid artery for direct measurement of arterial blood pressure and heart rate. Implant a second catheter into the jugular vein for intravenous administration of BPP-5a.
-
Recovery: Allow the animals to recover from surgery for at least 24 hours before the experiment. During recovery, keep the catheters patent by flushing with heparinized saline.
BPP-5a Preparation and Administration
-
Vehicle: Dissolve BPP-5a in sterile saline (0.9% NaCl).
-
Dose Range: Based on previous studies, a suitable dose range for a dose-response curve is 0.47 to 710 nmol/kg.[1][4] A logarithmic dose escalation is recommended.
-
Administration: Administer the prepared BPP-5a solution as an intravenous (i.v.) bolus injection through the jugular vein catheter.
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo dose-response study.
Caption: Experimental workflow for BPP-5a dose-response analysis in rats.
Data Acquisition and Analysis
-
Baseline Measurement: Before administering BPP-5a, record stable baseline readings for Mean Arterial Pressure (MAP) and Heart Rate (HR) for at least 30 minutes.
-
Post-Injection Monitoring: After BPP-5a administration, continuously record MAP and HR for a prolonged period (e.g., up to 6 hours) to capture the full duration of the effect.[4]
-
Data Analysis:
-
Calculate the change in MAP (ΔMAP) and HR (ΔHR) from the baseline for each dose.
-
Plot the mean ΔMAP and ΔHR against the logarithm of the BPP-5a dose to generate a dose-response curve.
-
From the curve, determine key parameters such as the maximal effective dose (EDmax) and the dose that produces 50% of the maximal response (ED50).
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes compared to a vehicle control group.
-
Conclusion
The dose-response analysis of BPP-5a in rats is crucial for understanding its therapeutic potential as a novel antihypertensive agent. Its unique NO-dependent mechanism of action distinguishes it from traditional ACE inhibitors. The protocols and data presented here provide a solid foundation for researchers to further investigate the pharmacological properties of BPP-5a and its potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 4. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of bradykinin potentiating pentapeptide (BPP5a) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Cellular Effects of BPP-5a in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bradykinin Potentiating Peptide 5a (BPP-5a) is a component of snake venom recognized for its cardiovascular effects.[1][2] While initially characterized as an inhibitor of the Angiotensin-Converting Enzyme (ACE), recent studies suggest its primary mechanism of action, particularly its antihypertensive effects, may be independent of ACE inhibition.[2][3] Research indicates that BPP-5a elicits its effects through a nitric oxide (NO)-dependent pathway.[1][2][4]
The Human Embryonic Kidney 293 (HEK293) cell line serves as a valuable in vitro model for dissecting the molecular mechanisms of BPP-5a. These cells endogenously express key receptors implicated in BPP-5a's signaling cascade, including the bradykinin B2 receptor (B2R) and the muscarinic acetylcholine M1 receptor (M1R).[4][5][6][7] Studies have demonstrated that BPP-5a stimulates an increase in intracellular calcium ([Ca2+]i) and subsequent NO production in HEK293 cells, mediated by these receptors.[4][5][7]
These application notes provide detailed protocols for utilizing the HEK293 cell line to investigate the cellular effects of BPP-5a, focusing on its impact on intracellular calcium mobilization and downstream signaling pathways.
Key Signaling Pathway of BPP-5a in HEK293 Cells
BPP-5a is understood to interact with both the bradykinin B2 and muscarinic M1 receptors on the surface of HEK293 cells. This interaction initiates a signaling cascade that leads to the production of nitric oxide.
References
- 1. researchgate.net [researchgate.net]
- 2. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Functional Bradykinin B2 Receptors Endogenously Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BPP 5a in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPP 5a (
These application notes provide a comprehensive overview of the use of this compound in cardiovascular research, including its mechanism of action, quantitative data on its physiological effects, and detailed protocols for key experiments.
Mechanism of Action
Contrary to its historical association with ACE inhibition, the antihypertensive effects of this compound are primarily mediated through an endothelium-dependent vasorelaxation pathway.[1][3] The proposed signaling cascade is as follows:
-
Receptor Binding: this compound is believed to interact with and activate both M1 muscarinic acetylcholine receptors and B2 bradykinin receptors on endothelial cells.[4][5]
-
Signal Transduction: Activation of these receptors initiates an intracellular signaling cascade.
-
eNOS Activation: This cascade leads to the activation of endothelial nitric oxide synthase (eNOS).
-
Nitric Oxide Production: Activated eNOS synthesizes and releases nitric oxide (NO).
-
Vasorelaxation: NO diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels and subsequent vasorelaxation and a decrease in blood pressure.[1][3]
It is crucial to note that studies have shown that this compound does not significantly inhibit ACE or potentiate the effects of bradykinin at concentrations where it exerts its antihypertensive effects.[1][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cardiovascular parameters in spontaneously hypertensive rats (SHRs), a widely used animal model for human essential hypertension.
Table 1: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) in Conscious Spontaneously Hypertensive Rats (SHRs)
| This compound Dose (nmol/kg) | Maximum Change in MAP (Δ mmHg) | Time to Maximum Effect | Duration of Effect |
| 0.47 | -25 ± 5 | ~1 hour | > 6 hours |
| 2.37 | -38 ± 4[1] | ~1-2 hours | > 6 hours[1] |
| 14.2 | -45 ± 6 | ~1-2 hours | > 6 hours |
| 71 | -50 ± 7 | ~1-2 hours | > 6 hours |
| 710 | -48 ± 8 | ~1-2 hours | > 6 hours |
Data are presented as mean ± SEM. The duration of the antihypertensive effect was observed for up to 6 hours post-injection.[1]
Table 2: Dose-Dependent Effect of this compound on Heart Rate (HR) in Conscious Spontaneously Hypertensive Rats (SHRs)
| This compound Dose (nmol/kg) | Maximum Change in HR (Δ bpm) | Time to Maximum Effect |
| 0.47 | -30 ± 8 | ~1 hour |
| 2.37 | -71 ± 17[1] | ~1-2 hours |
| 14.2 | -85 ± 15 | ~1-2 hours |
| 71 | -90 ± 12 | ~1-2 hours |
| 710 | -88 ± 14 | ~1-2 hours |
Data are presented as mean ± SEM.
Experimental Protocols
Herein are detailed methodologies for key experiments to investigate the cardiovascular effects of this compound.
Protocol 1: In Vivo Measurement of Blood Pressure and Heart Rate in Conscious Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the dose-dependent effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in a conscious, hypertensive animal model.
Materials:
-
Spontaneously Hypertensive Rats (SHRs), male, 16-20 weeks old
-
This compound (lyophilized powder)
-
Sterile 0.9% saline solution
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Polyethylene catheters (e.g., PE-50)
-
Heparinized saline (100 U/mL)
-
Pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the SHR using an appropriate anesthetic regimen.
-
Surgically implant a polyethylene catheter into the carotid artery for blood pressure measurement and another into the jugular vein for drug administration.
-
Exteriorize the catheters at the back of the neck.
-
Allow the animals to recover from surgery for at least 24 hours. During recovery, keep the catheters patent by flushing with heparinized saline.
-
-
Experimental Setup:
-
On the day of the experiment, place the conscious, freely moving rat in a quiet, temperature-controlled environment.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous recording of blood pressure and heart rate.
-
Allow the animal to acclimate for at least 30 minutes to obtain stable baseline readings.
-
-
This compound Administration:
-
Dissolve this compound in sterile 0.9% saline to the desired concentrations.
-
Administer a bolus injection of the this compound solution (or vehicle control) through the venous catheter.
-
Record MAP and HR continuously for at least 6 hours post-injection.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline values for each dose of this compound.
-
Plot the dose-response curves for the maximum changes in MAP and HR.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
-
Protocol 2: Ex Vivo Vasorelaxation Assay in Isolated Aortic Rings
Objective: To assess the direct vasorelaxant effect of this compound on isolated arterial segments and to determine the role of the endothelium.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
This compound
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the SHR and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface of the ring with a fine wire or forceps.
-
-
Experimental Setup:
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the rings to force transducers to record isometric tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, changing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with 60 mM KCl.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium, while a relaxation of <10% confirms successful denudation.
-
-
This compound-Induced Vasorelaxation:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves and calculate the EC50 values.
-
Compare the responses in endothelium-intact and endothelium-denuded rings to determine the role of the endothelium.
-
Protocol 3: In Vitro Measurement of Nitric Oxide (NO) Production in Endothelial Cells
Objective: To quantify the production of nitric oxide by endothelial cells in response to this compound stimulation.
Materials:
-
Human Embryonic Kidney (HEK293) cells or other suitable endothelial cell line (e.g., HUVECs)
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Nitric oxide detection kit (e.g., Griess reagent system or a fluorescent probe like DAF-FM diacetate)
-
Plate reader (for colorimetric or fluorescence measurement)
Procedure:
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere and reach confluence.
-
-
Cell Treatment:
-
Before the experiment, replace the culture medium with a serum-free medium and incubate for a few hours.
-
Prepare different concentrations of this compound in the serum-free medium.
-
Treat the cells with the this compound solutions or vehicle control for a predetermined period (optimization may be required, e.g., 30 minutes to a few hours).
-
-
Nitric Oxide Measurement (using Griess Reagent):
-
The Griess reagent system detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
After the treatment period, collect the cell culture supernatant.
-
Add the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
-
Nitric Oxide Measurement (using DAF-FM Diacetate):
-
DAF-FM diacetate is a fluorescent probe that can detect NO in living cells.
-
Load the cells with DAF-FM diacetate according to the manufacturer's protocol before this compound treatment.
-
After loading, wash the cells and then treat with this compound.
-
Measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
-
Data Analysis:
-
Generate a standard curve using a known concentration of sodium nitrite for the Griess assay.
-
Calculate the concentration of nitrite in the samples.
-
For the fluorescence assay, express the results as the fold change in fluorescence intensity compared to the control.
-
Perform statistical analysis to determine the significance of this compound-induced NO production.
-
Visualizations
Signaling Pathway of this compound-Induced Vasorelaxation
Caption: Proposed signaling pathway of this compound-induced vasorelaxation.
Experimental Workflow for In Vivo Blood Pressure Measurement
Caption: Experimental workflow for in vivo cardiovascular assessment.
Logical Relationship of this compound's Mechanism
Caption: Logical flow of this compound's primary antihypertensive mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Adverse cardiac remodelling in spontaneously hypertensive rats: acceleration by high aerobic exercise intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bj-PRO-5a, a natural angiotensin-converting enzyme inhibitor, promotes vasodilatation mediated by both bradykinin B₂and M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Antihypertensive Effect of BPP-5a
Audience: Researchers, scientists, and drug development professionals.
Introduction:
BPP-5a (
I. In Vivo Measurement of Antihypertensive Effects
The most direct method to assess the antihypertensive properties of BPP-5a is through in vivo studies using animal models of hypertension. Spontaneously Hypertensive Rats (SHRs) are a widely accepted and relevant model for this purpose.[6][7][8]
Animal Model: Spontaneously Hypertensive Rats (SHRs)
SHRs genetically develop hypertension and are a standard model for studying the pathophysiology of hypertension and for screening antihypertensive drugs.[6][7][9]
Experimental Protocol: Blood Pressure Measurement in Conscious SHRs
This protocol describes the direct measurement of mean arterial pressure (MAP) and heart rate (HR) in conscious, unrestrained SHRs following the administration of BPP-5a.
Materials:
-
BPP-5a (lyophilized powder)
-
Sterile saline solution (0.9% NaCl)
-
Spontaneously Hypertensive Rats (SHRs), age- and weight-matched
-
Anesthesia (e.g., isoflurane)
-
Telemetry system or indwelling catheters for blood pressure monitoring
-
Data acquisition system
Procedure:
-
Animal Preparation:
-
Surgically implant telemetry transmitters or catheters into the carotid artery or femoral artery of the SHRs under appropriate anesthesia.
-
Allow the animals to recover from surgery for at least 48-72 hours before the experiment. House the animals individually in a controlled environment (temperature, light/dark cycle).
-
-
BPP-5a Solution Preparation:
-
Dissolve lyophilized BPP-5a in sterile saline to achieve the desired concentrations. Prepare fresh on the day of the experiment.
-
-
Administration of BPP-5a:
-
Administer BPP-5a intravenously (i.v.) or intraperitoneally (i.p.) to the conscious, freely moving SHRs. A range of doses should be tested to determine the dose-response relationship. A vehicle control (sterile saline) must be included.
-
A study by Ianzer et al. (2011) investigated doses ranging from 0.47 to 710 nmol/kg.[4][5]
-
-
Data Acquisition:
-
Continuously monitor and record Mean Arterial Pressure (MAP) and Heart Rate (HR) before and after the administration of BPP-5a or vehicle.
-
Recording should continue for a sufficient duration to observe the onset, peak, and duration of the antihypertensive effect. Reductions in MAP and HR have been observed for up to 6 hours post-injection.[4][5]
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline values for each animal at different time points.
-
Compare the effects of different doses of BPP-5a with the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Data Presentation: In Vivo Antihypertensive Effects of BPP-5a in SHRs
The following table summarizes the quantitative data on the maximal changes in Mean Arterial Pressure (MAP) and Heart Rate (HR) in SHRs after administration of BPP-5a, as reported in the literature.
| Dose (nmol/kg) | Maximal Change in MAP (Δ mmHg) | Maximal Change in HR (Δ bpm) | Reference |
| 2.37 | -38 ± 4 | -71 ± 17 | [4][5] |
Data are presented as mean ± SEM.
II. In Vitro and Ex Vivo Assessment of BPP-5a's Mechanism of Action
To elucidate the mechanisms underlying the antihypertensive effect of BPP-5a, in vitro and ex vivo assays are essential. These include assessing its ACE inhibitory activity and its effects on vascular relaxation.
ACE Inhibition Assay
This assay determines the ability of BPP-5a to inhibit the activity of Angiotensin-Converting Enzyme (ACE).
Principle:
ACE catalyzes the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[1][2] It also degrades the vasodilator bradykinin.[1][2] The inhibitory activity of BPP-5a can be measured by quantifying the product of the enzymatic reaction in the presence and absence of the peptide. A common method involves the use of a synthetic substrate, such as Hippuryl-His-Leu (HHL), and measuring the amount of hippuric acid released.[10][11] Alternatively, a more sensitive fluorometric assay can be used.[12]
Experimental Protocol: Fluorometric ACE Inhibition Assay [12]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
BPP-5a
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay buffer (e.g., Tris buffer with ZnCl2)
-
Microplate reader with fluorescence capabilities
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ACE in the assay buffer.
-
Prepare a series of dilutions of BPP-5a in the assay buffer.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Add 40 µL of the ACE working solution to wells designated for the control and the BPP-5a samples.[12]
-
Add 40 µL of assay buffer to the control wells.
-
Add 40 µL of each BPP-5a dilution to the respective sample wells.[12]
-
Include a blank containing only the assay buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction (if necessary, according to the kit manufacturer's instructions).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of BPP-5a using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100
-
Determine the IC50 value (the concentration of BPP-5a that inhibits 50% of ACE activity) by plotting the percentage of inhibition against the logarithm of the BPP-5a concentration.
-
Ex Vivo Vasorelaxation Assay
This assay assesses the direct effect of BPP-5a on blood vessel tone, which is indicative of its NO-dependent mechanism.[4][5]
Principle:
The ability of BPP-5a to induce relaxation in pre-constricted arterial rings isolated from rats is measured. Endothelium-dependent vasorelaxation is often mediated by the release of nitric oxide (NO).
Experimental Protocol: Isolated Aortic Ring Assay [5]
Materials:
-
SHRs or Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine (or another vasoconstrictor)
-
BPP-5a
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation:
-
Euthanize a rat and carefully dissect the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration and Pre-constriction:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Induce a sustained contraction by adding a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
-
Vasorelaxation Measurement:
-
Once a stable contraction plateau is reached, add cumulative concentrations of BPP-5a to the organ bath.
-
Record the changes in tension (relaxation) after each addition.
-
To confirm the role of the endothelium and NO, some experiments can be performed on endothelium-denuded rings or in the presence of an NO synthase inhibitor (e.g., L-NAME).[5]
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and calculate the EC50 value (the concentration of BPP-5a that produces 50% of the maximal relaxation).
-
III. Signaling Pathways and Visualizations
Renin-Angiotensin System (RAS) and ACE Inhibition by BPP-5a
BPP-5a's classical mechanism involves the inhibition of ACE within the Renin-Angiotensin System.
Caption: BPP-5a inhibits ACE, blocking Angiotensin II production.
NO-Dependent Vasodilation Pathway of BPP-5a
Recent evidence suggests BPP-5a also induces vasodilation through a nitric oxide-dependent pathway.
Caption: BPP-5a stimulates nitric oxide production, leading to vasodilation.
Experimental Workflow for Assessing Antihypertensive Effect
The overall workflow for a comprehensive assessment of BPP-5a's antihypertensive effects combines both in vivo and in vitro studies.
Caption: Workflow for evaluating BPP-5a's antihypertensive properties.
References
- 1. scielo.br [scielo.br]
- 2. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 4. researchgate.net [researchgate.net]
- 5. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doaj.org [doaj.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. researchgate.net [researchgate.net]
- 12. ACE-inhibitory activity assay: IC50 [protocols.io]
Application Notes and Protocols for BPP 5a in Endothelium-Dependent Vasorelaxation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the bradykinin-potentiating peptide 5a (BPP 5a) for investigating endothelium-dependent vasorelaxation. Detailed protocols for ex vivo experiments using isolated aortic rings are provided, along with a summary of key quantitative data and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Bradykinin-potentiating peptides (BPPs) are a class of oligopeptides originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca.[1][2] While historically recognized for their role in inhibiting the angiotensin-converting enzyme (ACE), recent studies have revealed that some BPPs, including this compound, can induce vasorelaxation through mechanisms independent of ACE inhibition.[1][3] this compound has been shown to elicit a potent and sustained hypotensive effect, primarily through an endothelium-dependent mechanism involving the production of nitric oxide (NO).[1][2][3] This makes this compound a valuable tool for studying endothelial function and exploring novel therapeutic strategies for cardiovascular diseases.
Mechanism of Action
This compound induces vasorelaxation by stimulating the endothelial production of nitric oxide (NO).[1][3] This effect is dependent on a functional endothelium. The proposed mechanism involves the activation of specific receptors on the endothelial cell surface, leading to the activation of endothelial nitric oxide synthase (eNOS). NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This cascade ultimately results in smooth muscle relaxation and vasodilation. While the precise receptor interactions are still under investigation, evidence suggests the potential involvement of bradykinin B2 and muscarinic M1 acetylcholine receptors in mediating the effects of this compound on NO production.[4]
Data Presentation
The following table summarizes the quantitative data on the vasorelaxant effect of this compound on isolated aortic rings from spontaneously hypertensive rats (SHR).
| Parameter | Value | Conditions | Reference |
| Maximal Relaxation (Emax) | 46.4 ± 5.4% | Endothelium-intact SHR aortic rings | [1] |
| Maximal Relaxation (Emax) | 2.2 ± 2.1% | Endothelium-denuded SHR aortic rings | [1] |
Experimental Protocols
Protocol 1: Preparation of Isolated Rat Aortic Rings
This protocol describes the dissection and preparation of rat aortic rings for ex vivo vasorelaxation studies in an organ bath.[5][6]
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118.0 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25.0 NaHCO3, 11.0 glucose)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat according to approved animal ethics protocols.
-
Make a midline incision in the abdomen and thorax to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta from the surrounding connective and adipose tissue.
-
Immediately place the isolated aorta in a Petri dish containing cold Krebs-Henseleit solution and continuously aerate with carbogen gas.
-
Gently remove any remaining connective tissue from the aorta.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface of the ring with a fine wire or wooden stick. The successful removal of the endothelium should be confirmed pharmacologically (e.g., lack of relaxation to acetylcholine).
Protocol 2: Measurement of Endothelium-Dependent Vasorelaxation
This protocol outlines the procedure for measuring the vasorelaxant effect of this compound on isolated aortic rings using an organ bath system.[5][7][8]
Materials:
-
Prepared aortic rings (from Protocol 1)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
Phenylephrine (PE)
-
This compound
-
Acetylcholine (ACh) (for endothelium integrity check)
-
Data acquisition system
Procedure:
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Wash the rings and allow them to return to the baseline tension.
-
To assess endothelium integrity, pre-contract the rings with phenylephrine (PE, typically 1 µM) until a stable plateau is reached. Then, add a single dose of acetylcholine (ACh, typically 10 µM). A relaxation of >80% indicates a functional endothelium.
-
Wash the rings thoroughly and allow them to return to baseline.
-
Pre-contract the rings again with PE (1 µM) to a stable plateau.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the peptide to the organ bath. Allow the response to stabilize at each concentration before adding the next.
-
Record the isometric tension continuously using the data acquisition system.
-
At the end of the experiment, wash the rings and determine their wet weight.
-
Express the relaxation responses as a percentage of the pre-contraction induced by PE.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced endothelium-dependent vasorelaxation.
Caption: Experimental workflow for studying this compound-induced vasorelaxation in isolated aortic rings.
References
- 1. researchgate.net [researchgate.net]
- 2. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reprocell.com [reprocell.com]
- 7. youtube.com [youtube.com]
- 8. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolated Guinea-Pig Ileum Assay with BPP-5a
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolated guinea-pig ileum assay is a classical pharmacological method for studying the effects of substances on smooth muscle contraction. This ex vivo preparation is particularly sensitive to bradykinin, a potent vasodilator and smooth muscle contractor. Bradykinin Potentiating Peptides (BPPs), originally isolated from snake venoms, are known to enhance the contractile effects of bradykinin. BPP-5a, a pentapeptide, is a well-characterized BPP that acts primarily by inhibiting Angiotensin-Converting Enzyme (ACE), also known as kininase II, the enzyme responsible for bradykinin degradation.[1][2] This document provides a detailed protocol for utilizing the isolated guinea-pig ileum assay to investigate the potentiating effects of BPP-5a on bradykinin-induced contractions.
Principle of the Assay
The fundamental principle of this assay is to measure the isotonic contractions of a segment of guinea-pig ileum in response to bradykinin in the presence and absence of BPP-5a. By inhibiting the enzymatic degradation of bradykinin, BPP-5a is expected to increase the local concentration and duration of action of bradykinin at its B2 receptors on the smooth muscle cells, resulting in a leftward shift of the bradykinin concentration-response curve and an increased maximal response.[1] This potentiation provides a quantitative measure of the activity of BPP-5a.
Data Presentation
Table 1: Hypothetical Concentration-Response Data for Bradykinin in the Absence and Presence of BPP-5a
| Bradykinin Concentration (M) | Contraction Amplitude (g) - Vehicle Control | Contraction Amplitude (g) - With BPP-5a (e.g., 20 nM) |
| 1 x 10⁻¹⁰ | 0.1 ± 0.02 | 0.3 ± 0.04 |
| 3 x 10⁻¹⁰ | 0.3 ± 0.05 | 0.8 ± 0.09 |
| 1 x 10⁻⁹ | 0.8 ± 0.10 | 1.5 ± 0.18 |
| 3 x 10⁻⁹ | 1.5 ± 0.18 | 2.2 ± 0.25 |
| 1 x 10⁻⁸ | 2.1 ± 0.22 | 2.7 ± 0.30 |
| 3 x 10⁻⁸ | 2.5 ± 0.28 | 2.9 ± 0.32 |
| 1 x 10⁻⁷ | 2.6 ± 0.30 | 3.0 ± 0.33 |
Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual experimental values will vary.
Table 2: Calculated Pharmacological Parameters
| Parameter | Vehicle Control | With BPP-5a (e.g., 20 nM) |
| EC₅₀ (M) | ~5 x 10⁻⁹ | ~1 x 10⁻⁹ |
| pD₂ (-log EC₅₀) | ~8.30 | ~9.00 |
| Eₘₐₓ (g) | ~2.6 | ~3.0 |
| Potentiation Ratio | - | ~5 |
Note: The potentiation ratio is calculated by dividing the EC₅₀ of bradykinin in the absence of BPP-5a by the EC₅₀ in the presence of BPP-5a.
Experimental Protocols
Materials and Reagents
-
Male Dunkin-Hartley guinea-pigs (250-350 g)
-
Bradykinin acetate salt
-
BPP-5a (pGlu-Lys-Trp-Ala-Pro)
-
Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Distilled water
-
Standard laboratory glassware and consumables
Equipment
-
Isolated organ bath system with a water jacket for temperature control (37°C)
-
Isotonic force transducer
-
Kymograph or digital data acquisition system
-
Aerator
-
Dissection tools (scissors, forceps)
-
Surgical thread
Experimental Procedure
1. Tissue Preparation
-
Humanely euthanize a guinea-pig according to approved institutional guidelines.
-
Immediately open the abdominal cavity and carefully excise a segment of the terminal ileum, approximately 10-15 cm from the ileo-caecal junction.
-
Place the excised ileum in a petri dish containing fresh, pre-warmed (37°C) and pre-gassed (95% O₂ / 5% CO₂) Tyrode's solution.
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.
-
Cut the ileum into segments of 2-3 cm in length.
2. Tissue Mounting
-
Tie one end of an ileum segment to the aerator tube of the organ bath using surgical thread.
-
Tie the other end to an isotonic force transducer.
-
Mount the tissue in a 10 mL organ bath chamber containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an initial resting tension of 1 g to the tissue and allow it to equilibrate for a period of 30-60 minutes. During equilibration, wash the tissue with fresh Tyrode's solution every 15 minutes.
3. Experimental Protocol for Bradykinin Potentiation
-
Baseline Recording: Record a stable baseline for at least 5 minutes.
-
Control Bradykinin Concentration-Response Curve:
-
Add increasing concentrations of bradykinin to the organ bath in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁷ M).
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
After the highest concentration, wash the tissue repeatedly with fresh Tyrode's solution until the baseline is restored.
-
-
BPP-5a Incubation:
-
Bradykinin Concentration-Response Curve in the Presence of BPP-5a:
-
While the BPP-5a is still in the bath, repeat the cumulative addition of increasing concentrations of bradykinin as described in step 3.2.
-
Record the contractile responses.
-
-
Washout: Thoroughly wash the tissue with fresh Tyrode's solution to remove all substances and allow it to return to a stable baseline.
Data Analysis
-
Measure the amplitude of the contraction (in grams or other appropriate units) for each concentration of bradykinin in the absence and presence of BPP-5a.
-
Plot the concentration of bradykinin (on a logarithmic scale) against the response.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of bradykinin that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) for both conditions.
-
Calculate the potentiation ratio by dividing the EC₅₀ of bradykinin alone by the EC₅₀ of bradykinin in the presence of BPP-5a.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed potentiation.
Visualizations
References
- 1. Potentiation of the effects of bradykinin on its receptor in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-function studies on the bradykinin potentiating peptide from Chinese snake venom (Agkistrodon halys Pallas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BPP-5a Stability and Degradation in Solution: A Technical Support Resource
Disclaimer: This document provides general guidance on the stability and degradation of the pentapeptide BPP-5a in solution, based on established principles of peptide chemistry and available literature on related bradykinin-potentiating peptides. Specific quantitative stability data for BPP-5a under various solution conditions is limited in publicly available resources. The tables and protocols provided are illustrative and should be adapted based on in-house experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of BPP-5a in aqueous solution?
A1: BPP-5a, like most peptides, is susceptible to degradation in aqueous solutions. Its stability is influenced by several factors including pH, temperature, buffer composition, and the presence of enzymes or oxidizing agents. For optimal stability, it is recommended to store BPP-5a as a lyophilized powder at -20°C or below and to prepare solutions fresh for each experiment.
Q2: What are the primary degradation pathways for BPP-5a in solution?
A2: Based on its amino acid sequence (Pyr-Lys-Trp-Ala-Pro), the primary degradation pathways for BPP-5a are likely to be:
-
Hydrolysis: Cleavage of peptide bonds, particularly at the N-terminal pyroglutamic acid (
-
Oxidation: The tryptophan residue is susceptible to oxidation, which can lead to a loss of biological activity. This can be accelerated by exposure to air, light, and certain metal ions.
Q3: How does pH affect the stability of BPP-5a?
A3: The pH of the solution is a critical factor for peptide stability. While specific data for BPP-5a is unavailable, peptides generally exhibit a pH optimum for stability. Acidic or alkaline conditions can catalyze hydrolysis of peptide bonds. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q4: Can BPP-5a aggregate or precipitate in solution?
A4: Peptides can aggregate and precipitate, especially at high concentrations, near their isoelectric point (pI), or in certain buffer systems. While the aggregation propensity of BPP-5a is not extensively documented, it is a potential issue that can lead to loss of activity and inaccurate experimental results.
Q5: How can I enhance the stability of BPP-5a in my experiments?
A5: To enhance stability, consider the following:
-
Use of Stabilizing Excipients: Complexation with cyclodextrins, such as β-cyclodextrin, has been reported to improve the stability of BPPs.
-
pH Control: Maintain the solution at an optimal pH using a suitable buffer system.
-
Low Temperature: Prepare and store solutions at low temperatures (2-8°C) for short-term use. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide.
-
Minimize Oxidation: Use deoxygenated buffers and protect solutions from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity | Peptide degradation (hydrolysis, oxidation). | Prepare fresh solutions for each experiment. Perform a stability study to determine the usable lifetime of the solution under your experimental conditions. Consider adding antioxidants (e.g., methionine) if oxidation is suspected. |
| Precipitation or cloudiness in solution | Peptide aggregation or poor solubility. | Ensure the peptide is fully dissolved. Try sonicating the solution briefly. Consider changing the buffer system or pH. Determine the isoelectric point (pI) of BPP-5a and avoid buffering near this pH. Work at lower peptide concentrations if possible. |
| Inconsistent experimental results | Instability of BPP-5a stock solutions. | Aliquot stock solutions after preparation to minimize freeze-thaw cycles. Validate the stability of your stock solution over the intended period of use. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method. |
Data Presentation: Illustrative Stability Data
Table 1: Illustrative pH-Dependent Stability of BPP-5a at 25°C
| pH | Buffer System (50 mM) | Apparent Half-life (t½) in hours |
| 3.0 | Citrate | 48 |
| 5.0 | Acetate | 120 |
| 7.4 | Phosphate | 72 |
| 9.0 | Borate | 24 |
Table 2: Illustrative Temperature-Dependent Stability of BPP-5a at pH 7.4
| Temperature (°C) | Apparent Half-life (t½) in hours |
| 4 | 336 (14 days) |
| 25 | 72 (3 days) |
| 37 | 24 (1 day) |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of BPP-5a
Objective: To identify potential degradation products and degradation pathways of BPP-5a under various stress conditions.
Materials:
-
BPP-5a peptide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Appropriate buffer solutions (e.g., phosphate, citrate)
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of BPP-5a in a suitable solvent (e.g., water or a weak buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the BPP-5a stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.
-
Base Hydrolysis: Mix the BPP-5a stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize the samples with HCl before analysis.
-
Oxidation: Mix the BPP-5a stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the BPP-5a stock solution at elevated temperatures (e.g., 60°C and 80°C) for various time points.
-
Photostability: Expose the BPP-5a stock solution to light (e.g., in a photostability chamber) and compare it to a sample kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV and/or MS detection, to separate and identify the parent peptide and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method for BPP-5a
Objective: To develop an HPLC method capable of separating BPP-5a from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or a mass spectrometer (MS).
-
A C18 reverse-phase column is a good starting point.
Method Development Strategy:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Mobile Phase B: 0.1% TFA or Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at multiple wavelengths (e.g., 220 nm and 280 nm) due to the presence of the tryptophan residue.
-
-
Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and column chemistry to achieve baseline separation of all peaks.
-
Peak tracking using a DAD (to compare UV spectra) or MS (to compare mass-to-charge ratios) is essential to ensure that peaks corresponding to the parent peptide and degradation products are correctly identified and resolved.
-
-
Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: BPP-5a mechanism of action.
Caption: Workflow for BPP-5a stability study.
Caption: Troubleshooting loss of BPP-5a activity.
Technical Support Center: Enhancing the In-Vivo Half-Life of BPP-5a
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for extending the in-vivo half-life of the bradykinin-potentiating peptide, BPP-5a.
Introduction to BPP-5a and its Therapeutic Potential
BPP-5a is a pentapeptide (
Frequently Asked Questions (FAQs)
Q1: What is the reported in-vivo half-life of native BPP-5a?
While a precise pharmacokinetic half-life for BPP-5a is not extensively documented in publicly available literature, studies on its pharmacodynamics show a prolonged biological effect. In spontaneously hypertensive rats, a single administration of BPP-5a resulted in a significant reduction in mean arterial pressure and heart rate that was sustained for over 6 hours.[3][4] This indicates that while the peptide may be cleared relatively quickly, its physiological effects are long-lasting. For therapeutic applications requiring sustained plasma concentrations, extending the half-life is a critical objective.
Q2: What are the primary mechanisms that limit the in-vivo half-life of peptides like BPP-5a?
The short in-vivo half-life of small peptides like BPP-5a is primarily attributed to two factors:
-
Rapid renal clearance: Peptides with a low molecular weight are quickly filtered from the bloodstream by the kidneys.
-
Enzymatic degradation: Peptidases and proteases present in the plasma and tissues can rapidly break down the peptide, rendering it inactive.
Q3: What are the most common strategies to improve the in-vivo half-life of BPP-5a?
There are three principal strategies to enhance the in-vivo half-life of BPP-5a:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which reduces renal clearance and can shield it from enzymatic degradation.[6][7][8]
-
Fusion to a Carrier Protein: Genetically fusing BPP-5a to a large carrier protein, such as human serum albumin (HSA) or an albumin-binding domain (ABD), significantly increases its size and utilizes the long half-life of the carrier protein to extend its own circulation time.[9][10][11]
-
Amino Acid Substitution: Replacing one or more of the natural L-amino acids in the BPP-5a sequence with non-natural amino acids, such as D-amino acids, can enhance its stability against enzymatic degradation.[12][13][14][15] Additionally, the natural N-terminal pyroglutamic acid and C-terminal proline of BPPs are known to contribute to their stability.[16][17]
Q4: Will modifying BPP-5a to extend its half-life affect its biological activity?
Modification of BPP-5a can potentially impact its biological activity. The extent of this impact depends on the modification strategy and the site of modification. It is crucial to select modification sites that are not directly involved in the peptide's interaction with ACE. For example, in PEGylation, site-specific attachment away from the active site is preferred.[2][18] Similarly, for amino acid substitutions, it is important to avoid altering residues critical for binding. After any modification, a thorough in-vitro and in-vivo characterization is necessary to confirm that the desired biological activity is retained or, in some cases, enhanced.
Troubleshooting Guides and Experimental Protocols
This section provides detailed methodologies and troubleshooting tips for the key strategies aimed at extending the in-vivo half-life of BPP-5a.
Strategy 1: PEGylation of BPP-5a
PEGylation increases the hydrodynamic radius of BPP-5a, thereby reducing its renal clearance and protecting it from enzymatic degradation. The lysine residue in the BPP-5a sequence provides a primary amine group that is a common target for PEGylation.
Caption: Workflow for the PEGylation of BPP-5a.
-
Activation of PEG:
-
Dissolve methoxy-PEG-N-hydroxysuccinimide (mPEG-NHS) in a suitable anhydrous organic solvent (e.g., dichloromethane).
-
The NHS ester of PEG is reactive towards primary amines.
-
-
Preparation of BPP-5a Solution:
-
Dissolve BPP-5a in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.4-8.0. The slightly alkaline pH facilitates the reaction with the primary amine of the lysine side chain.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the peptide for the activated PEG.
-
-
Conjugation Reaction:
-
Add the activated mPEG-NHS solution to the BPP-5a solution. A molar excess of the activated PEG (e.g., 5 to 10-fold) is typically used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Purification of PEG-BPP-5a:
-
Purify the PEGylated BPP-5a from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the molecular weight of the PEG-BPP-5a conjugate using MALDI-TOF mass spectrometry.
-
Assess the purity of the conjugate using SDS-PAGE or analytical RP-HPLC.
-
| Issue | Possible Cause | Recommendation |
| Low PEGylation Yield | Inactive PEG reagent. | Use fresh or properly stored activated PEG. |
| Suboptimal reaction pH. | Ensure the reaction buffer pH is between 7.4 and 8.0. | |
| Presence of competing primary amines in the buffer. | Use an amine-free buffer like PBS. | |
| Multiple PEGylated Species | Non-specific PEGylation. | Optimize the molar ratio of PEG to peptide and reaction time. Consider using a more site-specific PEGylation chemistry if other reactive groups are present. |
| Loss of Biological Activity | PEGylation at a critical residue. | The lysine in BPP-5a is a potential site. If activity is lost, consider alternative PEGylation strategies, such as N-terminal specific methods. |
Strategy 2: Fusion to Human Serum Albumin (HSA)
Creating a fusion protein of BPP-5a with HSA leverages the long half-life of albumin (approximately 19 days in humans) to extend the circulation time of the peptide. This is achieved through recombinant DNA technology.
Caption: Workflow for producing a BPP-5a-HSA fusion protein.
-
Gene Synthesis and Cloning:
-
Design and synthesize a gene encoding the BPP-5a peptide linked to human serum albumin. A flexible linker (e.g., a (Gly4Ser)n linker) can be included between the peptide and albumin to ensure proper folding and function of both moieties.
-
Clone the synthesized gene into a suitable E. coli expression vector, such as a pET vector, which contains a T7 promoter for high-level expression.
-
-
Transformation and Expression:
-
Transform the expression vector into a suitable E. coli strain, such as BL21(DE3), which contains the T7 RNA polymerase gene.[19][20]
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.[21][22]
-
-
Purification of the Fusion Protein:
-
Harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purify the soluble BPP-5a-HSA fusion protein from the cell lysate using affinity chromatography (e.g., if a His-tag was included in the construct) followed by size-exclusion chromatography.
-
-
Characterization of the Fusion Protein:
-
Confirm the expression and determine the molecular weight of the fusion protein using SDS-PAGE and Western blotting with an anti-HSA antibody.
-
Verify the identity of the purified protein by mass spectrometry.
-
| Issue | Possible Cause | Recommendation |
| Low or No Protein Expression | Codon usage mismatch between the fusion gene and E. coli. | Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta strains). |
| Toxicity of the fusion protein to E. coli. | Lower the induction temperature and/or IPTG concentration. Use a tightly regulated expression vector. | |
| Inclusion Body Formation | High expression levels leading to protein misfolding and aggregation. | Lower the induction temperature and incubation time. Co-express molecular chaperones. |
| Loss of BPP-5a Activity | Improper folding of the BPP-5a moiety. | Optimize the linker sequence between BPP-5a and albumin to provide more flexibility. |
| Steric hindrance from the large albumin molecule. | Experiment with placing the BPP-5a at either the N- or C-terminus of albumin. |
Strategy 3: Amino Acid Substitution
Introducing D-amino acids into the BPP-5a sequence can significantly increase its resistance to degradation by proteases, which typically recognize and cleave L-amino acid peptide bonds.
Caption: Workflow for D-amino acid substitution in BPP-5a.
-
Peptide Synthesis:
-
Synthesize the BPP-5a analog, for example,
-
Use Fmoc-D-Ala-OH in place of Fmoc-L-Ala-OH at the appropriate coupling step.
-
Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purify the crude peptide by RP-HPLC.
-
-
In-Vitro Stability Assay:
-
Dissolve the native BPP-5a and the D-Ala analog in a suitable buffer.
-
Incubate the peptides in human or rat serum at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding a strong acid like trichloroacetic acid).
-
Analyze the amount of remaining intact peptide in each sample by RP-HPLC or LC-MS.
-
Calculate the half-life of each peptide by plotting the percentage of intact peptide versus time.
-
-
ACE Inhibitory Activity Assay:
-
Measure the ACE inhibitory activity of the native BPP-5a and the D-Ala analog using a commercially available ACE activity assay kit.
-
Determine the IC50 value for each peptide to assess the impact of the D-amino acid substitution on biological activity.
-
| Issue | Possible Cause | Recommendation |
| Incomplete Peptide Synthesis | Poor coupling efficiency of the D-amino acid. | Double couple the D-amino acid during synthesis. |
| No Improvement in Stability | The substituted position is not a primary cleavage site. | Analyze the degradation products of native BPP-5a to identify cleavage sites and target those for D-amino acid substitution. |
| Significant Loss of Activity | The substituted amino acid is critical for ACE binding. | Choose a different position for substitution. The alanine at position 4 is a reasonable starting point, but other positions could be explored. |
Quantitative Data Summary
The following table summarizes hypothetical data to illustrate the expected outcomes of the half-life extension strategies for BPP-5a. Actual experimental results will vary.
| BPP-5a Variant | Modification | In-Vitro Serum Half-Life (minutes) | ACE Inhibitory Activity (IC50, nM) |
| Native BPP-5a | None | ~30 | 50 |
| PEG-BPP-5a | 20 kDa PEG at Lysine | > 480 | 75 |
| BPP-5a-HSA | Fusion to Human Serum Albumin | > 10,000 | 100 |
| BPP-5a (D-Ala) | L-Ala to D-Ala substitution | ~180 | 60 |
In-Vivo Half-Life Determination Protocol
A crucial step in evaluating the success of any half-life extension strategy is the accurate determination of the peptide's pharmacokinetic profile in an animal model.
Caption: Workflow for determining the in-vivo half-life of BPP-5a.
-
Animal Model: Use male Sprague-Dawley or Wistar rats (250-300 g).
-
Peptide Administration: Administer the BPP-5a variant intravenously (e.g., via the tail vein) as a bolus dose.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular vein or another suitable site at predefined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 360 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Extract the peptide from the plasma using solid-phase extraction (SPE) to remove larger proteins and interfering substances.
-
Quantification: Quantify the concentration of the BPP-5a variant in the extracted plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time and use pharmacokinetic software to calculate the elimination half-life (t½).
This technical support center provides a foundational guide for researchers working to improve the in-vivo half-life of BPP-5a. By following these protocols and troubleshooting guides, scientists can systematically explore and optimize strategies to enhance the therapeutic potential of this promising peptide.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. CA2554089C - Albumin fusion proteins - Google Patents [patents.google.com]
- 10. Albumin Fusion Protein Production Services - Creative BioMart [creativebiomart.net]
- 11. Recombinant human serum albumin fusion proteins and novel applications in drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 20. home.sandiego.edu [home.sandiego.edu]
- 21. neb.com [neb.com]
- 22. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting BPP 5a insolubility in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the insolubility of the bradykinin-potentiating peptide 5a (BPP 5a) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My lyophilized this compound peptide won't dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4). What is the likely cause?
A1: The insolubility of this compound in neutral buffers is likely due to its physicochemical properties. The peptide has a calculated isoelectric point (pI) in the basic range. At a neutral pH, the peptide's net charge is close to zero, which can minimize repulsion between peptide molecules, leading to aggregation and precipitation.[1] Peptides are often least soluble at or near their isoelectric point.[2]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the properties of this compound is crucial for successful solubilization. Below is a summary of its key characteristics.
Q3: Based on its properties, what is the recommended initial approach to dissolve this compound?
A3: Given that this compound is a basic peptide, the recommended initial approach is to dissolve it in a slightly acidic solution.[3][4] This will ensure the peptide has a net positive charge, which promotes solubility in aqueous solutions. Start by reconstituting the peptide in a small amount of sterile, distilled water, and if solubility is still an issue, add a small volume of a dilute acid like 0.1% acetic acid.
Q4: I've tried a slightly acidic buffer and still see particulates. What are my next steps?
A4: If acidic conditions alone are not sufficient, you can try a combination of techniques. Gentle warming (to no more than 40°C) or brief sonication can help break up aggregates.[4][5] It is also important to ensure you are using a high-purity solvent and that the peptide has been allowed to fully equilibrate to room temperature before adding the solvent.[4] If these methods fail, using a small amount of an organic co-solvent may be necessary.
Q5: Can I use organic solvents to dissolve this compound? Which ones are recommended?
A5: Yes, for highly hydrophobic or neutral peptides, organic solvents can be effective.[3] For this compound, which has hydrophobic residues like Tryptophan, a small amount of an organic co-solvent might be necessary if aqueous acidic buffers fail.[3][6] Dimethyl sulfoxide (DMSO) is a common choice for biological applications due to its low toxicity.[4][6] Other options include dimethylformamide (DMF) or acetonitrile.[3][6] The recommended procedure is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration while vortexing.[3] Be mindful that the final concentration of the organic solvent should be kept low (typically <1%) to avoid interfering with biological assays.[3]
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Notes |
| Amino Acid Sequence | {Pyr}-Lys-Trp-Ala-Pro | The N-terminus is a pyroglutamic acid residue.[7] |
| Molecular Weight | ~611.7 g/mol | [2] |
| Amino Acid Composition | 1 Basic (Lys), 1 Hydrophobic (Trp), 2 Non-polar (Ala, Pro) | Tryptophan is one of the most hydrophobic amino acids.[8] |
| Calculated Net Charge | ||
| at pH 3.0 (Acidic) | +1 | The lysine side chain is protonated. |
| at pH 7.0 (Neutral) | +1 | The lysine side chain remains protonated. |
| at pH 9.0 (Basic) | +1 | The lysine side chain is still predominantly protonated. |
| Estimated Isoelectric Point (pI) | Basic | Due to the presence of the basic amino acid Lysine and the absence of acidic residues, the pI is expected to be well above 7. |
Note: The net charge is an estimation based on the pKa values of the individual amino acids. The pyroglutamic acid at the N-terminus does not have a primary amine and thus does not contribute a positive charge at acidic pH.
Experimental Protocol: Solubility Testing of this compound
This protocol provides a systematic approach to determine the optimal solvent and buffer conditions for this compound. It is recommended to perform this test with a small amount of the peptide to avoid wasting the entire sample.[4]
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
0.1% Acetic Acid in sterile water
-
10 mM Phosphate Buffer, pH 7.4
-
10 mM Tris Buffer, pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Procedure:
-
Preparation: Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.[4]
-
Initial Test in Water:
-
To a small, known amount of this compound (e.g., 1 mg), add a small volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
Visually inspect for complete dissolution (a clear solution with no visible particulates).
-
If not fully dissolved, proceed to sonication. Place the tube in a sonicator bath for 3-5 minutes.[4] Re-examine.
-
-
Acidic Conditions:
-
If the peptide is not soluble in water, take a fresh aliquot of lyophilized peptide.
-
Add a small volume of 0.1% acetic acid.
-
Vortex and sonicate as described above.
-
Once dissolved, the acidic stock solution can be diluted with the desired experimental buffer. Add the buffer slowly while mixing.
-
-
Basic Conditions (for comparison):
-
To a fresh aliquot, add a small volume of 10 mM Tris buffer at pH 8.5.
-
Vortex and sonicate. Observe solubility.
-
-
Organic Co-solvent:
-
If the peptide remains insoluble in aqueous solutions, use a fresh aliquot.
-
Add a minimal amount of DMSO (e.g., 10-20 µL for 1 mg of peptide) to the dry peptide.
-
Vortex until the peptide is fully dissolved.[6]
-
Slowly add your desired aqueous buffer to the DMSO solution dropwise while continuously vortexing to reach the final desired concentration.[3]
-
-
Final Clarification: Before use in any experiment, centrifuge the final peptide solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining micro-aggregates.[4] Use the supernatant for your experiments.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound insolubility issues.
This compound Signaling Pathway
This compound can induce vasodilation through a nitric oxide (NO)-dependent mechanism that involves the activation of bradykinin B2 and muscarinic acetylcholine M1 receptors.[9][10]
References
- 1. Isoelectric point - Wikipedia [en.wikipedia.org]
- 2. Star Republic: Guide for Biologists [sciencegateway.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 6. peptideweb.com [peptideweb.com]
- 7. Amino Acids [vanderbilt.edu]
- 8. Determination of the side chain pKa values of the lysine residues in calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino Acids - Lysine [biology.arizona.edu]
- 10. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential off-target effects of BPP 5a in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bradykinin-potentiating peptide, BPP-5a (
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during their experiments with BPP-5a, focusing on potential off-target effects and unexpected cellular responses.
Q1: My cells are showing a response to BPP-5a that is inconsistent with ACE inhibition. What could be the cause?
A1: While BPP-5a is structurally related to peptides that served as models for ACE inhibitors like captopril, its primary mechanism of action in many systems is independent of ACE inhibition.[1][2][3] Research has shown that BPP-5a can induce potent and long-lasting effects through a nitric oxide (NO)-dependent pathway.[1][2][3] In cell lines such as HEK293, this NO production is mediated by the activation of bradykinin B2 (B2R) and muscarinic acetylcholine M1 (mAchR-M1) receptors.[4][5] Therefore, the observed cellular response may be an "on-target" effect related to this signaling cascade rather than an "off-target" effect.
Q2: I am observing unexpected changes in intracellular calcium levels after treating my cells with BPP-5a. Is this a known effect?
A2: Yes, this is a plausible effect. The activation of both bradykinin B2 and muscarinic M1 receptors can lead to increases in intracellular calcium concentration ([Ca²⁺]i)[5]. This calcium signaling is a critical step in the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[5] Therefore, changes in calcium homeostasis are likely linked to the primary signaling pathway of BPP-5a in susceptible cell types.
Q3: We are seeing cytotoxic effects at higher concentrations of BPP-5a. Is this expected?
A3: The available literature primarily focuses on the cardiovascular and signaling effects of BPP-5a at nanomolar to low micromolar concentrations.[1][2] High concentrations of any peptide can lead to non-specific effects and potential cytotoxicity in cell culture. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint.
Q4: How can I determine if the effects I'm seeing are specific to the BPP-5a signaling pathway?
A4: To verify the specificity of the observed effects, you can use pharmacological inhibitors. Pre-treatment of your cells with a B2 receptor antagonist (e.g., HOE-140) or an M1 receptor antagonist can help elucidate the involvement of these receptors in the cellular response to BPP-5a.[2][5] Additionally, using an inhibitor of nitric oxide synthase (e.g., L-NAME) can confirm the role of NO in the downstream signaling events.[2]
Q5: Could the observed effects be due to metabolites of BPP-5a?
A5: This is a possibility. Studies have shown that BPP-5a can be metabolized into smaller peptide fragments, such as the tripeptide
Quantitative Data Summary
The following tables summarize key quantitative data from studies on BPP-5a.
Table 1: In Vivo Cardiovascular Effects of BPP-5a in Spontaneously Hypertensive Rats (SHRs)
| Parameter | Dose of BPP-5a | Maximal Change | Reference |
| Mean Arterial Pressure (MAP) | 2.37 nmol/kg | -38 ± 4 mmHg | [1] |
| Heart Rate (HR) | 2.37 nmol/kg | -71 ± 17 bpm | [1] |
Table 2: Receptor Specificity of BPP-5a
| Receptor/Enzyme | Effect of BPP-5a | Assay Type | Reference |
| Angiotensin I-Converting Enzyme (ACE) | No inhibition observed during antihypertensive effect | In vivo (Ang I pressor effect) | [1][2] |
| Bradykinin B1 Receptor | No effect | In vitro | [1][2] |
| Bradykinin B2 Receptor | No direct binding, but involved in NO production | In vitro / Cell-based assay | [2][5] |
| Angiotensin II Type 1 (AT1) Receptor | No effect | In vitro | [1][2] |
| Angiotensin II Type 2 (AT2) Receptor | No effect | In vitro | [1][2] |
| Mas Receptor | No effect | In vitro | [1][2] |
| Muscarinic M1 Receptor | Involved in NO production | Cell-based assay | [4][5] |
| Argininosuccinate Synthetase | No effect | In vitro | [1][2] |
Experimental Protocols
Protocol 1: Investigating the Role of B2R, mAchR-M1, and NO in BPP-5a-Mediated Cellular Responses
-
Cell Culture: Plate your cells of interest at a suitable density in appropriate multi-well plates and allow them to adhere overnight.
-
Pharmacological Inhibition:
-
Prepare stock solutions of a B2R antagonist (e.g., HOE-140), an mAchR-M1 antagonist (e.g., pirenzepine), and a nitric oxide synthase inhibitor (e.g., L-NAME).
-
Pre-incubate the cells with the inhibitors at their effective concentrations for 1-2 hours before the addition of BPP-5a. Include a vehicle control group.
-
-
BPP-5a Treatment: Add BPP-5a at the desired concentration to the wells, including control wells without inhibitors.
-
Endpoint Analysis: After the appropriate incubation time, perform your cellular assay (e.g., measure intracellular calcium, assess cell viability, quantify a specific signaling molecule).
-
Data Analysis: Compare the response to BPP-5a in the presence and absence of the inhibitors. A significant reduction in the BPP-5a-induced effect in the presence of an inhibitor suggests the involvement of that specific receptor or enzyme.
Visualizations
Below are diagrams illustrating key concepts related to BPP-5a's mechanism of action and experimental design.
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of urinary metabolites from four synthetic bradykinin potentiating peptides (BPPs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing BPP-5a Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BPP-5a (Bradykinin Potentiating Peptide 5a) in in vitro assays. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is BPP-5a and what is its primary mechanism of action in vitro?
A1: BPP-5a is a pentapeptide (
Q2: Which cell lines are suitable for studying the in vitro effects of BPP-5a?
A2: Human Embryonic Kidney 293 (HEK293) cells are a well-documented and suitable model for studying BPP-5a-induced nitric oxide production[1]. Chinese Hamster Ovary (CHO) cells are also commonly used for studying recombinant bradykinin and muscarinic receptors and can be a valuable tool for dissecting the specific receptor pharmacology of BPP-5a[2][3][4].
Q3: What is a recommended starting concentration range for BPP-5a in in vitro assays?
A3: Based on its potency in inducing intracellular calcium elevation in HEK293 cells, a starting concentration range of 1 nM to 1 µM is recommended for most in vitro functional assays. A study reported a pD2 value of 7.93 ± 0.12 for BPP-5a in this cell line, which corresponds to an EC50 of approximately 11.7 nM[1]. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I dissolve and store BPP-5a?
A4: BPP-5a is a lyophilized peptide. For reconstitution, it is recommended to use sterile, distilled water or a buffer at a pH of 7.0-7.4, such as PBS. To prepare a stock solution, gently mix to dissolve the peptide. For long-term storage, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What are the common downstream signaling events following BPP-5a receptor activation?
A5: Activation of bradykinin B2 and M1 muscarinic receptors by BPP-5a primarily couples to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which is a critical step for the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production[1][4].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low response to BPP-5a treatment | Improper peptide reconstitution or storage: The peptide may have degraded due to improper handling. | Ensure the peptide was reconstituted correctly in a suitable solvent and stored at the recommended temperature in aliquots to avoid freeze-thaw cycles. |
| Suboptimal BPP-5a concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the EC50 in your specific assay. | |
| Low receptor expression in the cell line: The chosen cell line may not express sufficient levels of bradykinin B2 or M1 muscarinic receptors. | Confirm receptor expression using techniques like qPCR, Western blot, or by using a positive control agonist for each receptor (e.g., bradykinin for B2, carbachol for M1). Consider using a cell line known to express these receptors, such as HEK293, or a recombinant cell line. | |
| Cell culture issues: Cells may be unhealthy, leading to a blunted response. | Ensure cells are healthy, within a low passage number, and cultured under optimal conditions. Check for any signs of contamination. | |
| High background signal in the assay | Assay buffer components: Components in the assay buffer may be interfering with the detection method. | Optimize the assay buffer by testing different components and concentrations. Ensure the buffer is fresh and properly prepared. |
| Cellular stress: Stressed cells can exhibit higher basal signaling. | Handle cells gently during the experiment and ensure they are not over-confluent. Minimize exposure to harsh conditions. | |
| Inconsistent results between experiments | Variability in BPP-5a stock solution: Inconsistent preparation or storage of the stock solution can lead to variability. | Prepare a large batch of BPP-5a stock solution, aliquot it, and store it properly. Use a fresh aliquot for each experiment. |
| Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. | Standardize cell culture procedures, including seeding density, passage number, and growth conditions. | |
| Inconsistent assay execution: Minor variations in incubation times, temperatures, or reagent additions can introduce variability. | Follow the experimental protocol precisely and consistently for each experiment. Use automated liquid handling if available to minimize human error. |
Quantitative Data
The following table summarizes the key quantitative parameter for BPP-5a's in vitro activity based on available literature.
| Parameter | Value | Cell Line | Assay | Reference |
| pD2 | 7.93 ± 0.12 | HEK293 | Intracellular Calcium ([Ca2+]i) Elevation | [1] |
| EC50 (calculated from pD2) | ~11.7 nM | HEK293 | Intracellular Calcium ([Ca2+]i) Elevation | [1] |
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay
This protocol describes the measurement of NO production in HEK293 cells treated with BPP-5a using a commercially available Griess reagent kit.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BPP-5a peptide
-
Griess Reagent System (Promega or equivalent)
-
96-well microplates
-
Plate reader capable of measuring absorbance at 540 nm
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Treatment:
-
The following day, carefully remove the culture medium.
-
Wash the cells once with serum-free medium.
-
Add fresh serum-free medium containing various concentrations of BPP-5a (e.g., 0, 1, 10, 100, 1000 nM). Include a positive control (e.g., a known NO donor) and a negative control (vehicle).
-
Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 30 minutes to 2 hours).
-
-
Nitrite Measurement (Griess Assay):
-
Following incubation, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the Griess Reagent System. Typically, this involves adding sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution to the supernatant.
-
Incubate at room temperature for the recommended time to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a plate reader.
-
Generate a standard curve using the provided nitrite standard.
-
Calculate the concentration of nitrite in each sample from the standard curve. The amount of nitrite is an indicator of NO production.
-
Protocol 2: Bradykinin B2 Receptor Binding Assay
This protocol provides a general guideline for a competitive radioligand binding assay to assess the interaction of BPP-5a with the bradykinin B2 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Radioligand: [³H]-Bradykinin.
-
Non-specific binding control: Unlabeled Bradykinin or a B2 receptor antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
BPP-5a peptide.
-
96-well filter plates with glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Assay Setup:
-
In a 96-well filter plate, add the following to each well:
-
Assay Buffer.
-
[³H]-Bradykinin at a fixed concentration (typically at or near its Kd).
-
For total binding wells, add vehicle.
-
For non-specific binding wells, add a high concentration of unlabeled bradykinin.
-
For competition wells, add serial dilutions of BPP-5a.
-
-
Initiate the binding reaction by adding the cell membranes to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the BPP-5a concentration and determine the IC50 value.
-
Protocol 3: M1 Muscarinic Receptor Functional Assay (Calcium Flux)
This protocol describes a functional assay to measure the activation of the M1 muscarinic receptor by BPP-5a by monitoring changes in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
BPP-5a peptide.
-
Positive control agonist (e.g., Carbachol).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Methodology:
-
Cell Seeding and Dye Loading:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluency.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add serial dilutions of BPP-5a or a positive control agonist to the wells.
-
Immediately begin kinetic reading of the fluorescence signal for a set period (e.g., 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of BPP-5a.
-
Plot the peak response against the log of the BPP-5a concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Caption: BPP-5a signaling pathway leading to nitric oxide production.
Caption: General workflow for optimizing BPP-5a concentration.
Caption: Troubleshooting logic for BPP-5a in vitro assays.
References
Addressing experimental variability in BPP 5a studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bradykinin-potentiating peptide, BPP-5a.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and sources of variability encountered during BPP-5a experiments.
| Issue/Question | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No observable hypotensive effect in vivo. | 1. Peptide Degradation: BPP-5a is susceptible to enzymatic degradation.[1] 2. Incorrect Dosage: The dose may be too low to elicit a response. 3. Improper Administration: Incorrect injection technique can affect bioavailability. 4. Animal Model Variability: Strain, age, or health of the animal model can influence response. | 1. Peptide Integrity: Ensure proper storage of BPP-5a (lyophilized at -20°C).[2] Reconstitute immediately before use in a suitable sterile buffer. Consider performing a stability assay. 2. Dose-Response: Conduct a dose-response study to determine the optimal effective dose for your specific animal model. Published effective doses in spontaneously hypertensive rats (SHRs) range from 0.47 to 710 nmol/kg.[3] 3. Administration Technique: For intravenous administration, ensure proper cannula placement and a slow, steady injection rate. 4. Animal Model: Standardize the animal model, ensuring consistent age, weight, and health status. Use spontaneously hypertensive rats (SHRs) for robust hypotensive response evaluation.[3] |
| High variability in blood pressure readings between subjects. | 1. Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular parameters. 2. Acclimatization: Insufficient acclimatization of conscious animals can lead to stress-induced blood pressure fluctuations. 3. Measurement Technique: Inconsistent placement of blood pressure transducers or cuffs. | 1. Anesthesia Protocol: If using anesthetized animals, maintain a consistent level of anesthesia throughout the experiment. 2. Acclimatization Period: For conscious animal studies, ensure an adequate acclimatization period to the restraining device and laboratory environment to minimize stress. 3. Consistent Measurements: For tail-cuff plethysmography, ensure consistent cuff size and placement. For direct arterial pressure monitoring, ensure proper catheter placement and calibration of the pressure transducer. |
| No vasorelaxation observed in isolated aortic rings. | 1. Endothelium Damage: The endothelium is crucial for the nitric oxide-dependent vasorelaxation induced by BPP-5a.[3][4] Damage during dissection will abolish the response. 2. Incorrect Buffer Composition: The physiological salt solution (e.g., Krebs-Henseleit) must be correctly prepared and oxygenated. 3. Peptide Inactivity: See "No observable hypotensive effect in vivo." | 1. Careful Dissection: Handle the aortic tissue gently during excision and cleaning to preserve the endothelial layer. Verify endothelial integrity with an acetylcholine challenge. 2. Buffer Preparation: Ensure the physiological salt solution is freshly prepared, has the correct pH (7.4), is maintained at 37°C, and is continuously bubbled with 95% O2 / 5% CO2. 3. Peptide Quality Control: Use a fresh, properly stored aliquot of BPP-5a. |
| Unexpected vasoconstriction instead of vasorelaxation. | 1. High Peptide Concentration: At very high concentrations, some peptides can elicit non-specific effects. 2. Contaminants: Impurities in the synthesized peptide or buffer could have vasoactive properties. | 1. Concentration Optimization: Perform a concentration-response curve to identify the optimal range for vasorelaxation. 2. Purity Check: Ensure the BPP-5a used is of high purity (>95%).[2] Use high-purity reagents for all solutions. |
| Difficulty reproducing published results. | 1. Methodological Differences: Minor variations in experimental protocols can lead to different outcomes. 2. Reagent Quality: Differences in the source and quality of reagents, including the BPP-5a peptide itself, can contribute to variability. | 1. Protocol Adherence: Closely follow established and detailed protocols. Pay attention to details such as animal strain, age, sex, and specific experimental conditions. 2. Reagent Standardization: Whenever possible, use reagents from the same supplier and lot number for a series of experiments. Document all reagent information. |
Data Presentation
In Vivo Antihypertensive Effect of BPP-5a in Spontaneously Hypertensive Rats (SHRs)
The following table summarizes the dose-dependent effect of intravenously administered BPP-5a on mean arterial pressure (MAP) and heart rate (HR) in conscious SHRs. The maximal changes were observed at a dose of 2.37 nmol/kg.[3] Reductions in MAP and HR were observed for up to 6 hours post-injection.[3]
| Dose (nmol/kg) | Maximal Change in MAP (mmHg) | Maximal Change in HR (bpm) |
| 0.47 | Not specified | Not specified |
| 2.37 | -38 ± 4 | -71 ± 17 |
| 710 | Not specified | Not specified |
Data presented as mean ± SEM.[3]
Experimental Protocols
In Vivo Blood Pressure Measurement in Conscious Spontaneously Hypertensive Rats (SHRs)
This protocol is adapted from studies evaluating the cardiovascular effects of BPP-5a.[3]
Materials:
-
BPP-5a (purity >95%)
-
Sterile saline solution (0.9% NaCl)
-
Spontaneously Hypertensive Rats (SHRs), age- and weight-matched
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Animal restrainers
Procedure:
-
Animal Acclimatization: Acclimatize the SHRs to the restrainers and the blood pressure measurement procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: On the day of the experiment, place the rats in the restrainers and allow them to stabilize for at least 30 minutes. Record stable baseline blood pressure and heart rate readings.
-
BPP-5a Administration: Prepare fresh solutions of BPP-5a in sterile saline at the desired concentrations (e.g., 0.47, 2.37, 710 nmol/kg). Administer the BPP-5a solution or vehicle (saline) via intravenous (i.v.) injection.
-
Post-injection Monitoring: Continuously or intermittently monitor and record blood pressure and heart rate for at least 6 hours post-injection.
-
Data Analysis: Calculate the change in MAP and HR from the baseline for each animal at each time point. Data are typically expressed as the mean ± standard error of the mean (SEM).
Ex Vivo Vasorelaxation Assay Using Isolated Rat Aortic Rings
This protocol is a generalized method based on standard organ bath techniques for assessing endothelium-dependent vasorelaxation.[5][6][7][8]
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Krebs-Henseleit physiological salt solution
-
Phenylephrine (or other vasoconstrictor)
-
Acetylcholine (for testing endothelial integrity)
-
BPP-5a
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aorta Dissection: Euthanize the rat and carefully excise the thoracic aorta. Place it in cold Krebs-Henseleit solution.
-
Ring Preparation: Under a dissecting microscope, remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed support and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams, replacing the Krebs-Henseleit solution every 15-20 minutes.
-
Contraction: Induce a submaximal contraction with a vasoconstrictor like phenylephrine (e.g., 10⁻⁶ M).
-
Endothelial Integrity Check: Once a stable contraction plateau is reached, add acetylcholine (e.g., 10⁻⁵ M). A relaxation of >70% indicates intact endothelium. Wash the rings and allow them to return to baseline.
-
BPP-5a Concentration-Response: Re-contract the rings with the vasoconstrictor. Once a stable plateau is reached, cumulatively add increasing concentrations of BPP-5a to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
Visualizations
Caption: BPP-5a signaling pathway leading to vasorelaxation.
Caption: Troubleshooting workflow for BPP-5a experiments.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BPP 5a - Elabscience® [elabscience.com]
- 3. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Enzymatic Degradation of BPP-5a In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bradykinin-potentiating peptide, BPP-5a. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its enzymatic degradation in vivo, aiming to facilitate smoother experimental workflows and more reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BPP-5a's antihypertensive effect?
A1: While initially identified as an angiotensin-converting enzyme (ACE) inhibitor, recent studies indicate that the primary antihypertensive effect of BPP-5a is mediated through a nitric oxide (NO)-dependent mechanism.[1][2] This involves the activation of bradykinin B2 and muscarinic acetylcholine M1 receptors, leading to endothelium-dependent vasorelaxation.[3]
Q2: What is the known metabolic fate of BPP-5a in vivo?
A2: In vivo studies in mice have shown that BPP-5a is susceptible to enzymatic degradation. One of the identified metabolites is the tripeptide (pyroglutamyl-lysyl-tryptophan), indicating cleavage of the peptide bond between tryptophan and alanine.
Q3: What are the primary enzymes responsible for the degradation of BPP-5a?
A3: The exact enzymes responsible for the in vivo degradation of BPP-5a have not been definitively identified in the literature. However, based on its structure (), proteases that cleave after specific amino acid residues are likely involved. The cleavage between Trp and Ala suggests the involvement of endopeptidases. The N-terminal pyroglutamic acid can also be a target for specific peptidases. The C-terminal Pro-Ala bond may be cleaved by post-proline cleaving enzymes like Aspergillus niger prolyl endopeptidase (AnPEP) or ProAlanase, which are known to cleave after proline and alanine residues.[4][5][6][7][8]
Q4: What strategies can be employed to enhance the in vivo stability of BPP-5a?
A4: Several strategies can be explored to overcome the rapid enzymatic degradation of BPP-5a:
-
Analog Development: Synthesizing analogs of BPP-5a with modified amino acid sequences can improve stability. This could involve substituting susceptible amino acids with non-natural amino acids or modifying the peptide backbone.
-
Formulation with Cyclodextrins: Encapsulating BPP-5a in cyclodextrins, such as β-cyclodextrin, has been shown to improve its antihypertensive activity, likely by protecting it from enzymatic degradation and enhancing its solubility and bioavailability.
-
Pegylation: Attaching polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic size, shielding it from enzymatic attack and reducing renal clearance.
-
Lipidation: Acylating the peptide with a fatty acid can promote binding to serum albumin, thereby extending its plasma half-life.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected antihypertensive effects in animal models.
| Possible Cause | Troubleshooting Step |
| Rapid enzymatic degradation of BPP-5a | 1. Confirm Peptide Integrity: Before in vivo administration, verify the purity and integrity of your BPP-5a stock using HPLC. 2. Co-administration with Protease Inhibitors: As a proof-of-concept, co-administer BPP-5a with a cocktail of broad-spectrum protease inhibitors to see if the antihypertensive effect is prolonged or enhanced. Note: This is for experimental validation and not a therapeutic strategy. 3. Switch to a Stabilized Analog or Formulation: If available, use a chemically modified analog of BPP-5a or a formulation designed for enhanced stability (e.g., BPP-5a/β-cyclodextrin complex). |
| Suboptimal Route of Administration or Dosage | 1. Review Administration Protocol: Ensure the chosen route of administration (e.g., intravenous, intraperitoneal) is appropriate and consistently performed.[9][10] 2. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose in your specific animal model. A study in spontaneously hypertensive rats (SHRs) found maximal changes in mean arterial pressure at a dose of 2.37 nmol/kg.[1][2] |
| Animal Model Variability | 1. Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced blood pressure fluctuations.[11] 2. Consistent Animal Strain and Age: Use animals of the same strain, age, and sex to reduce biological variability. |
Problem 2: Difficulty in detecting and quantifying BPP-5a and its metabolites in plasma samples.
| Possible Cause | Troubleshooting Step |
| Low Plasma Concentration due to Rapid Clearance | 1. Optimize Blood Sampling Time Points: Design a pharmacokinetic study with early and frequent sampling time points immediately after administration to capture the rapid distribution and elimination phases. 2. Increase Sensitivity of Analytical Method: Utilize a highly sensitive analytical method such as LC-MS/MS for quantification.[12][13][14] |
| Peptide Adsorption to Labware | 1. Use Low-Binding Tubes and Pipette Tips: Minimize peptide loss by using siliconized or low-protein-binding polypropylene labware. 2. Include a Carrier Protein: In some instances, adding a small amount of a carrier protein like bovine serum albumin (BSA) to the sample collection tubes can help reduce non-specific binding. |
| Inefficient Sample Preparation for HPLC/LC-MS | 1. Optimize Protein Precipitation: Test different protein precipitation methods (e.g., acetonitrile, methanol, or trichloroacetic acid) to ensure efficient removal of plasma proteins with minimal co-precipitation of the peptide.[15][16][17] 2. Solid-Phase Extraction (SPE): For cleaner samples and better sensitivity, develop an SPE protocol to extract BPP-5a and its metabolites from plasma. |
Data Presentation
Table 1: Antihypertensive Effect of BPP-5a in Spontaneously Hypertensive Rats (SHRs)
| Dose (nmol/kg) | Maximal Change in Mean Arterial Pressure (Δ MAP, mmHg) | Duration of Effect | Reference |
| 2.37 | -38 ± 4 | Up to 6 hours | [1][2] |
Note: Currently, there is a lack of publicly available quantitative data directly comparing the in vivo half-life and antihypertensive efficacy of BPP-5a with its stabilized analogs in a side-by-side study. The table will be updated as such data becomes available.
Experimental Protocols
Protocol 1: In Vivo Half-Life Determination of BPP-5a in Rat Plasma using LC-MS/MS
-
Animal Preparation: Use adult male Sprague-Dawley or Wistar rats (250-300g). Cannulate the jugular vein for peptide administration and the carotid artery for blood sampling. Allow the animals to recover for at least 24 hours.
-
Peptide Administration: Dissolve BPP-5a in sterile saline to the desired concentration. Administer a single bolus dose intravenously via the jugular vein cannula.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the carotid artery cannula at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, and 120 minutes) into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean, low-binding tubes and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard (a stable isotope-labeled version of BPP-5a or another peptide with similar properties).
-
Precipitate plasma proteins by adding 150 µL of ice-cold acetonitrile. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for BPP-5a and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of BPP-5a spiked into blank plasma.
-
Quantify the concentration of BPP-5a in the unknown samples by interpolating from the calibration curve.
-
Plot the plasma concentration of BPP-5a versus time and use pharmacokinetic software to calculate the in vivo half-life.
-
Protocol 2: Measurement of Blood Pressure in Conscious Rats after BPP-5a Administration
-
Animal Preparation: Use spontaneously hypertensive rats (SHRs) for this study. Implant a radiotelemetry device or a catheter in the carotid artery for continuous blood pressure monitoring. Allow the animals to recover fully for several days until their blood pressure and heart rate are stable.
-
Baseline Blood Pressure Recording: Record baseline mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate for at least 24 hours before peptide administration to establish a stable baseline.
-
Peptide Administration: Dissolve BPP-5a in sterile saline. Administer the peptide via the desired route (e.g., intravenous or intraperitoneal injection). Administer a vehicle control (sterile saline) to a separate group of animals.
-
Post-Administration Blood Pressure Monitoring: Continuously monitor and record blood pressure and heart rate for at least 6-8 hours after administration.
-
Data Analysis:
-
Calculate the change in MAP from the baseline for each animal at various time points post-administration.
-
Compare the changes in MAP between the BPP-5a treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Plot the time course of the change in MAP to visualize the onset, magnitude, and duration of the antihypertensive effect.
-
Mandatory Visualizations
Caption: BPP-5a induced NO-mediated vasodilation pathway.
Caption: Workflow for in vivo evaluation of BPP-5a.
References
- 1. researchgate.net [researchgate.net]
- 2. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 4. biorxiv.org [biorxiv.org]
- 5. ProAlanase is an Effective Alternative to Trypsin for Proteomics Applications and Disulfide Bond Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ProAlanase, Mass Spec Grade| Proline Specific Endopeptidase | Proline Alanine Cleavage [promega.kr]
- 8. researchgate.net [researchgate.net]
- 9. prisysbiotech.com [prisysbiotech.com]
- 10. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 11. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an LC-MS/MS method for detection and quantification of in vivo derived metabolites of [Pyr1]apelin-13 in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
BPP 5a peptide stability for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BPP-5a peptide for long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is BPP-5a and what is its primary mechanism of action?
A1: BPP-5a is a bradykinin-potentiating peptide originally isolated from the venom of the Bothrops jararaca snake.[1][2] Its amino acid sequence is Pyr-Lys-Trp-Ala-Pro. While initially considered an angiotensin-converting enzyme (ACE) inhibitor, its potent and long-lasting antihypertensive effect is primarily exerted through a nitric oxide (NO)-dependent mechanism.[1] This involves the activation of bradykinin B2 receptors and muscarinic acetylcholine M1 receptors, leading to an increase in NO production.[3][4]
Q2: What are the general recommendations for storing lyophilized BPP-5a peptide?
A2: For optimal long-term stability, lyophilized BPP-5a should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[5][6] Under these conditions, the peptide can be stable for several years.[5][7] For short-term storage (days to weeks), 4°C is acceptable.[6] Because the peptide contains amino acids prone to moisture absorption (Lys) and oxidation (Trp), it is crucial to minimize exposure to air and humidity.[5] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[6][8]
Q3: How should I store BPP-5a once it is in solution?
A3: The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[5] If storage in solution is necessary, it is recommended to:
-
Use a sterile buffer at a pH between 5 and 6.[5]
-
Prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][8]
-
Store the aliquots at -20°C or -80°C.[5]
-
For short-term storage (up to a week), 4°C may be sufficient, but freezing is recommended for longer periods.
Q4: What are the main degradation pathways for BPP-5a?
A4: Like other peptides, BPP-5a is susceptible to several degradation pathways:
-
Oxidation: The Tryptophan (Trp) residue is prone to oxidation.[5] This can be minimized by storing the peptide under an inert gas (argon or nitrogen) and avoiding exposure to air.
-
Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions. Storing the peptide in a neutral to slightly acidic buffer (pH 5-7) is generally recommended.
-
Enzymatic Degradation: When used in biological systems, BPP-5a can be degraded by proteases and peptidases present in serum or cell culture media. The presence of a pyroglutamyl (Pyr) group at the N-terminus and a Proline (Pro) at the C-terminus provides some protection against exopeptidases.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of peptide activity in a long-term experiment. | Peptide degradation due to improper storage, repeated freeze-thaw cycles, oxidation, or enzymatic cleavage. | Review storage conditions. Ensure the peptide solution was stored in aliquots at -20°C or below. Prepare fresh solutions for each experiment if possible. Consider adding protease inhibitors to the experimental medium if enzymatic degradation is suspected. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to improper dissolution or adsorption to plasticware. Peptide degradation. | Ensure the peptide is fully dissolved before use. For hydrophobic peptides, small amounts of organic solvents like DMSO or acetonitrile may be necessary for initial solubilization before dilution in aqueous buffer. Use low-protein-binding tubes and pipette tips. Prepare fresh dilutions from a stock solution for each experiment. |
| Precipitation of the peptide upon dissolution. | The peptide has low solubility in the chosen solvent. The concentration is too high. | Try sonicating the solution. If the peptide is acidic or basic, adjusting the pH of the buffer may improve solubility. For initial solubilization of hydrophobic peptides, use a small amount of a compatible organic solvent (e.g., DMSO, DMF, acetonitrile) before adding the aqueous buffer. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Peptide degradation (e.g., oxidation, hydrolysis), presence of impurities from synthesis, or contamination. | Analyze the sample using mass spectrometry to identify the nature of the additional peaks. If degradation is confirmed, review handling and storage procedures. If impurities are suspected, check the certificate of analysis from the supplier. |
Data Presentation: Peptide Stability
While specific quantitative stability data for BPP-5a is limited in publicly available literature, the following tables provide general guidelines based on the stability of similar peptides.
Table 1: Recommended Storage Conditions for BPP-5a
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Several years | Protect from light and moisture. Allow to warm to room temperature in a desiccator before opening.[5][6][7][8] |
| 4°C | Weeks to months | For short-term storage. Keep tightly sealed and desiccated.[6] | |
| Room Temperature | Days to weeks | Not recommended for long-term storage.[10] | |
| In Solution | -20°C to -80°C | Months | Aliquot to avoid freeze-thaw cycles. Use a sterile buffer (pH 5-6).[5] |
| 4°C | Up to one week | For short-term use. |
Table 2: Factors Affecting BPP-5a Stability in Solution
| Factor | Effect on Stability | Recommendations |
| pH | Can catalyze hydrolysis and affect the oxidation rate of certain amino acids. | Maintain a pH between 5 and 7 for optimal stability.[11] |
| Temperature | Higher temperatures accelerate degradation rates. | Store solutions frozen (-20°C or -80°C) for long-term storage.[5] |
| Oxygen | Can cause oxidation of the Tryptophan residue. | Use degassed buffers and store under an inert atmosphere (e.g., nitrogen or argon). |
| Enzymes | Proteases and peptidases in biological fluids can cleave the peptide. | Consider adding protease inhibitors for in vitro experiments with serum or cell lysates. |
| Freeze-Thaw Cycles | Can lead to peptide degradation. | Aliquot peptide solutions to minimize the number of freeze-thaw cycles.[5][8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized BPP-5a
-
Allow the vial of lyophilized BPP-5a to warm to room temperature in a desiccator for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the peptide's properties (sequence: Pyr-Lys-Trp-Ala-Pro), it is likely to have good solubility in aqueous solutions.
-
Add the desired volume of sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to the vial. For a stock solution, a concentration of 1-10 mg/mL is common.
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution for any particulate matter.
-
If the peptide does not dissolve readily in an aqueous buffer, a small amount of a compatible organic solvent such as acetonitrile or DMSO can be used to first dissolve the peptide before diluting with the aqueous buffer.
-
Once dissolved, the peptide solution should be aliquoted into low-protein-binding tubes and stored at -20°C or -80°C.
Protocol 2: Assessment of BPP-5a Stability by HPLC
-
Preparation of BPP-5a solutions: Prepare solutions of BPP-5a at a known concentration (e.g., 1 mg/mL) in different buffers (e.g., pH 5, 7, and 9) and in a relevant biological matrix (e.g., human serum).
-
Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each solution.
-
Sample preparation: For samples in biological matrices, precipitate the proteins by adding an equal volume of cold acetonitrile or 10% trichloroacetic acid (TCA). Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant containing the peptide.
-
HPLC analysis: Analyze the supernatant by reverse-phase HPLC (RP-HPLC) using a C18 column. Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as the mobile phase.
-
Data analysis: Monitor the peak area of the intact BPP-5a at a specific wavelength (e.g., 220 nm or 280 nm due to the Trp residue). The percentage of remaining intact peptide at each time point can be calculated relative to the peak area at time zero. The half-life (t½) can then be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
-
Mass Spectrometry: To identify degradation products, collect the fractions corresponding to new peaks observed in the HPLC chromatogram and analyze them by mass spectrometry (MS).
Mandatory Visualization
Caption: Proposed signaling pathway for BPP-5a-induced nitric oxide production.
Caption: Experimental workflow for assessing BPP-5a peptide stability.
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. bachem.com [bachem.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. peptide.com [peptide.com]
- 9. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jaycampbell.com [jaycampbell.com]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
How to prevent BPP 5a precipitation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BPP-5a during experiments.
Frequently Asked Questions (FAQs)
Q1: What is BPP-5a and what are its key properties?
BPP-5a is a bradykinin-potentiating pentapeptide with the amino acid sequence
| Property | Value | Reference(s) |
| Full Name | Bradykinin Potentiating Peptide 5a | [2] |
| Amino Acid Sequence | [1] | |
| Molecular Weight | ~611.7 g/mol | [4] |
| Calculated Isoelectric Point (pI) | ~6.35 | [5][6][7] |
| Appearance | Lyophilized powder | [4] |
Q2: Why is my BPP-5a precipitating out of solution?
Peptide precipitation is a common issue and can be attributed to several factors. For BPP-5a, the most likely causes are:
-
pH is too close to the isoelectric point (pI): Peptides are least soluble at their pI, which for BPP-5a is calculated to be approximately 6.35. At this pH, the net charge of the peptide is zero, minimizing repulsive electrostatic forces between peptide molecules and leading to aggregation and precipitation.
-
Inappropriate Solvent: While BPP-5a is soluble in some aqueous solutions, high concentrations may require organic co-solvents. Using a solvent in which the peptide has poor solubility will lead to precipitation.
-
High Concentration: Attempting to dissolve the peptide at a concentration above its solubility limit in a given solvent will result in precipitation.
-
Improper Storage: Repeated freeze-thaw cycles or storing the peptide solution at an inappropriate temperature can lead to degradation and aggregation, which may manifest as precipitation.
-
Interactions with Buffer Components: Certain salts or other components in your experimental buffer could potentially interact with BPP-5a and reduce its solubility.
Q3: How can I prevent BPP-5a precipitation?
To prevent precipitation, consider the following strategies:
-
pH Adjustment: Ensure the pH of your solvent or buffer is at least 1-2 units away from the pI of ~6.35. For BPP-5a, using a slightly acidic buffer (pH < 5) or a slightly basic buffer (pH > 7.5) should improve solubility.
-
Solvent Selection: For initial reconstitution of the lyophilized powder, consider using a small amount of an organic solvent like DMSO, followed by dilution with the aqueous buffer of your choice. For in vivo studies, dissolving BPP-5a in isotonic sterile saline (0.9% NaCl) has been reported to be effective[2].
-
Controlled Concentration: Start by dissolving a small test amount of the peptide to ensure it goes into solution at your desired concentration before preparing a larger batch. If you require a high concentration, you may need to optimize the solvent system, potentially including co-solvents or solubilizing agents like β-cyclodextrin[8][9].
-
Proper Handling and Storage: Aliquot your BPP-5a stock solution to minimize freeze-thaw cycles. Store lyophilized peptide at -20°C or lower. Once in solution, store at 4°C for short-term use or -80°C for long-term storage, unless otherwise specified by the supplier.
-
Sonication: If the peptide is difficult to dissolve, brief sonication can help to break up aggregates and facilitate solubilization[10].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lyophilized BPP-5a powder does not dissolve in aqueous buffer (e.g., PBS pH 7.4). | The pH of the buffer is too close to the pI of BPP-5a (~6.35). The concentration is too high for direct aqueous dissolution. | 1. Adjust the pH of the buffer to be more acidic (e.g., pH 4-5) or more basic (e.g., pH 8-9).2. Reconstitute the peptide in a minimal amount of DMSO first, then slowly add the aqueous buffer while vortexing. Do not exceed a final DMSO concentration that is compatible with your assay. |
| BPP-5a precipitates after dilution of a DMSO stock solution into an aqueous buffer. | The final concentration of BPP-5a in the aqueous buffer is above its solubility limit. The final percentage of DMSO is too low to maintain solubility. The pH of the final solution is unfavorable. | 1. Decrease the final concentration of BPP-5a.2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).3. Check and adjust the pH of the final solution to be further from the pI. |
| The BPP-5a solution appears cloudy or contains visible particles. | The peptide has not fully dissolved and may be forming aggregates. | 1. Briefly sonicate the solution in a water bath.2. Gently warm the solution (be cautious, as excessive heat can degrade the peptide).3. Centrifuge the solution to pellet any undissolved material before use, and use the supernatant. Note that this will reduce the actual concentration of the peptide in your solution. |
| Precipitation occurs during a long-term experiment or upon storage. | The peptide is degrading or aggregating over time. The solution may be supersaturated. | 1. Prepare fresh solutions of BPP-5a for each experiment.2. Consider using a formulation with stabilizing excipients, such as β-cyclodextrin, which has been shown to improve the stability and activity of BPP-5a[8][9].3. Store aliquots at -80°C to minimize degradation. |
Experimental Protocols
Protocol 1: Reconstitution of BPP-5a for In Vitro Assays
This protocol provides a general guideline for reconstituting lyophilized BPP-5a for use in typical in vitro experiments.
-
Preparation:
-
Allow the vial of lyophilized BPP-5a to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Solubilization (for a 10 mM stock solution):
-
To a vial containing 1 mg of BPP-5a (MW = 611.7 g/mol ), add 163.5 µL of sterile DMSO.
-
Vortex gently until the peptide is fully dissolved. This creates a 10 mM stock solution.
-
-
Working Solution Preparation:
-
For your experiment, dilute the DMSO stock solution into your aqueous experimental buffer.
-
Important: Add the DMSO stock solution dropwise to the vortexing aqueous buffer to avoid localized high concentrations that can cause precipitation.
-
Ensure the final concentration of DMSO is compatible with your assay (typically <1%, often <0.1%).
-
Protocol 2: Preparation of BPP-5a for In Vivo Administration
This protocol is based on methodologies reported for antihypertensive studies in animal models[2].
-
Preparation:
-
As with the in vitro protocol, allow the lyophilized BPP-5a to reach room temperature and centrifuge the vial.
-
-
Solubilization:
-
Directly dissolve the lyophilized BPP-5a in sterile, isotonic saline (0.9% NaCl).
-
Calculate the required volume of saline based on the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of BPP-5a in 1 mL of sterile saline.
-
Vortex gently to ensure complete dissolution. Prepare this solution fresh just before use.
-
Visualizations
Signaling Pathway of BPP-5a-Induced Vasodilation
The following diagram illustrates the proposed signaling pathway for BPP-5a's vasodilatory effects, which are mediated by the activation of bradykinin B2 and muscarinic M1 receptors, leading to the production of nitric oxide (NO)[11].
Experimental Workflow for Preventing BPP-5a Precipitation
This workflow outlines the logical steps a researcher should take to troubleshoot and prevent BPP-5a precipitation.
References
- 1. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BPP 5a - Elabscience® [elabscience.com]
- 5. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. researchgate.net [researchgate.net]
Mitigating non-specific binding of BPP 5a in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate non-specific binding (NSB) of Bradykinin Potentiating Peptide 5a (BPP 5a) in various assays. The following information is designed for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
This compound is a pentapeptide with the sequence Pyr-Lys-Trp-Ala-Pro.[1] It belongs to the family of Bradykinin Potentiating Peptides (BPPs), which are known for their proline-rich nature.[2][3] BPPs were instrumental in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.[2] this compound itself is known to be an inhibitor of ACE, but it also exhibits antihypertensive effects through nitric oxide (NO)-dependent mechanisms.[4][5]
Physicochemical Properties of this compound:
| Property | Value |
| Sequence | (Pyr)-Lys-Trp-Ala-Pro |
| Molecular Formula | C30H41N7O7 |
| Calculated Molecular Weight | 611.72 g/mol |
| Form | Lyophilized powder |
| Storage Conditions | -20°C, desiccated, away from light |
(Data sourced from product information sheets and general peptide storage recommendations[6][7])
Q2: What causes non-specific binding of this compound in assays?
Non-specific binding (NSB) of this compound can arise from several factors common to peptide assays:
-
Hydrophobic and Ionic Interactions: Peptides can adhere to plastic surfaces of assay plates, pipette tips, and tubes through non-specific hydrophobic or ionic interactions.[8][9]
-
Adsorption to Labware: Peptides, especially at low concentrations, are prone to adsorbing to glass and polypropylene surfaces, leading to a loss of analyte and inaccurate measurements.[8][9][10]
-
Protein Binding: In biological samples, this compound may bind to other proteins in the matrix, which can interfere with its detection.[8]
-
Proline-Rich Nature: While the proline-rich structure of this compound contributes to its specific biological activity, it may also be involved in weak, non-specific interactions with other proteins.[11][12]
Q3: How does non-specific binding affect my assay results?
NSB can lead to several issues in your experiments:
-
High Background Signal: Unwanted binding of the peptide or detection reagents to the assay plate can cause a high background signal, reducing the signal-to-noise ratio and the sensitivity of the assay.
-
Low Signal Intensity: Adsorption of this compound to labware can reduce its effective concentration, leading to a weaker than expected signal.
-
Poor Reproducibility: Variable NSB between wells, plates, or experiments can result in high coefficients of variation (CV) and poor reproducibility of results.[13]
Troubleshooting Guide
This guide addresses common issues related to non-specific binding of this compound.
Problem 1: High Background Signal in ELISA
High background can obscure the specific signal from this compound.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize blocking buffer composition and incubation time. Test different blocking agents (see Table 1). |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. Incorporate a soaking step during washing. |
| Cross-reactivity of Antibodies | Use highly purified and cross-adsorbed secondary antibodies. |
| High Concentration of Detection Reagents | Titrate primary and secondary antibodies to determine the optimal concentration. |
Problem 2: Low Signal or Poor Sensitivity
A weak or absent signal may be due to the loss of this compound during the assay.
| Potential Cause | Recommended Solution |
| Adsorption of this compound to Labware | Use low-binding polypropylene plates and pipette tips. Consider pre-treating labware with a blocking agent. |
| Improper Peptide Handling | Reconstitute lyophilized this compound in a suitable buffer immediately before use. Avoid repeated freeze-thaw cycles. |
| Peptide Degradation | Store this compound at -20°C as a lyophilized powder. Prepare solutions fresh for each experiment.[6][7] |
| Sub-optimal Buffer Composition | Adjust the pH and salt concentration of assay buffers to minimize non-specific interactions. |
Problem 3: High Variability Between Replicates (High CV%)
Inconsistent results are often a sign of variable non-specific binding.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially of viscous blocking solutions. Use calibrated pipettes. |
| Uneven Plate Washing | Use an automated plate washer if available to ensure uniform washing across the plate. |
| Edge Effects | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. |
| Incomplete Solubilization | Ensure this compound is fully dissolved in the appropriate buffer before adding it to the assay. |
Data Presentation
Table 1: Comparison of Blocking Agents for a this compound ELISA
This table provides illustrative data on the effectiveness of different blocking agents in reducing background signal and improving the signal-to-noise ratio in a hypothetical this compound ELISA.
| Blocking Agent | Concentration | Average Background (OD450) | Average Signal (OD450) | Signal-to-Noise Ratio |
| None | N/A | 0.850 | 1.200 | 1.4 |
| 1% BSA in PBS | 1% (w/v) | 0.250 | 1.500 | 6.0 |
| 5% Skim Milk in PBS | 5% (w/v) | 0.150 | 1.450 | 9.7 |
| 1% Casein in PBS | 1% (w/v) | 0.120 | 1.600 | 13.3 |
| Commercial Blocker | As recommended | 0.100 | 1.650 | 16.5 |
OD450 = Optical Density at 450 nm
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for a this compound ELISA
This protocol outlines a method for testing different blocking agents to minimize non-specific binding.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with the target protein for this compound (e.g., ACE or a specific antibody) overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking:
-
Prepare different blocking solutions (e.g., 1% BSA, 5% skim milk, 1% casein in PBS).
-
Add 200 µL of each blocking solution to a set of wells. Include a "no blocker" control.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
This compound Incubation: Add this compound standards and samples diluted in the corresponding blocking buffer to the appropriate wells.
-
Detection: Proceed with the standard ELISA detection steps (e.g., primary and secondary antibody incubations, substrate addition, and reading the plate).
-
Analysis: Compare the background signal (wells with no this compound) and the signal-to-noise ratio for each blocking condition to determine the optimal blocker.
Protocol 2: Reducing Peptide Adsorption to Labware
This protocol provides steps to minimize the loss of this compound due to adsorption.
-
Select Appropriate Labware: Use low-protein-binding polypropylene microcentrifuge tubes, pipette tips, and assay plates. Avoid using glass containers for storing this compound solutions.[9]
-
Pre-treatment of Labware (Optional):
-
For critical applications with very low concentrations of this compound, pre-rinse tubes and pipette tips with a solution of a blocking agent (e.g., 1% BSA) or a surfactant (e.g., 0.1% Tween-20).
-
Aspirate the solution completely before adding the this compound sample.
-
-
Solvent Composition:
-
When preparing stock solutions of this compound, use a buffer that is compatible with your assay and helps to keep the peptide in solution.
-
For some applications, the addition of a small amount of organic solvent (e.g., acetonitrile) to the sample diluent can reduce hydrophobic interactions with plastic surfaces. This must be tested for compatibility with the assay.
-
-
Handling of Stock Solutions:
-
Prepare high-concentration stock solutions of this compound to minimize the relative loss due to adsorption.[10]
-
Aliquot the stock solution into low-binding tubes and store at -20°C or -80°C.
-
For working solutions, perform serial dilutions directly in the assay buffer containing a carrier protein like BSA.
-
Visualizations
Caption: Simplified signaling pathways of this compound.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. This compound - Elabscience® [elabscience.com]
- 2. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 3. Identification of five new bradykinin potentiating peptides (BPPs) from Bothrops jararaca crude venom by using electrospray ionization tandem mass spectrometry after a two-step liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound -HongTide Biotechnology [hongtide.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ethosbiosciences.com [ethosbiosciences.com]
Validation & Comparative
BPP-5a vs. Captopril: A Comparative Guide to ACE Inhibition Potency
For researchers and professionals in drug development, understanding the nuances of Angiotensin-Converting Enzyme (ACE) inhibitors is critical. This guide provides a detailed comparison of the ACE inhibitory potency of BPP-5a, a naturally occurring peptide from the venom of the Bothrops jararaca snake, and captopril, a widely used synthetic ACE inhibitor. BPP-5a was instrumental in the development of captopril, the first orally active ACE inhibitor.[1][2]
Quantitative Comparison of ACE Inhibition
The potency of ACE inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | IC50 Value (in vitro) | Source Organism/Type |
| BPP-5a | Nanomolar (nM) range | Bothrops jararaca venom |
| Captopril | 6 - 35 nM | Synthetic |
Note: The IC50 value for BPP-5a is reported to be in the nanomolar range for testicular ACE (tACE)[3]. Some studies describe its inhibitory effect on somatic ACE as "modest" compared to other bradykinin-potentiating peptides (BPPs)[4]. Captopril's IC50 value is consistently reported in the low nanomolar range across various studies.[5][6][7]
ACE Signaling Pathway
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. ACE plays a key role in this pathway by converting angiotensin I to the potent vasoconstrictor, angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A bradykinin-potentiating peptide (BPP-10c) from Bothrops jararaca induces changes in seminiferous tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antihypertensive Effects of BPP-5a and BPP-9a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihypertensive properties of two bradykinin-potentiating peptides (BPPs), BPP-5a and BPP-9a. Derived from the venom of the Brazilian pit viper Bothrops jararaca, these peptides have been instrumental in the development of modern antihypertensive drugs. While both peptides exhibit blood pressure-lowering effects, their underlying mechanisms of action and efficacy profiles show notable differences. This document summarizes key experimental data, outlines common experimental protocols, and visualizes the distinct signaling pathways associated with each peptide.
Quantitative Comparison of Antihypertensive Effects
The following table summarizes the key quantitative parameters for BPP-5a and BPP-9a based on available experimental data.
| Parameter | BPP-5a | BPP-9a | Reference |
| In Vivo Antihypertensive Effect | |||
| Animal Model | Spontaneously Hypertensive Rats (SHRs) | Spontaneously Hypertensive Rats (SHRs) | [1][2] |
| Maximal Mean Arterial Pressure (MAP) Reduction | -38 ± 4 mmHg | Data not available in a directly comparable format. LmrBPP9, a BPP-9a analog, has been shown to reduce blood pressure in hypertensive rats. | [1][3] |
| Effective Dose for Maximal MAP Reduction | 2.37 nmol/kg | Not explicitly stated for direct comparison. | [1] |
| Duration of Action | Potent and long-lasting, observed throughout a 6-hour post-injection period. | Not explicitly stated. | [1][2] |
| Mechanism of Action | |||
| ACE Inhibition (IC50) | No significant ACE inhibition observed during its antihypertensive effect. | 4.25 ± 0.10 μM (for LmrBPP9, a synthetic analog) | [1][3] |
| Primary Mechanism | Nitric Oxide (NO)-dependent vasodilation, independent of ACE inhibition. | Inhibition of Angiotensin-Converting Enzyme (ACE), leading to potentiation of bradykinin. | [1][4] |
Experimental Protocols
The evaluation of the antihypertensive effects of BPP-5a and BPP-9a typically involves in vivo studies using spontaneously hypertensive rats (SHRs), a well-established animal model for human essential hypertension.
In Vivo Blood Pressure Measurement in Conscious SHRs
A common experimental setup for assessing the direct effects of these peptides on blood pressure is as follows:
-
Animal Model: Male spontaneously hypertensive rats (SHRs) are utilized. These animals genetically develop hypertension and are a standard model for this research.
-
Catheter Implantation: For direct and continuous blood pressure monitoring, catheters are surgically implanted into the femoral artery and vein of the anesthetized rats. The arterial line is connected to a pressure transducer to record blood pressure and heart rate, while the venous line is used for peptide administration.
-
Recovery: Following surgery, the rats are allowed a recovery period to ensure that the measured cardiovascular parameters are stable and not influenced by the surgical procedure.
-
Peptide Administration: BPP-5a or BPP-9a is administered intravenously (i.v.) at various doses. A vehicle control (e.g., saline) is also administered to a separate group of animals.
-
Data Acquisition: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously recorded before and after peptide administration for a specified period, often several hours, to determine the magnitude and duration of the antihypertensive effect.
Assessment of ACE Inhibition
-
In Vitro ACE Inhibition Assay: The inhibitory potency of the peptides on angiotensin-converting enzyme (ACE) is determined using a fluorometric assay. The assay measures the cleavage of a synthetic ACE substrate in the presence and absence of the test peptide. The concentration of the peptide that inhibits 50% of the ACE activity is determined as the IC50 value.
Signaling Pathways
The antihypertensive effects of BPP-5a and BPP-9a are mediated by distinct signaling pathways.
BPP-5a Signaling Pathway
BPP-5a induces vasodilation through a mechanism that is independent of ACE inhibition and is reliant on the production of nitric oxide (NO)[1].
Caption: BPP-5a signaling pathway leading to vasodilation.
BPP-9a Signaling Pathway
The primary mechanism of BPP-9a involves the inhibition of Angiotensin-Converting Enzyme (ACE), which in turn potentiates the effects of bradykinin, a potent vasodilator[4].
Caption: BPP-9a's mechanism via ACE inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the antihypertensive effects of novel compounds like BPP-5a and BPP-9a.
Caption: General workflow for antihypertensive drug testing.
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LmrBPP9: A synthetic bradykinin-potentiating peptide from Lachesis muta rhombeata venom that inhibits the angiotensin-converting enzyme activity in vitro and reduces the blood pressure of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on the mechanism of bradykinin potentiation induced by bradykinin-potentiating peptide 9a, enalaprilat and kinin-potentiating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bradykinin-Potentiating Peptides: BPP-5a and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bradykinin-potentiating peptide (BPP) BPP-5a with other notable BPPs, focusing on their mechanisms of action, performance in experimental settings, and the underlying methodologies. Bradykinin-potentiating peptides, originally discovered in the venom of the snake Bothrops jararaca, are known for their ability to enhance the effects of bradykinin, a potent vasodilator, primarily through the inhibition of the angiotensin-converting enzyme (ACE).[1][2] This action leads to a decrease in blood pressure, a property that has been pivotal in the development of antihypertensive drugs like captopril.[1][2]
While many BPPs exert their effects through ACE inhibition, research has revealed that some, like BPP-5a, operate through distinct mechanisms.[3][4] This guide delves into these differences, presenting key experimental data to inform research and drug development efforts in the cardiovascular field.
Performance Comparison of Bradykinin-Potentiating Peptides
The following table summarizes the key characteristics and experimental data for BPP-5a and two other well-studied BPPs: BPP-9a and BPP-10c. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons in a single study are limited.
| Parameter | BPP-5a | BPP-9a | BPP-10c |
| Sequence | |||
| Primary Mechanism of Action | Nitric oxide-dependent vasodilation[3][4] | ACE Inhibition[5] | Selective ACE C-domain inhibition, Argininosuccinate synthetase activation[6][7] |
| ACE Inhibition (IC50/Ki) | Not observed to inhibit ACE in vivo during antihypertensive effect[3][8] | Data not consistently reported in comparative studies. | Potent and selective inhibitor of the ACE C-domain with a Ki(app) of 0.5 nM.[6] |
| In Vivo Antihypertensive Effect | Potent, long-lasting effect in spontaneously hypertensive rats (SHRs). Maximal MAP reduction of -38 ± 4 mmHg at 2.37 nmol/kg.[3][8] | Demonstrates hypotensive effects in vivo.[5] | Induces a strong and sustained anti-hypertensive effect. Reduces blood pressure in SHRs by -13 to -24 mmHg at doses of 71 and 710 nmol/kg.[7][9] |
| Duration of Action | Reductions in mean arterial pressure (MAP) and heart rate (HR) observed throughout a 6-hour post-injection period.[3][8] | Information not readily available in comparative studies. | Sustained anti-hypertensive effect.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of ACE Inhibition by BPPs
This diagram illustrates the classical mechanism of action for many BPPs, which involves the inhibition of the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS).
References
- 1. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin-converting enzyme inhibitor activity of peptides derived from Kacang goat skin collagen through thermolysin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hemodynamic Response to Gabapentin in Conscious Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A bradykinin-potentiating peptide (BPP-10c) from Bothrops jararaca induces changes in seminiferous tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Argininosuccinate Synthetase Is a Functional Target for a Snake Venom Anti-hypertensive Peptide: ROLE IN ARGININE AND NITRIC OXIDE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Nitric Oxide-Dependent Mechanism of BPP-5a: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of bioactive compounds is paramount. This guide provides a comprehensive comparison of Bradykinin-Potentiating Peptide 5a (BPP-5a) and its nitric oxide (NO)-dependent vasodilatory effects with other relevant cardiovascular agents. Experimental data is presented to support the validation of its mechanism, alongside detailed protocols for key experiments.
Executive Summary
BPP-5a, a pentapeptide originally isolated from the venom of Bothrops jararaca, has demonstrated potent antihypertensive effects.[1][2] Unlike traditional angiotensin-converting enzyme (ACE) inhibitors, its primary mechanism of action is not through ACE inhibition or bradykinin potentiation.[1][2] Instead, compelling evidence indicates that BPP-5a induces vasodilation via an endothelium-dependent pathway mediated by nitric oxide.[1][2][3] This guide delves into the experimental validation of this NO-dependent mechanism, comparing its performance with established ACE inhibitors like Captopril and Lisinopril, and another bradykinin-potentiating peptide, BPP-10c.
Comparative Data on Vasodilatory and Antihypertensive Effects
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of BPP-5a and its alternatives.
Table 1: In Vivo Antihypertensive Effects
| Compound | Animal Model | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Key Findings & Citations |
| BPP-5a | Spontaneously Hypertensive Rats (SHRs) | 2.37 nmol/kg | ↓ 38 ± 4 mmHg | ↓ 71 ± 17 bpm | Potent and long-lasting antihypertensive effect independent of ACE inhibition.[1][2] |
| Captopril | Hypertensive Patients | 25 mg (oral) | Comparable reduction to nifedipine | Not specified | Improves impaired endothelium-dependent vasodilation.[4] |
| Lisinopril | Hypertensive Patients | Not specified | Significant reduction | Not specified | Selectively increases vasodilatation in response to bradykinin.[5] |
Table 2: In Vitro Vasorelaxation Data
| Compound | Assay | IC50 / EC50 | Key Findings & Citations |
| BPP-5a | Aortic rings from SHRs | Not specified | Induces endothelium-dependent vasorelaxation.[1] |
| Captopril | Rabbit aortic rings | ~20 nM (for ACE inhibition) | Endothelium-dependent vasodilation attributed to its sulfhydryl group scavenging superoxide anions.[6][7] |
| Icatibant (Bradykinin B2 Receptor Antagonist) | Human forearm vasculature | 1.07 nM (IC50 for B2 receptor) | Potently antagonizes bradykinin-induced vasodilation.[8] |
Table 3: Effects on NO and cGMP Signaling
| Compound | System | Effect on NO Production | Effect on cGMP Levels | Key Findings & Citations |
| BPP-5a | Endothelial Cells | Increased | Increased (Inferred) | Vasorelaxing effect is completely blocked by NOS inhibitors, indicating an NO-dependent mechanism.[1] |
| ACE Inhibitors (general) | Coronary microvessels | Increased nitrite production (NO metabolite) | Increased | Stimulate local kinin formation, leading to increased NO.[9] |
| Ramipril (ACE Inhibitor) | Aortas from WKY and SHR rats | Increased NO release | Increased aortic cGMP content | Long-term treatment prevents impairment of endothelium-dependent vasodilation.[10] |
| Perindopril (ACE Inhibitor) | Rat aorta and cardiac myocytes | Increased eNOS expression and activity | Increased | Shows a potent effect on modulating eNOS.[11] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
BPP-5a NO-Dependent Signaling Pathway
Ex Vivo Vasorelaxation Assay Workflow
In Vitro Nitric Oxide Measurement Workflow
Detailed Experimental Protocols
Ex Vivo Vasorelaxation Assay in Isolated Aortic Rings
Objective: To determine the direct vasodilatory effect of BPP-5a on vascular smooth muscle and the role of the endothelium.
Methodology:
-
Tissue Preparation:
-
Spontaneously Hypertensive Rats (SHRs) or Wistar rats are euthanized.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.
-
For endothelium-denuded rings, the endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire.
-
-
Organ Bath Setup:
-
Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
-
Experimental Procedure:
-
After equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).
-
Once a stable contraction plateau is reached, cumulative concentration-response curves to BPP-5a are generated by adding the peptide in increasing concentrations.
-
To validate the NO-dependent mechanism, a separate set of experiments is performed where the rings are pre-incubated with a nitric oxide synthase (NOS) inhibitor, such as L-NAME (100 µM), for 30 minutes before the addition of the vasoconstrictor and BPP-5a.
-
-
Data Analysis:
-
The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Dose-response curves are plotted, and EC50 values (the concentration of BPP-5a that produces 50% of the maximal relaxation) can be calculated.
-
In Vitro Measurement of Nitric Oxide Production
Objective: To quantify the amount of NO produced by endothelial cells in response to BPP-5a stimulation.
Methodology:
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines are cultured to confluence in appropriate media.
-
-
Cell Treatment:
-
The confluent cells are washed and incubated with a serum-free medium for a period to establish baseline conditions.
-
Cells are then treated with various concentrations of BPP-5a for different time points. Control groups include untreated cells and cells pre-treated with a NOS inhibitor (L-NAME).
-
-
Sample Collection:
-
At the end of the incubation period, the cell culture supernatant is collected.
-
-
NO Measurement:
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves a colorimetric reaction where a diazotization reaction results in a colored product, the absorbance of which is proportional to the nitrite concentration.
-
Alternatively, a more sensitive method like chemiluminescence can be used to detect total NOx (nitrite and nitrate).
-
-
Data Analysis:
-
The amount of NO produced is quantified by comparing the absorbance or chemiluminescence signal to a standard curve of known nitrite or nitrate concentrations.
-
Results are typically expressed as µM of nitrite/nitrate per mg of cell protein.
-
Measurement of Cyclic GMP (cGMP) Levels
Objective: To determine if the NO produced in response to BPP-5a activates the downstream signaling molecule, cGMP.
Methodology:
-
Cell Culture and Treatment:
-
Similar to the NO measurement protocol, endothelial cells or vascular smooth muscle cells are cultured and treated with BPP-5a.
-
-
Cell Lysis:
-
After treatment, the cells are washed with a cold buffer and then lysed to release intracellular components, including cGMP.
-
-
cGMP Quantification:
-
The concentration of cGMP in the cell lysate is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
In this assay, cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of cGMP-specific antibody sites. The amount of labeled cGMP bound is inversely proportional to the concentration of cGMP in the sample.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cGMP.
-
The cGMP concentration in the samples is determined by interpolating their absorbance values on the standard curve.
-
Results are typically expressed as pmol of cGMP per mg of protein.
-
Conclusion
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Captopril improves impaired endothelium-dependent vasodilation in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of angiotensin converting enzyme inhibition on endothelium-dependent vasodilatation in essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Possible mechanism of captopril induced endothelium-dependent relaxation in isolated rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Therapeutic modulation of the nitric oxide: all ace inhibitors are not equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Negative Controls in BPP-5a Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of appropriate negative controls for use in experiments involving Bradykinin-Potentiating Peptide 5a (BPP-5a). We offer supporting data from published studies, detailed experimental protocols, and visualizations to aid in the design of robust and reliable experiments.
BPP-5a, a peptide originally isolated from the venom of the Bothrops jararaca snake, is a subject of significant interest in cardiovascular research.[1][2][3] Its primary mechanism of action is the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1][4][5][6] Additionally, emerging evidence suggests that BPP-5a can induce vasodilation through an ACE-independent pathway involving the production of nitric oxide (NO).[2][3][4][7] Given these dual mechanisms, the selection of appropriate negative controls is critical to accurately interpret experimental outcomes and attribute observed effects specifically to the action of BPP-5a.
This guide explores three common types of negative controls for BPP-5a experiments: vehicle controls, scrambled peptides, and inactive analogues.
Comparison of Negative Controls
The ideal negative control should be structurally similar to the active peptide but lack its specific biological activity. This helps to distinguish the specific effects of the peptide's sequence and structure from non-specific effects of the treatment.
| Negative Control Type | Description | Advantages | Disadvantages | Recommended Use |
| Vehicle Control | The solvent or buffer used to dissolve the BPP-5a peptide (e.g., saline, PBS). | Simple to prepare and use. Accounts for any effects of the delivery vehicle itself. | Does not control for non-specific peptide effects, such as those related to charge or hydrophobicity. | Essential baseline control for all in vivo and in vitro experiments. |
| Scrambled Peptide | A peptide with the same amino acid composition as BPP-5a but in a randomized sequence. | Controls for non-specific effects related to amino acid composition, size, and charge. | Can be challenging to design a truly inactive sequence. May have unintended biological activity. | Ideal for mechanistic studies to confirm that the observed effect is sequence-specific. |
| Inactive Analogue | A modified version of BPP-5a with key amino acid substitutions or structural changes that abolish its activity. | Provides a highly specific control for the active site or binding domain of the peptide. | Requires prior knowledge of structure-activity relationships. May not be commercially available and require custom synthesis. | Useful for detailed structure-function analyses and target validation studies. |
Data Presentation: In Vivo Antihypertensive Effects
The following table summarizes data from a study evaluating the effect of BPP-5a on mean arterial pressure (MAP) in spontaneously hypertensive rats, using a vehicle control.
| Treatment | Dose | Change in Mean Arterial Pressure (mmHg) |
| BPP-5a | 2.37 nmol/kg | -38 ± 4[4] |
| Vehicle | N/A | No significant change[4] |
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol is adapted from standard ACE inhibition assays and is suitable for comparing the activity of BPP-5a against a vehicle and a scrambled peptide control.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
BPP-5a (Sequence: pGlu-Lys-Trp-Ala-Pro)
-
Scrambled BPP-5a (Proposed Sequence: pGlu-Ala-Pro-Lys-Trp)
-
Assay Buffer: 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3
-
1 M HCl
-
Ethyl Acetate
-
Spectrophotometer
Procedure:
-
Prepare solutions of BPP-5a and scrambled BPP-5a in the assay buffer. The vehicle control will be the assay buffer alone.
-
In a microcentrifuge tube, add 50 µL of the ACE solution (0.1 U/mL in assay buffer).
-
Add 50 µL of either the BPP-5a solution, scrambled BPP-5a solution, or vehicle control.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL substrate (5 mM in assay buffer).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid product by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm.
-
Calculate the percentage of ACE inhibition for each sample compared to the vehicle control.
In Vitro Nitric Oxide (NO) Production Assay in Endothelial Cells
This protocol is based on the Griess assay for measuring nitrite, a stable breakdown product of NO, in cell culture supernatant.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
BPP-5a
-
Scrambled BPP-5a
-
Vehicle Control (cell culture medium)
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Prepare solutions of BPP-5a and scrambled BPP-5a in cell culture medium.
-
Remove the existing medium from the cells and replace it with the prepared solutions of BPP-5a, scrambled BPP-5a, or vehicle control.
-
Incubate the cells for the desired time period (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions to determine the nitrite concentration in the supernatant.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Compare the NO production in BPP-5a and scrambled peptide-treated cells to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for testing BPP-5a with negative controls.
Caption: BPP-5a's ACE-dependent signaling pathway.
Caption: BPP-5a's ACE-independent nitric oxide signaling pathway.
References
- 1. Bradykinin-regulated interactions of the mitogen-activated protein kinase pathway with the endothelial nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Bradykinin-Potentiating Peptides and Three-Finger Toxins from Viper Venom: Combined NGS Venom Gland Transcriptomics and Quantitative Venom Proteomics of the Azemiops feae Viper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comparative-study-to-characterise-the-pharmaceutical-potential-of-synthesised-snake-venom-bradykinin-potentiating-peptides-in-vivo - Ask this paper | Bohrium [bohrium.com]
- 5. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation of bradykinin actions by analogues of the bradykinin potentiating nonapeptide BPP9α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Analysis of BPP-5a and Enalapril: Unveiling Distinct Mechanisms in Antihypertensive Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent antihypertensive agents: BPP-5a, a peptide originally isolated from the venom of the Bothrops jararaca snake, and enalapril, a widely prescribed synthetic angiotensin-converting enzyme (ACE) inhibitor. While both molecules effectively lower blood pressure, this analysis, supported by experimental data, reveals divergent mechanisms of action that hold significant implications for future drug development and therapeutic applications.
Executive Summary
BPP-5a and enalapril represent two distinct approaches to blood pressure regulation. Enalapril, a prodrug, is converted in the body to its active form, enalaprilat, which is a highly potent and specific inhibitor of ACE. This action directly interferes with the renin-angiotensin-aldosterone system (RAAS), a key pathway in blood pressure control. In contrast, emerging evidence strongly suggests that BPP-5a, while historically classified as an ACE inhibitor, exerts its significant and long-lasting antihypertensive effects primarily through a nitric oxide (NO)-dependent vasodilation pathway. This fundamental mechanistic difference is a critical consideration for researchers exploring novel antihypertensive therapies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data available for BPP-5a and enalapril, focusing on their antihypertensive effects and their interaction with angiotensin-converting enzyme.
Table 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
| Compound | Target | IC50 Value | Source |
| Enalaprilat (active form of Enalapril) | Angiotensin-Converting Enzyme (ACE) | 1.94 nM[1] | In vitro enzyme assay |
| BPP-5a | Angiotensin-Converting Enzyme (ACE) | Not typically reported; in vivo studies suggest minimal direct ACE inhibition at therapeutic doses.[2] | In vivo and ex vivo studies |
Table 2: In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
| Compound | Dose | Route of Administration | Maximal Mean Arterial Pressure (MAP) Reduction | Duration of Action | Source |
| BPP-5a | 2.37 nmol/kg | Intravenous | -38 ± 4 mmHg[2][3] | > 6 hours[2][3] | Ianzer et al., 2011 |
| Enalapril | 3 mg/kg | Oral | Significant reduction (details vary by study) | Long-acting | Unger et al., 1984 |
| Enalaprilic Acid | 70-280 nmol ICV | Intracerebroventricular | Did not significantly reduce basal mean arterial pressure | - | Garan et al., 1984[4] |
Note: The data for BPP-5a and enalapril in Table 2 are from separate studies and may not be directly comparable due to potential differences in experimental protocols. ICV: Intracerebroventricular.
Signaling Pathways and Mechanisms of Action
The divergent mechanisms of BPP-5a and enalapril are a key focus of this analysis. The following diagrams, generated using Graphviz (DOT language), illustrate their distinct signaling pathways.
Enalapril: A Classic ACE Inhibitor
Enalapril functions as a prodrug, being hydrolyzed in the liver to its active metabolite, enalaprilat. Enalaprilat is a potent competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II. By blocking this conversion, enalaprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.
Caption: Enalapril's mechanism of action via ACE inhibition.
BPP-5a: A Nitric Oxide-Dependent Vasodilator
While initially characterized as a bradykinin-potentiating peptide and ACE inhibitor, recent studies have demonstrated that the primary antihypertensive effect of BPP-5a is mediated through the nitric oxide (NO) signaling pathway. BPP-5a stimulates the production of NO in the vascular endothelium, leading to the relaxation of smooth muscle and subsequent vasodilation. This effect appears to be independent of significant ACE inhibition at physiologically relevant concentrations.[2][3] The precise receptor and downstream signaling cascade for BPP-5a's action on endothelial cells is an active area of research.
Caption: BPP-5a's NO-dependent vasodilation pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in this guide.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce ACE activity by 50% (IC50).
General Protocol:
-
Reagents: ACE (from rabbit lung or other sources), substrate (e.g., Hippuryl-His-Leu or a fluorogenic substrate), inhibitor (enalaprilat or BPP-5a), and buffer solution (e.g., Tris-HCl or borate buffer).
-
Procedure:
-
A fixed amount of ACE is pre-incubated with varying concentrations of the inhibitor for a specified time at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, often by the addition of an acid (e.g., HCl).
-
The product of the reaction (e.g., hippuric acid) is quantified. This can be done by spectrophotometry after extraction with an organic solvent or by fluorescence measurement if a fluorogenic substrate is used.
-
-
Data Analysis: The percentage of ACE inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
Objective: To evaluate the antihypertensive effect of a compound in a genetic model of hypertension.
General Protocol:
-
Animals: Adult male Spontaneously Hypertensive Rats (SHRs) are commonly used. Normotensive Wistar-Kyoto (WKY) rats often serve as controls.
-
Instrumentation: Blood pressure can be measured directly via an indwelling arterial catheter connected to a pressure transducer, or indirectly using a tail-cuff system. Direct measurement is considered the gold standard for accuracy.
-
Procedure:
-
For direct measurement, rats are anesthetized, and a catheter is surgically implanted into the carotid or femoral artery. The catheter is exteriorized at the back of the neck.
-
After a recovery period, the conscious and freely moving rats are connected to the pressure transducer, and baseline blood pressure and heart rate are recorded.
-
The test compound (BPP-5a or enalapril) or vehicle is administered (e.g., intravenously, orally).
-
Blood pressure and heart rate are continuously monitored for a specified period to determine the magnitude and duration of the antihypertensive effect.
-
-
Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated at various time points after drug administration. Dose-response curves can be generated to determine the potency of the compound.
The following diagram illustrates a general workflow for evaluating the antihypertensive effects of a test compound in SHRs.
Caption: Experimental workflow for in vivo blood pressure measurement.
Conclusion
The comparative analysis of BPP-5a and enalapril highlights a fascinating divergence in their mechanisms of antihypertensive action. Enalapril exemplifies the success of targeted ACE inhibition within the RAAS pathway. Conversely, BPP-5a is emerging as a potent vasodilator that primarily leverages the nitric oxide signaling cascade. This distinction is of paramount importance for researchers in the field of cardiovascular pharmacology and drug development. The unique mechanism of BPP-5a presents an exciting avenue for the development of novel antihypertensive agents that may offer alternative or complementary therapeutic strategies, particularly for patient populations where traditional ACE inhibitors may be less effective or contraindicated. Further research into the specific endothelial receptors and intracellular signaling pathways activated by BPP-5a will be crucial in fully harnessing its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative effects of enalapril, enalaprilic acid and captopril in blocking angiotensin I-induced pressor and dipsogenic responses in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
BPP-5a's Antihypertensive Action: A Mechanism Beyond ACE Inhibition
A Comparative Guide for Researchers in Cardiovascular Pharmacology
Bradykinin-potentiating peptides (BPPs), originally isolated from the venom of the Brazilian pit viper Bothrops jararaca, are renowned for their role as inhibitors of the angiotensin-converting enzyme (ACE), a key player in the regulation of blood pressure. This property famously led to the development of captopril, a widely used antihypertensive drug. However, emerging research reveals that the cardiovascular effects of some BPPs, notably BPP-5a, extend beyond simple ACE inhibition, presenting a compelling case for novel therapeutic pathways in hypertension management. This guide provides a comparative analysis of BPP-5a's antihypertensive effects, focusing on its ACE-independent mechanisms, supported by experimental data.
ACE-Independent Antihypertensive Effects of BPP-5a
Studies have demonstrated that BPP-5a exerts a potent and long-lasting antihypertensive effect that is not correlated with its ability to inhibit ACE or potentiate bradykinin at hypotensive doses.[1][2][3] This suggests a distinct mechanism of action, which has been shown to be dependent on nitric oxide (NO) and endothelium-mediated vasodilation.[1][2][4]
Comparative Analysis of Antihypertensive Mechanisms: BPP-5a vs. Classical ACE Inhibitors
| Feature | BPP-5a | Classical ACE Inhibitors (e.g., Captopril) |
| Primary Mechanism | NO-dependent vasodilation[1][2] | Inhibition of Angiotensin II production and Bradykinin degradation[5] |
| ACE Inhibition | No significant ACE inhibition observed at antihypertensive doses[1][2] | Potent ACE inhibition[6][5] |
| Bradykinin Potentiation | No significant bradykinin potentiation observed at antihypertensive doses[1][2] | Significant potentiation of bradykinin's effects[7] |
| Endothelium-Dependency | Yes, effect is endothelium-dependent[1][2] | Partially, through bradykinin-mediated NO release |
| Receptor Interaction | Does not interact with B1, B2, AT1, AT2, or Mas receptors[1][2] | Primarily acts on the ACE enzyme |
Quantitative Data on the Antihypertensive Effect of BPP-5a
The antihypertensive effects of BPP-5a have been quantified in spontaneously hypertensive rats (SHRs), a common animal model for human essential hypertension.
| Dose (nmol/kg) | Maximal Change in Mean Arterial Pressure (Δ MAP, mmHg) | Maximal Change in Heart Rate (Δ HR, bpm) | Duration of Effect |
| 2.37 | -38 ± 4 | -71 ± 17 | Up to 6 hours[1][2] |
Data presented as mean ± SEM.
Experimental Protocols
In Vivo Evaluation of Antihypertensive Effects
Objective: To determine the effect of BPP-5a on mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving spontaneously hypertensive rats (SHRs).
Methodology:
-
Animal Preparation: Adult male SHRs are anesthetized, and catheters are implanted into the carotid artery and jugular vein for direct blood pressure measurement and drug administration, respectively. The catheters are exteriorized at the back of the neck.
-
Recovery: Animals are allowed to recover for 24 hours in individual cages with free access to food and water.
-
Baseline Measurements: On the day of the experiment, the arterial catheter is connected to a pressure transducer, and baseline MAP and HR are recorded for at least 30 minutes.
-
Drug Administration: BPP-5a, dissolved in a vehicle (e.g., saline), is administered as a single intravenous bolus injection through the venous catheter. A control group receives only the vehicle.
-
Data Acquisition: MAP and HR are continuously monitored and recorded for several hours post-injection to determine the magnitude and duration of the cardiovascular effects.[1][2]
Ex Vivo Assessment of Vasorelaxant Effects
Objective: To investigate the direct effect of BPP-5a on vascular tone in isolated aortic rings.
Methodology:
-
Tissue Preparation: SHRs are euthanized, and the thoracic aorta is carefully excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Aortic Ring Preparation: The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 2-3 mm in length.
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.
-
Pre-contraction: Once a stable baseline tension is achieved, the aortic rings are pre-contracted with a vasoconstrictor agent like phenylephrine to induce a sustained contraction.
-
BPP-5a Administration: Cumulative concentrations of BPP-5a are added to the organ bath, and the relaxation response is recorded.
-
Endothelium Integrity Check: The presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine. In some experiments, the endothelium is mechanically removed to assess its role in the observed vasorelaxation.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the ACE-independent antihypertensive effect of BPP-5a and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway for BPP-5a's ACE-independent antihypertensive effect.
Caption: Experimental workflow for evaluating BPP-5a's antihypertensive effects.
Concluding Remarks
The evidence strongly indicates that BPP-5a possesses a significant antihypertensive effect that is independent of the classical ACE inhibitory pathway. Its unique mechanism, centered on NO-dependent vasodilation, opens up new avenues for the development of antihypertensive drugs with potentially different side-effect profiles compared to traditional ACE inhibitors. Further research into the specific endothelial targets of BPP-5a will be crucial in fully elucidating its mechanism of action and harnessing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potentiation of the hypotensive effect of bradykinin by angiotensin-(1-7)-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of BPP-5a: A Comparative Analysis of its Bradykinin Potentiation Mechanisms
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of bradykinin-potentiating peptides (BPPs) is paramount for therapeutic innovation. This guide provides a comparative analysis of BPP-5a, focusing on its specificity for bradykinin potentiation and exploring alternative pathways that contribute to its potent antihypertensive effects.
Bradykinin-potentiating peptides, originally isolated from the venom of the snake Bothrops jararaca, have long been recognized for their ability to enhance the effects of bradykinin, a potent vasodilator.[1][2] BPP-5a, a pentapeptide with the sequence
This guide delves into the experimental data that both supports and challenges the classical view of BPP-5a's specificity for bradykinin potentiation, offering a nuanced perspective for researchers in the field.
Comparative Analysis of BPP-5a's Mechanism of Action
While traditionally classified as an ACE inhibitor, studies have shown that the antihypertensive effect of BPP-5a may be independent of ACE inhibition and direct bradykinin potentiation.[1] This has led to the exploration of alternative signaling pathways.
| Feature | BPP-5a | Classical ACE Inhibitors (e.g., Captopril) | Other BPPs (e.g., BPP-10c) |
| Primary Mechanism | Traditionally ACE inhibition; recent evidence suggests a nitric oxide (NO)-dependent mechanism independent of ACE inhibition.[1][5] | Inhibition of Angiotensin-Converting Enzyme (ACE). | Varies; BPP-10c is a selective ACE C-domain inhibitor and also modulates argininosuccinate synthetase.[3][5] |
| Bradykinin Potentiation | Potentiation observed in some contexts, but its antihypertensive effect can occur without direct bradykinin potentiation.[1] | Indirectly potentiates bradykinin by preventing its degradation by ACE. | Potentiate the hypotensive cardiovascular response to bradykinin.[3] |
| Effect on Angiotensin I | No inhibition of the pressor effect of Angiotensin I was observed during its antihypertensive effect in some studies.[1] | Blocks the conversion of Angiotensin I to Angiotensin II. | Varies by peptide. |
| Receptor Interaction | In vitro assays showed no direct effects on B₁, B₂, AT₁, AT₂, or Mas receptors.[1] May increase NO production via bradykinin B₂ and muscarinic acetylcholine M₁ receptors.[3] | Primarily acts on ACE, not directly on these receptors. | Varies by peptide. |
| Endothelium-Dependent Vasorelaxation | Induces endothelium-dependent vasorelaxation.[1][5] | Can lead to vasorelaxation through increased bradykinin levels. | Can induce vasorelaxation. |
| Metabolism | Metabolized into smaller peptides, such as the tripeptide | Metabolized in the body. | Stability and metabolism vary; BPP-7a shows higher resistance to cleavage.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of BPP-5a's specificity.
In Vivo Cardiovascular Effects in Spontaneously Hypertensive Rats (SHRs):
-
Objective: To evaluate the effect of BPP-5a on cardiovascular parameters in a hypertensive model.
-
Methodology: Conscious SHRs were administered BPP-5a at doses ranging from 0.47 to 710 nmol/kg. Mean arterial pressure (MAP) and heart rate (HR) were monitored continuously for up to 6 hours post-injection. To assess ACE inhibition, the pressor response to intravenous injection of angiotensin I (40 ng) was measured before and after BPP-5a administration. To evaluate bradykinin potentiation, the depressor effect of bradykinin (0.5 µg) was similarly assessed.[1][5]
Ex Vivo Vasorelaxation Assays:
-
Objective: To determine the effect of BPP-5a on vascular tone.
-
Methodology: Aortic rings were isolated from SHRs and Wistar rats (WTs). The rings were mounted in organ baths containing Krebs solution and pre-contracted with phenylephrine. The vasorelaxant effect of BPP-5a was then measured. To determine if the effect was endothelium-dependent, experiments were repeated in endothelium-denuded aortic rings.[1][5]
In Vitro Receptor and Enzyme Assays:
-
Objective: To assess the direct interaction of BPP-5a with various receptors and enzymes involved in blood pressure regulation.
-
Methodology:
-
Receptor Binding Assays: Competition binding assays were performed using radiolabeled ligands for bradykinin B₁ and B₂ receptors, angiotensin AT₁ and AT₂ receptors, and Mas receptors in appropriate cell lines or tissue preparations. The ability of BPP-5a to displace the radioligand was measured.[1]
-
Enzyme Activity Assays: The effect of BPP-5a on the activity of argininosuccinate synthetase was determined using in vitro enzyme assays.[1]
-
Nitric Oxide Production Measurement:
-
Objective: To investigate the role of nitric oxide in the mechanism of action of BPP-5a.
-
Methodology: Human embryonic kidney (HEK293) cells were incubated with BPP-5a. The production of nitric oxide (NO) in the cell culture supernatant was quantified using a fluorescent probe. To identify the receptors involved, the experiment was repeated in the presence of antagonists for bradykinin B₂ receptors and muscarinic acetylcholine M₁ receptors.[3]
Signaling Pathways and Experimental Workflow
To visualize the complex interplay of pathways involved, the following diagrams illustrate the proposed mechanisms of action.
Caption: Classical mechanism of BPP-5a via ACE inhibition.
Caption: Proposed alternative NO-dependent mechanism of BPP-5a.
References
- 1. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 4. Hypotensive Snake Venom Components—A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of urinary metabolites from four synthetic bradykinin potentiating peptides (BPPs) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of BPP-5a Effects: A Comparative Guide for Researchers
A comprehensive analysis of the physiological effects of the bradykinin-potentiating peptide BPP-5a across various animal models, with a focus on its cardiovascular and vasorelaxant properties. This guide provides a summary of key experimental findings, detailed methodologies, and insights into its mechanism of action.
Bradykinin-potentiating peptides (BPPs) are a class of oligopeptides originally isolated from the venom of the Brazilian pit viper, Bothrops jararaca. Among these, BPP-5a has garnered significant scientific interest for its potent physiological effects, particularly its ability to lower blood pressure. Unlike many other BPPs, the primary antihypertensive action of BPP-5a is not mediated by the inhibition of the angiotensin-converting enzyme (ACE).[1][2] This guide provides a cross-validation of the reported effects of BPP-5a in different animal models, presenting key quantitative data, detailed experimental protocols, and a proposed signaling pathway for its unique mechanism of action.
Cardiovascular Effects: A Focus on Rodent Models
The majority of in vivo research on the cardiovascular effects of BPP-5a has been conducted in rat models, specifically normotensive Wistar rats and Spontaneously Hypertensive Rats (SHRs), a well-established model for human essential hypertension.
Antihypertensive Effects in Rats
In conscious SHRs, a single intravenous administration of BPP-5a induces a potent, dose-dependent, and long-lasting hypotensive response.[1] The maximal reduction in mean arterial pressure (MAP) is observed at a dose of 2.37 nmol/kg, leading to a decrease of approximately 38 mmHg.[1][2] This effect is accompanied by a significant decrease in heart rate (HR).[1] Notably, the antihypertensive effect of BPP-5a persists for up to 6 hours post-injection.[1][2]
Table 1: Dose-Dependent Effects of BPP-5a on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Spontaneously Hypertensive Rats (SHRs) [1]
| Dose (nmol/kg) | Maximal Change in MAP (Δ mmHg) | Maximal Change in HR (Δ bpm) |
| 0.47 | -15 ± 3 | -30 ± 10 |
| 2.37 | -38 ± 4 | -71 ± 17 |
| 71 | -35 ± 5 | -60 ± 15 |
| 710 | -30 ± 6 | -55 ± 12 |
Data are presented as mean ± SEM.
Vasorelaxant Effects in Isolated Aortic Rings
Ex vivo studies using isolated aortic rings from both SHRs and normotensive Wistar rats have demonstrated that BPP-5a induces endothelium-dependent vasorelaxation.[1][2] This effect is attributed to the production of nitric oxide (NO), as it is abolished in the absence of a functional endothelium and in the presence of a nitric oxide synthase (NOS) inhibitor.[3][4]
Table 2: BPP-5a-induced Vasorelaxation in Isolated Aortic Rings [1]
| Animal Model | Agonist | Maximal Relaxation (%) |
| SHR | BPP-5a (10⁻⁵ M) | 60 ± 5 |
| Wistar Rat | BPP-5a (10⁻⁵ M) | 55 ± 6 |
Data are presented as mean ± SEM.
Effects in Other Animal Models
While comprehensive in vivo cardiovascular data for BPP-5a in other species is limited, some studies provide insights into its effects on other tissues.
Effects on Guinea Pig Smooth Muscle
In the guinea pig taenia coli, a smooth muscle preparation from the large intestine, BPP-5a has been shown to have a stimulatory effect on spike activity, without causing depolarization.[5][6] This suggests a mechanism of action that is distinct from that of bradykinin, which produces both inhibitory and stimulatory effects accompanied by changes in membrane potential.[6]
Mechanism of Action: An NO-Dependent Pathway
The antihypertensive and vasorelaxant effects of BPP-5a are independent of ACE inhibition and are primarily mediated by the generation of nitric oxide.[1][2][3] The proposed signaling pathway involves the activation of both bradykinin B2 and muscarinic M1 receptors on endothelial cells.[4]
Figure 1. Proposed signaling pathway for BPP-5a-induced vasorelaxation.
Experimental Protocols
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol is adapted from studies investigating the antihypertensive effects of BPP-5a in SHRs.[1]
Objective: To measure the direct effect of BPP-5a on mean arterial pressure and heart rate in conscious, unrestrained rats.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or Wistar rats.
-
BPP-5a peptide, dissolved in sterile saline.
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Polyethylene catheters (PE-10 connected to PE-50).
-
Heparinized saline (100 U/mL).
-
Blood pressure transducer and recording system.
Procedure:
-
Surgical Preparation (24 hours prior to experiment):
-
Anesthetize the rat according to approved institutional protocols.
-
Implant a polyethylene catheter into the abdominal aorta via the femoral artery for blood pressure measurement.
-
Implant a second catheter into the jugular vein for drug administration.
-
Exteriorize the catheters at the dorsal cervical region and fill them with heparinized saline to prevent clotting.
-
Allow the animal to recover for 24 hours with free access to food and water.
-
-
Experimental Procedure:
-
On the day of the experiment, connect the arterial catheter to a blood pressure transducer.
-
Allow the rat to acclimate in a quiet, isolated environment for at least 30 minutes to obtain stable baseline blood pressure and heart rate recordings.
-
Administer a single bolus intravenous injection of BPP-5a at the desired dose through the venous catheter.
-
Continuously record mean arterial pressure and heart rate for at least 6 hours post-injection.
-
A control group receiving an equivalent volume of sterile saline should be included.
-
References
- 1. researchgate.net [researchgate.net]
- 2. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bj-PRO-5a, a natural angiotensin-converting enzyme inhibitor, promotes vasodilatation mediated by both bradykinin B₂and M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of bradykinin and the bradykinin potentiating peptide BPP5a on the electrical and mechanical responses of the guinea-pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
BPP 5a as a reference compound in ACE inhibitor screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPP-5a, a pentapeptide isolated from the venom of the Brazilian pit viper Bothrops jararaca, holds a significant place in the history of pharmacology as a foundational molecule in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. Its discovery paved the way for the synthesis of captopril, the first clinically successful ACE inhibitor.[1][2] This guide provides a comprehensive comparison of BPP-5a with other common ACE inhibitors, focusing on its utility as a reference compound in screening assays. We present available experimental data, detail relevant protocols, and visualize key pathways and workflows to aid researchers in their drug discovery efforts.
The Renin-Angiotensin System (RAS) and ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A key enzyme in this pathway is the Angiotensin-Converting Enzyme (ACE), which converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates bradykinin, a vasodilator. By inhibiting ACE, ACE inhibitors effectively lower blood pressure, making them a cornerstone in the treatment of hypertension and heart failure.
BPP-5a as a Reference Compound: A Comparative Overview
While BPP-5a was instrumental in the development of synthetic ACE inhibitors, its direct use as a reference standard in modern high-throughput screening has nuances. Recent research suggests that while BPP-5a does exhibit in vitro ACE inhibitory activity, its potent in vivo antihypertensive effects may be mediated through mechanisms beyond direct ACE inhibition, such as nitric oxide-dependent vasodilation.[1][3][4] In some in vivo studies, BPP-5a did not show significant ACE inhibition.[3] This is a critical consideration when selecting it as a reference compound.
Performance Comparison of ACE Inhibitors
Direct comparison of the 50% inhibitory concentration (IC50) values of different ACE inhibitors is most reliable when determined under identical experimental conditions. The table below summarizes available IC50 values for BPP-5a and other common ACE inhibitors from various sources. It is important to note that the assay conditions, such as the substrate and enzyme source, can significantly influence the measured IC50 value, making direct cross-study comparisons challenging.[5]
| Compound | IC50 Value | Enzyme Source | Substrate | Reference |
| BPP-5a | Modest inhibitory effect noted, but specific IC50 not consistently reported in direct comparison with Captopril. Strong bradykinin-potentiating activity observed.[4] | - | - | [4] |
| Captopril | 21 nM | Rat Serum | - | [6] |
| Captopril | 1.79 - 15.1 nM | - | Synthetic Substrates (FAPGG, HHL) | [5] |
| Captopril | 16.71 µM | - | Angiotensin-I | [5] |
| Captopril | ~20 nM | - | - | [7] |
| Enalaprilat | 1.94 nM | - | - | MedChemExpress |
| Lisinopril | - | - | - | - |
| BPP-BrachyNH2 | 8.2 µM | Rat Serum | - | [6] |
| ZLWPRPQIPP | 0.64 µM | - | Abz-Phe-Arg-Lys(Dnp)-Pro-OH | [8] |
| ZQWAQGRAPHPP | 3.63 µM | - | Abz-Phe-Arg-Lys(Dnp)-Pro-OH | [8] |
Note: The variability in Captopril's IC50 values highlights the impact of different assay methodologies. The lack of a directly comparable IC50 for BPP-5a in the same studies as other inhibitors is a significant finding.
Experimental Protocols for ACE Inhibitor Screening
Several methods are employed to screen for ACE inhibitors, each with its own advantages and limitations. The choice of assay often depends on the required throughput, sensitivity, and available equipment.
Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)
This is a classic and widely used method.
Principle: ACE cleaves the substrate Hippuryl-Histidyl-Leucine (HHL) to release hippuric acid and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry after extraction.
Protocol:
-
Reagent Preparation:
-
ACE solution (e.g., from rabbit lung) in a suitable buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).
-
HHL substrate solution in the same buffer.
-
Test compound (e.g., BPP-5a) and reference inhibitor (e.g., Captopril) at various concentrations.
-
-
Reaction:
-
Pre-incubate the ACE solution with the test compound or reference inhibitor for a defined period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the HHL substrate.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes at 37°C).
-
-
Termination and Extraction:
-
Stop the reaction by adding an acid (e.g., 1 M HCl).
-
Extract the hippuric acid with an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent.
-
-
Quantification:
-
Re-dissolve the dried hippuric acid in a suitable solvent (e.g., distilled water).
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorometric Assay
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods.
Principle: This assay utilizes a fluorogenic substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro). ACE cleaves this substrate, separating the fluorescent group (Abz-Gly) from the quenching group, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
ACE solution in assay buffer.
-
Fluorogenic substrate solution.
-
Test compound and reference inhibitor at various concentrations.
-
-
Reaction:
-
In a microplate, mix the ACE solution with the test compound or reference inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm) over time using a microplate reader.
-
-
Calculation:
-
Determine the rate of reaction from the change in fluorescence over time.
-
Calculate the percentage of inhibition and the IC50 value.
-
Logical Framework for Selecting a Reference Compound
The choice of a reference compound is crucial for the validation and interpretation of screening results.
Conclusion
BPP-5a remains a historically and scientifically important peptide in the field of ACE inhibition. While it served as the blueprint for the first synthetic ACE inhibitors, its own mechanism of action appears to be more complex than direct enzyme inhibition alone. For standard ACE inhibitor screening assays focused on identifying potent direct inhibitors, well-characterized synthetic compounds like Captopril or Enalaprilat are often more suitable reference standards due to their consistent and well-documented direct inhibitory effects.
BPP-5a, however, can be a valuable reference compound in studies specifically investigating bradykinin potentiation or exploring alternative mechanisms of blood pressure regulation that may not be directly linked to the catalytic site of ACE. Researchers should carefully consider the specific goals of their screening campaign when selecting an appropriate reference compound. The provided protocols and comparative data aim to facilitate this decision-making process and guide the design of robust and reliable ACE inhibitor screening assays.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. BPP-5a produces a potent and long-lasting NO-dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bj-PRO-5a, a natural angiotensin-converting enzyme inhibitor, promotes vasodilatation mediated by both bradykinin B₂and M1 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling the Synergistic Potential of BPP-5a in Combination Therapies
For Immediate Release
A deep dive into the synergistic effects of BPP-5a, a bradykinin-potentiating peptide, reveals its potential to enhance the efficacy of other compounds in cardiovascular research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of BPP-5a's synergistic activities, supported by experimental data, detailed protocols, and pathway visualizations.
BPP-5a, a pentapeptide originally isolated from the venom of the Bothrops jararaca pit viper, has garnered significant interest for its antihypertensive properties. While initially characterized as an angiotensin-converting enzyme (ACE) inhibitor, further research has elucidated that its primary mechanism of action is the potentiation of bradykinin's effects through a nitric oxide (NO)-dependent pathway, independent of ACE inhibition[1][2]. This unique mechanism opens avenues for exploring its synergistic potential with other compounds, aiming to achieve enhanced therapeutic outcomes.
Synergistic Action of BPP-5a with Bradykinin
A key synergistic interaction of BPP-5a is its ability to significantly enhance the hypotensive effects of bradykinin, a potent vasodilator. Experimental evidence demonstrates that the co-administration of BPP-5a with bradykinin leads to a more pronounced and sustained reduction in blood pressure than what is observed with bradykinin alone.
Quantitative Analysis of Synergistic Hypotensive Effects
The following table summarizes the in vivo effects of bradykinin on mean arterial pressure (MAP) in spontaneously hypertensive rats (SHRs), with and without the presence of BPP-5a.
| Treatment Group | Compound(s) | Dose | Change in Mean Arterial Pressure (mmHg) |
| Control | Vehicle | - | No significant change |
| Bradykinin Alone | Bradykinin | 0.5 µg | -25 ± 3 |
| BPP-5a + Bradykinin | BPP-5a + Bradykinin | 2.37 nmol/kg + 0.5 µg | -45 ± 5 |
Data extracted from graphical representations in Ianzer et al. (2011). Values are presented as mean ± SEM.
Experimental Protocols
In Vivo Assessment of Bradykinin Potentiation in Anesthetized Rats
This protocol outlines the methodology used to evaluate the potentiation of bradykinin's hypotensive effect by BPP-5a in an in vivo rat model[3][4].
1. Animal Model:
-
Male Wistar rats (250–300 g) are used for the study.
-
Animals are anesthetized with urethane (12%, 1.0 mL/100 g body weight) administered intraperitoneally.
2. Surgical Preparation:
-
A polyethylene catheter (PE-10 connected to a PE-50) is inserted into the abdominal aorta via the femoral artery for continuous blood pressure monitoring.
-
Another polyethylene catheter is implanted into the femoral vein for intravenous (IV) bolus injections of the test compounds.
3. Experimental Procedure:
-
Following surgical preparation, the animal's blood pressure is allowed to stabilize.
-
The baseline hypotensive response to bradykinin is established by administering standard doses (e.g., 0.5 µg and 1.0 µg) and recording the change in mean arterial pressure.
-
A bolus injection of BPP-5a (e.g., 60 nmol) is administered intravenously.
-
At specified time intervals post-BPP-5a injection (e.g., 5, 10, 15, 20, 25, and 30 minutes), a standard dose of bradykinin (0.5 µg) is re-administered.
-
The change in mean arterial pressure in response to each bradykinin injection is recorded.
4. Data Analysis:
-
The percentage of potentiation is calculated by comparing the hypotensive effect of bradykinin in the presence and absence of BPP-5a.
-
Statistical comparisons are made using the hypotensive effect of the initial bradykinin injection as the reference.
Visualizing the Mechanisms of Action
To better understand the interactions of BPP-5a, the following diagrams illustrate its signaling pathway and the experimental workflow for assessing its synergistic effects.
Caption: BPP-5a signaling pathway leading to vasodilation.
Caption: Experimental workflow for assessing BPP-5a's synergy.
Conclusion
The investigation into the synergistic effects of BPP-5a, particularly with bradykinin, underscores its potential as a valuable tool in cardiovascular research and drug development. Its ability to amplify the hypotensive effects of endogenous vasodilators through a NO-dependent mechanism presents a compelling case for its further exploration in combination therapies. The provided data and protocols offer a solid foundation for researchers to design and conduct further studies to fully elucidate the synergistic potential of this intriguing peptide.
References
Safety Operating Guide
Proper Disposal of BPP 5a: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Bradykinin Potentiator-5 (BPP 5a), ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive compounds like this compound are critical for maintaining a safe and compliant laboratory environment. This guide provides a step-by-step procedure for the disposal of this compound, a peptide derived from the venom of the Bothrops jararaca snake and used in cardiovascular and hypertension research.
Understanding this compound: Key Data
| Property | Value |
| Chemical Name | Bradykinin Potentiator-5 |
| CAS Number | 30505-63-6 |
| Molecular Formula | C30H41N7O7 |
| Molecular Weight | 611.7 g/mol |
| Appearance | Typically a lyophilized powder |
| Biological Activity | Angiotensin-Converting Enzyme (ACE) Inhibitor |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. It is based on general best practices for the disposal of bioactive peptides and chemical waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Chemical fume hood.
-
Appropriate chemical waste container, clearly labeled.
-
Decontaminating solution (e.g., a fresh 10% bleach solution or a suitable laboratory disinfectant).
-
Spill kit for chemical spills.
Procedure:
-
Risk Assessment: Before handling, review the available safety information. Although specific toxicity data for disposal is limited, treat this compound with caution due to its biological activity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Work in a Ventilated Area: All handling and preparation for disposal of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Deactivation of Unused this compound (if in solution):
-
For solutions of this compound, chemical deactivation is recommended before disposal.
-
Add a sufficient volume of a decontaminating solution, such as a fresh 10% bleach solution, to the this compound solution.
-
Allow the mixture to sit for at least 30 minutes to ensure the deactivation of the peptide's biological activity.
-
-
Disposal of Solid this compound:
-
If disposing of the lyophilized powder, avoid creating dust.
-
Carefully transfer the solid waste into a designated and clearly labeled chemical waste container.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated.
-
Place all contaminated materials into the designated chemical waste container.
-
-
Waste Container Management:
-
Ensure the chemical waste container is properly sealed and stored in a designated secondary containment area away from incompatible materials.
-
Follow your institution's guidelines for the collection and disposal of chemical waste.
-
-
Decontamination of Work Area:
-
After completing the disposal procedure, thoroughly decontaminate the work surface and any equipment used with a suitable laboratory disinfectant.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Logistics for Handling BPP 5a
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent bioactive compounds like BPP 5a. This bradykinin-potentiating peptide, originally isolated from the venom of the Bothrops jararaca snake, is a powerful angiotensin-converting enzyme (ACE) inhibitor and requires careful handling to prevent accidental exposure and ensure experimental integrity.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this peptide.[2][3][4]
| Activity | Required PPE |
| Routine Handling & Preparation (Solutions) | - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)[3]- Laboratory coat or gown |
| Handling of Lyophilized Powder | - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gown- Dust respirator or a properly fitted N95 mask to avoid inhalation[4] |
| Large Spills | - Full chemical-resistant suit- Splash goggles- Dust respirator or a self-contained breathing apparatus (SCBA)[4]- Heavy-duty chemical-resistant gloves- Chemical-resistant boots |
| Compound Storage | - Standard laboratory attire (lab coat, closed-toe shoes) |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is crucial for minimizing risks associated with this compound. The following step-by-step guidance covers the entire workflow from receiving and storage to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage of Lyophilized Peptide:
-
Storage of Reconstituted Peptide:
Handling and Reconstitution
-
Preparation: Before use, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.[8]
-
Weighing (Lyophilized Powder):
-
Perform this task in a chemical fume hood to minimize inhalation risk.[3]
-
Wear appropriate PPE, including a dust mask or respirator.
-
Weigh the desired amount of peptide quickly and reseal the vial tightly.
-
-
Reconstitution:
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.[3]
-
Assess the Spill: Determine the nature and extent of the spill.
-
Containment: For liquid spills, use absorbent materials to contain the spill. For powder spills, carefully cover with a damp cloth or absorbent material to avoid generating dust.
-
Decontamination: Clean the spill area with an appropriate decontaminant.
-
Disposal: Collect all contaminated materials in a designated hazardous waste container.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all this compound waste, including empty vials, contaminated PPE, and spill cleanup materials, in clearly labeled, sealed containers.[3]
-
-
Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.[3]
-
The recommended disposal method is incineration by a licensed hazardous waste disposal facility.[9] Dissolving the material in a combustible solvent before incineration is a common practice.[9]
-
Follow all local, state, and federal environmental regulations for chemical waste disposal.[9]
-
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Emergency response protocol for a this compound spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. realpeptides.co [realpeptides.co]
- 3. biovera.com.au [biovera.com.au]
- 4. benchchem.com [benchchem.com]
- 5. methodpeptides.com [methodpeptides.com]
- 6. genscript.com [genscript.com]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
